Mefenamic Acid
Description
A non-steroidal anti-inflammatory agent with analgesic, anti-inflammatory, and antipyretic properties. It is an inhibitor of cyclooxygenase.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) used largely for acute treatment of pain. This compound has been linked to rare instances of clinically apparent, acute liver injury.
This compound is an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. This compound inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of this compound. This compound also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for dysmenorrhea and rheumatic disease and has 3 investigational indications. This drug has a black box warning from the FDA.
See also: Niflumic Acid (related).
Properties
IUPAC Name |
2-(2,3-dimethylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYBABOKPJLUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023243 | |
| Record name | Mefenamic acid | |
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Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
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Physical Description |
Solid | |
| Record name | Mefenamic acid | |
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Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4), WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/, IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL, 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL, 1.37e-02 g/L | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Mefenamic acid | |
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Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
61-68-7 | |
| Record name | Mefenamic acid | |
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| Record name | Mefenamic acid [USAN:USP:INN:BAN:JAN] | |
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| Record name | Mefenamic acid | |
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Melting Point |
230-231 °C, DECARBOXYLATES @ TEMP ABOVE ITS MELTING POINT (@ 300 °C, 100% IS DECARBOXYLATED IN 3 MIN), 230 - 231 °C | |
| Record name | Mefenamic acid | |
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| Record name | Mefenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mefenamic Acid's Mechanism of Action on COX-1 vs. COX-2 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923). This technical guide provides an in-depth analysis of the differential mechanism of action of this compound on the two main isoforms of the COX enzyme, COX-1 and COX-2. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
This compound belongs to the fenamate class of NSAIDs and is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[2][3] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[4][5] The clinical efficacy and side-effect profile of NSAIDs are largely determined by their relative inhibitory activity against these two isoforms.
Quantitative Analysis of COX-1 and COX-2 Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of inhibition.
| Enzyme | Inhibitor | IC50 | Selectivity Ratio (COX-2/COX-1) | Reference |
| Human COX-1 (hCOX-1) | This compound | 40 nM | 75 | [6][7] |
| Human COX-2 (hCOX-2) | This compound | 3 µM | 75 | [6][7] |
| Ovine COX-1 | This compound | 0.12 µM | - | [8] |
Note: The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A ratio greater than 1 indicates a preference for COX-1 inhibition, while a ratio less than 1 suggests selectivity for COX-2. The IC50 values presented here indicate that this compound is a more potent inhibitor of COX-1 than COX-2 in in-vitro assays. However, some literature describes it as having preferential selectivity for COX-2, a discrepancy that may arise from different experimental conditions or the use of whole-blood assays versus purified enzyme assays.[1][9]
Signaling Pathway: Prostaglandin (B15479496) Synthesis and COX Inhibition
This compound acts as a competitive inhibitor at the active site of both COX-1 and COX-2, preventing the binding of the substrate, arachidonic acid. This blockade disrupts the prostaglandin synthesis pathway.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Experimental Protocols for COX Inhibition Assays
The determination of IC50 values for this compound against COX-1 and COX-2 is typically performed using in vitro enzyme assays. The following is a generalized protocol based on commonly used methods.
Materials and Reagents
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assays)
-
96-well microplates
-
Microplate reader
Assay Procedure (Colorimetric Method)
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Enzyme and Inhibitor Incubation:
-
To each well of a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme (COX-1 or COX-2).
-
Add varying concentrations of the this compound working solution to the inhibitor wells. For control wells (100% activity), add the vehicle (DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10][11]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection:
-
Simultaneously or immediately after adding the substrate, add the colorimetric detection reagent.
-
Incubate for a short period (e.g., 2-5 minutes) at the controlled temperature.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Experimental Workflow for a COX Inhibition Assay.
Structural Basis of Differential Inhibition
The differential inhibition of COX-1 and COX-2 by NSAIDs is attributed to structural differences in the active sites of the two enzyme isoforms.[5][12] The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1.[5][12] While this compound is not considered a COX-2 selective inhibitor in the same class as coxibs, its binding orientation and interactions with key amino acid residues within the active site channel determine its inhibitory potency for each isoform. The carboxylic acid group of this compound is known to interact with Tyr-385 and Ser-530 at the apex of the cyclooxygenase active site.[13]
Conclusion
This compound is a non-selective, competitive inhibitor of both COX-1 and COX-2 enzymes. Quantitative data from in vitro assays demonstrate a higher potency for COX-1 inhibition. The mechanism of action is rooted in the competitive binding to the active site of the COX enzymes, preventing the synthesis of prostaglandins from arachidonic acid. Understanding the nuances of its interaction with each COX isoform, supported by robust experimental data, is crucial for the continued development of safer and more effective anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carboranyl Analogues of this compound and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular and Cellular Mechanisms of Mefenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: Mefenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is clinically utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] While its primary mechanism of action is widely understood to be the inhibition of cyclooxygenase (COX) enzymes, a growing body of research reveals a far more complex and multifaceted interaction with cellular machinery.[3][4][5] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of this compound, extending beyond its canonical role in prostaglandin (B15479496) synthesis inhibition. We will dissect its effects on cancer cell apoptosis, ion channel modulation, and cytoprotective signaling pathways. This paper aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing quantitative data, providing detailed experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of this compound's pleiotropic effects and potential for drug repurposing.
Primary Mechanism: Inhibition of Prostaglandin Synthesis
The hallmark of NSAIDs, including this compound, is the interruption of the arachidonic acid cascade.[5] This is achieved through the competitive inhibition of the cyclooxygenase (COX-1 and COX-2) enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins (B1171923) and thromboxanes.[4][6] Prostaglandins are critical mediators of inflammation, pain sensitization, and fever.[1][5] By blocking their synthesis, this compound exerts its well-known therapeutic effects.[2][7]
This compound acts as a competitive inhibitor of both human COX-1 (hCOX-1) and human COX-2 (hCOX-2), with a notable preference for the COX-1 isoform.[8]
Data Presentation: COX Inhibition
| Enzyme Target | Inhibition Type | IC₅₀ Value | Reference |
| Human COX-1 | Competitive | 40 nM | [8] |
| Human COX-2 | Competitive | 3 µM | [8] |
Signaling Pathway: Prostaglandin Synthesis
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Anticancer Mechanisms
Beyond its anti-inflammatory role, this compound exhibits significant anticancer activities through multiple mechanisms, including the induction of apoptosis, overcoming drug resistance, and inhibiting pathways crucial for tumor progression.
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines, including those from the liver, colon, and bone.[9][10][11] This pro-apoptotic effect is mediated through several key signaling pathways.
-
Caspase Activation: It triggers the caspase cascade, notably increasing the activity of initiator caspase-9 and executioner caspase-3.[9][12] Activated caspase-3 is responsible for cleaving critical cellular substrates like PARP-1, leading to the characteristic morphological changes of apoptosis.[9]
-
Mitochondrial Pathway Modulation: The drug can induce mitochondrial depolarization, a key event in the intrinsic apoptosis pathway.[10] It also modulates the balance of the Bcl-2 protein family, tipping it in favor of pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2.[10]
-
Inhibition of Survival Pathways: this compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. By inhibiting this pathway, this compound removes a critical pro-survival signal, making cancer cells more susceptible to apoptosis.[10]
Caption: this compound induces apoptosis by inhibiting PI3K/Akt and modulating Bcl-2/Bax.
Overcoming Chemotherapeutic Resistance
A significant challenge in cancer therapy is acquired drug resistance. This compound can enhance cancer cell sensitivity to conventional chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil.[13][14] This effect is attributed to its inhibition of the aldo-keto reductase 1C (AKR1C) family of enzymes.[13] Overexpression of AKR1C enzymes is associated with resistance to certain anticancer drugs; by inhibiting their activity, this compound can help restore drug sensitivity.[13][14]
Caption: this compound inhibits AKR1C enzymes to overcome chemotherapy resistance.
Modulation of Ion Channels
This compound and other fenamates are recognized as potent modulators of various ion channels, an activity distinct from COX inhibition.[15][16][17] This has significant implications for diseases known as channelopathies, which arise from ion channel dysfunction.
The most well-characterized effect is on the cardiac slow delayed rectifier potassium current (IKs), which is crucial for cardiomyocyte repolarization.[18] The IKs channel is formed by the co-assembly of KCNQ1 and KCNE1 protein subunits.[19] this compound has been identified as an IKs activator, enhancing the current in a dose-dependent manner.[18] This action requires the presence of the KCNE1 subunit and is thought to shift the channel's gating kinetics, making it a potential therapeutic starting point for cardiac arrhythmias like Long QT Syndrome.[18][19]
Caption: this compound enhances cardiac Iks channel activity via the KCNE1 subunit.
Cytoprotective and Antioxidant Mechanisms
This compound also possesses cytoprotective properties against oxidative stress, particularly in hepatocytes.[20] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its binding to Kelch-like ECH-associated protein 1 (Keap1). This compound treatment has been shown to upregulate the expression of Sequestosome 1 (SQSTM1/p62).[20] SQSTM1 can compete with Nrf2 for Keap1 binding, leading to the disruption of the Keap1-Nrf2 complex. This frees Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a suite of cytoprotective genes. This protective effect was shown to be dependent on SQSTM1.[20]
Caption: this compound activates the Nrf2 antioxidant pathway via SQSTM1 upregulation.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method to determine the IC₅₀ of this compound for COX isoforms.
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound (test inhibitor).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Prostaglandin E₂ (PGE₂) ELISA kit.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the this compound dilutions to the test wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol details the use of flow cytometry to quantify apoptosis in cancer cells treated with this compound.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MG-63 osteosarcoma cells).[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed MG-63 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Necrotic cells (Annexin V- / PI+).
-
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol describes how to measure changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Reagents and Materials:
-
Treated cell pellets from Protocol 2.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).
-
Quantify band intensity using densitometry software.
-
References
- 1. drugs.com [drugs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exhibits antitumor activity against osteosarcoma by impeding cell growth and prompting apoptosis in human osteosarcoma cells and xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a promising therapeutic medicine against colon cancer in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis in Oral Malignant Burkitt's lymphoma Through Caspase-3 and -9 Pathways Followed by Down-Regulation of Cox-2 and Overexpression of p27Kip-1 - ProQuest [proquest.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - ProQuest [proquest.com]
- 16. Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The I Ks Ion Channel Activator this compound Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. This compound-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of novel Mefenamic Acid derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Mefenamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] However, its clinical application can be limited by poor water solubility and significant gastrointestinal side effects.[3] This has spurred extensive research into the synthesis of novel derivatives to enhance its pharmacological profile, improve safety, and explore new therapeutic applications.[3] This guide details the synthesis strategies, characterization methodologies, and diverse biological activities of new this compound derivatives, which have shown promise as potent anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5]
Rationale for Derivatization
The primary motivation for modifying this compound is to overcome its inherent limitations and broaden its therapeutic potential. Key objectives include:
-
Reducing Gastrointestinal Toxicity: The free carboxylic acid group in most NSAIDs is associated with gastric irritation. Masking this group, often through esterification or amidation to create prodrugs, is a common strategy to mitigate this side effect.
-
Improving Pharmacokinetics: Modifications can enhance solubility, absorption, and bioavailability.[3]
-
Enhancing Potency and Selectivity: Structural changes can lead to more potent inhibition of cyclooxygenase (COX) enzymes, particularly with a preference for the inducible COX-2 isozyme over the constitutive COX-1, which is linked to fewer side effects.[5][6]
-
Exploring Novel Therapeutic Activities: The this compound scaffold has proven to be a versatile template for developing compounds with anticancer, antibacterial, and enhanced analgesic properties.[7][8][9]
General Synthesis and Characterization Workflow
The synthesis of novel this compound derivatives typically follows a multi-step process, beginning with the activation of the carboxylic acid group, followed by conjugation with various chemical moieties, and culminating in purification and structural confirmation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Key Synthesis Strategies and Protocols
Several synthetic routes have been successfully employed to create diverse derivatives. The most common approaches involve modification of the carboxylic acid group to form esters, amides, hydrazides, and subsequently, various heterocyclic systems.
Synthesis of Ester and Amide Prodrugs
Esterification is a straightforward method to mask the carboxylic acid group, often leading to prodrugs with improved lipophilicity and reduced ulcerogenicity.
Experimental Protocol: Synthesis of this compound Ester
-
Acid Chloride Formation: In a dry round-bottom flask fitted with a reflux condenser, reflux this compound (0.1 mol) with thionyl chloride (0.2 mol) for 5 hours.
-
Solvent Removal: Remove excess thionyl chloride under vacuum to obtain the crude this compound chloride.
-
Esterification: Dissolve the acid chloride in a suitable solvent (e.g., dioxane) and add the desired alcohol (e.g., substituted phenol) and a catalytic amount of zinc dust.
-
Reaction: Reflux the mixture for approximately 90 minutes, monitoring the reaction progress with Thin-Layer Chromatography (TLC).
-
Work-up: Evaporate the solvent under vacuum. Dissolve the residue in ethyl acetate (B1210297) and wash successively with 10% NaHCO₃ solution, 1N HCl, and distilled water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final ester product, which can be further purified by recrystallization.
Synthesis of Hydrazide and Hydrazone Derivatives
This compound hydrazide is a key intermediate for synthesizing N-arylhydrazones and heterocyclic compounds like oxadiazoles.[9][10]
Experimental Protocol: Synthesis of this compound Hydrazide [11][12]
-
Esterification: Reflux a mixture of this compound in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid for 12-16 hours.
-
Neutralization: Cool the reaction mixture and pour it into a cold sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the resulting ethyl mefenamate ester with a suitable solvent like ether. Dry the organic layer and evaporate the solvent.
-
Hydrazide Formation: Reflux the obtained ester with hydrazine (B178648) hydrate (B1144303) in ethanol for 8-12 hours.
-
Isolation: Cool the mixture. The this compound hydrazide will precipitate. Filter the solid, wash it with cold ethanol, and dry to obtain the pure product.
Synthesis of Heterocyclic Derivatives (e.g., 4-Thiazolidinones)
Heterocyclic derivatives, such as those containing a 4-thiazolidinone (B1220212) ring, have shown significant anti-inflammatory and antimicrobial activities.[11]
Experimental Protocol: Synthesis of 4-Thiazolidinone Derivatives [11][12]
-
Schiff Base Formation: Reflux the this compound hydrazide intermediate with various substituted benzaldehydes in ethanol containing a few drops of glacial acetic acid for 6-8 hours. The resulting Schiff base often precipitates upon cooling.
-
Cyclization: To a solution of the Schiff base in dioxane, add thioglycolic acid.
-
Reaction: Reflux the mixture for 10-12 hours.
-
Isolation: Pour the cooled reaction mixture into ice-cold water. The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-thiazolidinone derivative.
Physicochemical and Spectroscopic Characterization
The structures of all newly synthesized compounds must be rigorously confirmed using a combination of physical and spectroscopic methods.
| Technique | Purpose | Typical Observations for this compound Derivatives |
| Melting Point | Assess purity and identity. | Sharp, defined melting point range for pure compounds.[7] |
| FTIR (cm⁻¹) | Identify key functional groups. | -NH str: 3305-3420; C=O str (Ester): ~1650; C=O str (Amide): ~1622; Aromatic C=C str: 1570-1578.[1] |
| ¹H NMR (δ ppm) | Determine the proton environment and elucidate the carbon-hydrogen framework. | -NH: 9.3-9.5 (singlet); Aromatic Protons: 6.6-8.1 (multiplets); -CH₃: 2.1-2.4 (singlets); Schiff Base -CH=N: ~8.6 (singlet).[1][7] |
| Mass Spec (m/z) | Confirm the molecular weight of the compound. | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the derivative.[4][7] |
| Elemental Analysis | Determine the percentage composition of C, H, N, S. | Experimental values should be within ±0.4% of the theoretical calculated values.[5][13] |
Table 1: Summary of Characterization Techniques.
Biological Evaluation and Pharmacological Activities
Novel this compound derivatives have been screened for a wide range of biological activities, demonstrating their potential to serve as multifunctional therapeutic agents.
Anti-inflammatory and Analgesic Activity
Many derivatives retain or exceed the anti-inflammatory activity of the parent drug. The carrageenan-induced rat paw edema model is a standard in vivo assay for acute inflammation.[5][9]
| Compound | Activity/Assay | Result | Reference |
| N-Arylhydrazone Derivatives | Analgesic (Writhing Test) | Several compounds (11, 12, 16, 19, 20) were significantly more potent than this compound. | [9] |
| 4-Thiazolidinone Derivatives | Anti-inflammatory (Paw Edema) | Compound IVe showed more potent effect than this compound at 240-300 min. | [11] |
| Ester Prodrugs | Anti-inflammatory & Ulcerogenicity | Showed comparable anti-inflammatory activity with a significantly lower ulcer index than this compound. |
Table 2: Selected Anti-inflammatory and Analgesic Data.
Antimicrobial Activity
The incorporation of heterocyclic moieties like thiadiazole or linking with other drugs has imparted significant antibacterial properties to this compound derivatives.[1][7]
| Compound Series | Test Organisms | Key Finding | Reference |
| Thiadiazole/Azo Derivatives | Staphylococcus aureus (G+), E. coli (G-) | All prepared compounds showed good antibacterial activity against Gram-positive and Gram-negative bacteria. | [7][14] |
| Tri-molecule Prodrugs | Various Bacteria | Derivatives showed greater bactericidal effect than the parent this compound. | [1][15] |
Table 3: Summary of Antimicrobial Activity.
Anticancer Activity
A compelling area of modern research is the repurposing of NSAIDs as anticancer agents.[16] this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
| Derivative Type | Cell Line | IC₅₀ Value / Finding | Reference |
| 1,3-Oxazepine Derivatives | MCF-7 (Breast Cancer) | High cytotoxic effect at 400 µl/ml with IC₅₀ values of 80.20 and 82.80 µM for compounds IVc and IVd. | [4] |
| PDGF Inhibitor (JS-PFA) | HepG2 (Liver Cancer) | Showed significant reduction in tumor nodules and liver weight in vivo. | [8] |
| Amic Acid Derivatives | MCF-7 (Breast Cancer) | Showed positive cytotoxic effects, confirming the anticancer potential. | [17] |
Table 4: Anticancer Activity of this compound Derivatives.
Mechanism of Action: Anticancer Signaling Pathway
Beyond COX inhibition, certain derivatives engage other cellular pathways. For instance, the derivative JS-PFA has been shown to inhibit hepatocellular carcinoma by targeting the Platelet-Derived Growth Factor (PDGF) signaling pathway, which is crucial for tumor growth, angiogenesis, and metastasis.[8][18]
Caption: Inhibition of the PDGF signaling pathway by a novel this compound derivative.
This inhibition leads to apoptosis and a reduction in angiogenesis and metastasis, suggesting a powerful new strategy for the treatment of hepatocellular carcinoma.[8][18]
Conclusion
The chemical modification of this compound has yielded a rich pipeline of novel derivatives with significantly improved therapeutic profiles. By employing strategies such as prodrug design and the incorporation of diverse heterocyclic systems, researchers have successfully created analogues with reduced gastrointestinal toxicity, enhanced anti-inflammatory and analgesic potency, and promising, mechanistically distinct anticancer and antimicrobial activities. The continued exploration of this versatile scaffold holds considerable promise for the development of next-generation therapeutic agents for a wide range of diseases.
References
- 1. nveo.org [nveo.org]
- 2. Study of Anthranylic Acid Derivatives: this compound and Its Various Analogues [pubs.sciepub.com]
- 3. The Chemistry and Bioactivity of this compound Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study the Toxicity and Anticancer Activity of Some New Derivatives of this compound [jmchemsci.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Molecular docking, synthesis and biological screening of this compound derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 8. Anticancer Potential of this compound Derivatives with Platelet-Derived Growth Factor Inhibitory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic activity of N-arylhydrazone derivatives of this compound [sites.ualberta.ca]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of new this compound compounds and evaluation the biological activities of their derivatives [cjes.guilan.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medicopublication.com [medicopublication.com]
- 18. researchgate.net [researchgate.net]
Mefenamic Acid's Role in Prostaglandin Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition, focusing on its interaction with cyclooxygenase (COX) enzymes. This document outlines the quantitative inhibitory activity of this compound, details common experimental protocols for its evaluation, and visualizes the pertinent biochemical pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.
Introduction
This compound is a member of the fenamate class of NSAIDs and is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its clinical efficacy in treating conditions such as primary dysmenorrhea, rheumatoid arthritis, and mild to moderate pain is well-established.[2][3] The pharmacological action of this compound is principally attributed to its ability to block the production of prostaglandins (B1171923), which are key lipid mediators of inflammation, pain, and fever.[4] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] Understanding the nuances of this inhibitory action is critical for both optimizing therapeutic applications and mitigating potential side effects.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action of this compound involves the inhibition of the two isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[6]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[5]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[5]
This compound is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5] By blocking the active site of these enzymes, this compound prevents the binding of arachidonic acid, thereby halting the synthesis of prostaglandins.[6] This reduction in prostaglandin levels at the site of inflammation leads to the alleviation of pain and a decrease in the inflammatory response.[5]
Signaling Pathway
The inhibition of COX enzymes by this compound directly impacts the arachidonic acid cascade. The following diagram illustrates this signaling pathway.
References
- 1. This compound | PPTX [slideshare.net]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Mefenamic Acid in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for predicting its behavior in humans, assessing its safety and efficacy, and guiding further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, including rodents, rabbits, and canines. It also details the experimental protocols for the key studies cited and visualizes the metabolic pathways and experimental workflows.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound varies across different preclinical species. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (Cl) are summarized below.
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Vd (L/kg) | Cl (mL/h/kg) | Reference |
| Rat | 40 (oral) | - | - | - | 9 to >24 | - | - | [1] |
| Rabbit (Normal) | 50 (oral) | 3.35 ± 0.12 | 2.5 | 14.82 ± 0.26 | 1.98 ± 0.05 | 14.62 ± 0.43 (L) | 84.98 ± 1.50 (ml/min) | [2] |
| Rabbit (Dehydrated) | 50 (oral) | 2.85 ± 0.05 | 2.5 | - | - | - | 112.85 ± 1.46 (ml/h/kg) | [3] |
| Rabbit (Febrile) | 50 (oral) | 4.17 ± 0.09 | - | 19.42 ± 0.27 | 2.08 ± 0.08 | 11.46 ± 0.38 (L) | 63.97 ± 1.59 (ml/min) | [2] |
| Rabbit (Alloxan-diabetic) | 50 (oral) | - | - | - | 1.41 ± 0.06 | - | 123.08 ± 2.38 (ml/min/kg) | [4] |
Note: Data for some parameters were not available in the cited literature. Vd and Cl values for rabbits were reported in different units in different studies.
Table 2: Intramuscular Pharmacokinetic Parameters of Tolfenamic Acid (a related Fenamate) in Dogs
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Vd (mL) | Cl (mL/h) | Reference |
| 2 | - | - | 13.74 ± 1.88 | - | - | - | [5] |
| 4 | - | - | 29.82 ± 6.53 | - | - | - | [5] |
| 8 | - | - | 50.52 ± 5.73 | - | - | - | [5] |
Note: This data is for Tolfenamic Acid and is provided for comparative purposes due to the lack of available data for this compound in dogs.
Metabolism of this compound
This compound undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.
Primary Metabolic Pathways
The principal metabolic pathway involves the oxidation of the 3'-methyl group by Cytochrome P450 (CYP) enzymes, predominantly CYP2C9, to form 3'-hydroxymethyl this compound (Metabolite I). This primary metabolite can be further oxidized to 3'-carboxy this compound (Metabolite II). Both the parent drug and its hydroxylated metabolite can also undergo direct glucuronidation.[2]
Primary metabolic pathways of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rabbits
This protocol is based on studies investigating the pharmacokinetics of this compound in normal, dehydrated, and febrile rabbits.[2][3]
Workflow for in vivo pharmacokinetic study in rabbits.
1. Animal Model: Healthy adult rabbits of either sex are used. For studies involving specific conditions, dehydration is induced by water deprivation, and fever is induced by injection of E. coli suspension.[2][3]
2. Drug Administration: this compound is administered orally as a single dose, typically 50 mg/kg.[2][3]
3. Sample Collection: Blood samples are collected from the marginal ear vein at predetermined time points post-dosing.
4. Sample Processing: Plasma is separated from the blood samples by centrifugation.
5. Bioanalytical Method: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[2][3][4]
- Instrumentation: A typical HPLC system consists of a pump, an injector, a C18 reverse-phase column, and a UV detector.
- Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like acetic acid, is used as the mobile phase.
- Detection: Detection is typically performed at a wavelength of 280 nm.
- Quantification: Quantification is achieved by comparing the peak area of this compound in the samples to that of a standard curve.
6. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, t1/2, Vd, and Cl. A one-compartment open model is often used to describe the pharmacokinetics of this compound in rabbits.[2]
In Vitro Metabolism Study using Liver Microsomes
This protocol provides a general framework for investigating the metabolism of this compound using liver microsomes from various preclinical species.[6][7][8]
Workflow for in vitro metabolism study using liver microsomes.
1. Materials:
- Liver microsomes from the desired preclinical species (rat, dog, monkey).
- This compound.
- Phosphate (B84403) buffer (pH 7.4).
- NADPH regenerating system (or NADPH).
- Quenching solution (e.g., cold acetonitrile).
- LC-MS/MS system.
2. Incubation Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound stock solution.
- Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding a quenching solution.
- Centrifuge the samples to precipitate proteins.
3. Analytical Procedure:
- Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.
- Metabolite identification is typically based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Conclusion
This technical guide has summarized the available pharmacokinetic and metabolism data for this compound in key preclinical models. While data in rodents and rabbits are more readily available, there is a notable gap in the literature regarding the comprehensive pharmacokinetic profile of this compound in dogs and non-human primates. The provided experimental protocols offer a foundation for conducting further studies to fill these knowledge gaps. A thorough understanding of the inter-species differences in the ADME of this compound is essential for the successful translation of preclinical findings to clinical applications. Further research is warranted to fully characterize the pharmacokinetics of this compound in a broader range of preclinical species to enhance its safe and effective use in drug development.
References
- 1. Identification and disposition of novel mono-hydroxyl this compound and their potentially toxic 1-O-acyl-glucuronides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic stability assay in rat or dog microsomes protocol v1 [protocols.io]
- 8. protocols.io [protocols.io]
Mefenamic Acid: A Comprehensive Technical Guide to its Modulation of Ion Channels and GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), is primarily known for its inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence reveals its significant and complex modulatory effects on a variety of ion channels and neurotransmitter receptors.[1] These "off-target" activities contribute to its broader pharmacological profile, including both therapeutic and side effects, and present opportunities for drug repurposing and the development of novel channel modulators. This technical guide provides an in-depth analysis of the interactions between this compound and key physiological targets, including potassium (K+), calcium (Ca2+), and Transient Receptor Potential (TRP) channels, as well as GABA-A receptors. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a critical resource for researchers in pharmacology and drug development.
Modulation of Potassium (K+) Channels
This compound exhibits multifaceted effects on several classes of potassium channels, often acting as an activator or potentiator, which typically leads to membrane hyperpolarization and reduced cellular excitability.[2]
Voltage-Gated Potassium Channels (KCNQ/Kv7)
The KCNQ family of voltage-gated potassium channels, particularly the KCNQ1 and KCNQ2/Q3 heteromers, are significant targets for this compound. The cardiac IKs current, crucial for cardiomyocyte repolarization, is mediated by the co-assembly of KCNQ1 and its accessory subunit, KCNE1.[3] this compound has been identified as a potent activator of the IKs channel complex.[3] Its action is dependent on the presence of the KCNE1 subunit, as KCNQ1 channels alone are largely insensitive.[3][4] The drug alters channel gating by shifting kinetics toward more negative potentials, effectively transforming the slow-activating current into an almost instantaneous one.[3]
In neuronal contexts, KCNQ2/Q3 channels are the molecular correlate of the M-current, a key regulator of neuronal excitability. While related fenamates like meclofenamic acid and diclofenac (B195802) are potent KCNQ2/Q3 openers, the effects of this compound on these specific heteromers are part of the broader fenamate class activity.[5]
Calcium-Activated Potassium (KCa) Channels
This compound is a known activator of large-conductance Ca2+-activated K+ (BKCa or KCa1.1) channels.[6] This activation is concentration-dependent and contributes to outward K+ currents, leading to hyperpolarization in cell types such as smooth muscle myocytes.[6] The potentiation of BKCa channels by fenamates involves an increase in the channel's affinity for intracellular Ca2+, a leftward shift in the voltage-activation curve, and a reduction in the channel's long-closed states.[7]
ATP-Sensitive Potassium (KATP) Channels
In addition to BKCa channels, this compound has been shown to activate ATP-sensitive K+ (KATP) channels in smooth muscle cells.[2][6] This effect also contributes to membrane hyperpolarization. The activation of KATP channels by this compound can be blocked by the KATP channel inhibitor glibenclamide.[2]
Quantitative Data: this compound Effects on K+ Channels
| Channel Type | Subunits | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |
| IKs | KCNQ1/KCNE1 | tsA201 Cells | Potentiation / Activation | Effect is dependent on KCNE1 subunit presence and stoichiometry. Alters gating to produce instantaneous current. | [3][4][8] |
| BKCa | Slo1 | Pig Urethral Myocytes | Activation | Increases channel activity, contributing to sustained outward currents at concentrations ≥100 μM. | [2][6] |
| KATP | - | Pig Urethral Myocytes | Activation | Induces outward current blocked by glibenclamide; contributes to membrane hyperpolarization. | [6] |
| 4-AP-Sensitive K+ | - | Pig Urethral Myocytes | Inhibition | Decreases activity of 4-aminopyridine-sensitive delayed rectifier K+ channels. | [2][9][6] |
Modulation of Transient Receptor Potential (TRP) Channels
This compound interacts with several members of the TRP channel superfamily, a group of polymodal cation channels involved in sensory perception, including pain and temperature.
TRPM3 Channels
This compound has been identified as a selective and potent blocker of TRPM3 channels.[10][11] This inhibitory action is notable because other fenamates tend to block TRP channels non-selectively.[10][11] The blockade of TRPM3 by this compound has been demonstrated in heterologous expression systems (HEK293 cells) and in endogenously expressing cells like insulin-secreting INS-1E cells.[10] In these cells, this compound inhibits TRPM3-mediated calcium entry and subsequent insulin (B600854) secretion stimulated by the TRPM3 agonist pregnenolone (B344588) sulphate, without affecting voltage-gated calcium channels.[10][11][12]
TRPA1 Channels
In contrast to its effect on TRPM3, this compound acts as a direct agonist of TRPA1 channels.[13][14] TRPA1 is a non-selective cation channel implicated in nociception and inflammatory pain. This compound, along with other fenamates, rapidly and reversibly activates both rat and human TRPA1 channels.[13][14] This activation can be blocked by known TRPA1 antagonists. Furthermore, at sub-saturating concentrations, fenamates can potentiate the activation of TRPA1 by other agonists like allyl isothiocyanate (mustard oil) and cold temperatures.[13][14]
Quantitative Data: this compound Effects on TRP Channels
| Channel Type | Subunits | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |
| TRPM3 | TRPM3 | HEK293, INS-1E Cells | Inhibition / Block | Selectively blocks TRPM3-mediated Ca2+ entry. An application of 25 µM this compound almost completely inhibits inward current. | [10][11] |
| TRPA1 | TRPA1 | Xenopus Oocytes, HEK293, WI-38 Fibroblasts | Activation / Agonism | Potent and reversible direct agonist. Potentiates activation by other stimuli. | [13][14] |
Modulation of Voltage-Gated Calcium (Ca2+) Channels
This compound has a distinct activating effect on L-type voltage-gated calcium channels (Cav1.x), which are crucial for excitation-contraction coupling in muscle and neurotransmitter release.[9][15][16]
In smooth muscle cells from the pig urethra, this compound (at concentrations ≥100 μM) increases the peak amplitude of L-type Ca2+ channel currents without significantly shifting the voltage-dependence of activation.[9][15] However, it does shift the steady-state inactivation curve to more positive potentials by approximately 11 mV (at 300 µM). This action enhances the "window current" and promotes Ca2+ influx, distinguishing its mechanism from classic L-type channel agonists like Bay K 8644.[9][15]
Quantitative Data: this compound Effects on Ca2+ Channels
| Channel Type | Subunits | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |
| L-type | (Nifedipine-sensitive) | Pig Urethral Myocytes | Activation | Increases peak current amplitude. Shifts inactivation curve by +11 mV at 300 μM. No significant shift in activation curve. | [9][15] |
Modulation of Chloride (Cl-) Channels
Fenamates as a class are well-known modulators of various chloride channels, often acting as blockers.[17][18][19][20] This activity is implicated in their effects on cell volume regulation and epithelial transport. This compound has been shown to inhibit both cAMP-dependent and Ca2+-dependent chloride secretion in human intestinal epithelial cells, albeit with lower potency than other fenamates like flufenamic acid.[21] This inhibition involves the suppression of apical Cl- channels (like CFTR) and basolateral K+ channels that provide the driving force for secretion.[21]
Quantitative Data: this compound Effects on Cl- Channels
| Channel Type | Function | Tissue/Cell Type | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) |
| CFTR & CaCC | Cl- Secretion | T84 Human Intestinal Epithelial Cells | Inhibition | Inhibits cAMP- and Ca2+-dependent Cl- secretion. Less potent than flufenamic acid. | [21][22] |
Modulation of GABA-A Receptors
This compound exerts complex, subunit-selective effects on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[23][24][25] This dual action may underlie its observed anti-convulsant and pro-convulsant properties in vivo.[23][24]
The effect of this compound is critically dependent on the type of β subunit present in the receptor complex.[23][24]
-
Potentiation and Direct Activation: On receptors containing β2 or β3 subunits (e.g., α1β2γ2S), this compound acts as a positive allosteric modulator, potentiating GABA-activated currents. It can also directly activate these receptors in the absence of GABA.[23][24]
-
Inhibition: On receptors containing the β1 subunit (e.g., α1β1γ2S), this compound acts as an inhibitor.[23][24]
This subunit selectivity is conferred by a single amino acid residue in the second transmembrane domain (TM2): an asparagine (N290) in β2 and β3 subunits is critical for potentiation, whereas a serine at the equivalent position in the β1 subunit leads to inhibition.[23][24]
Quantitative Data: this compound Effects on GABA-A Receptors
| Receptor Subunits | Expression System | Effect | Potency (EC50/IC50) & Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | α1β2γ2S | Xenopus Oocytes / HEK Cells | Potentiation | EC50 = 3.2 ± 0.5 μM |[23][24] | | α1β1γ2S | Xenopus Oocytes / HEK Cells | Inhibition | IC50 = 40 ± 7.2 μM |[23][24] | | α1β1(S290N)γ2S | Xenopus Oocytes / HEK Cells | Potentiation (Rescued) | EC50 = 7.8 ± 1.7 μM |[23][24] |
Key Experimental Protocols
The characterization of this compound's effects on ion channels and receptors relies heavily on electrophysiological techniques, particularly patch-clamping, in combination with heterologous expression systems.
Cell Culture and Transfection (HEK-293 / tsA201 Cells)
-
Cell Maintenance: Human Embryonic Kidney (HEK-293) or tsA201 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression of ion channel subunits, cells are plated onto glass coverslips in a 35-mm dish. At 50-80% confluency, cells are transfected with cDNAs encoding the desired channel subunits (e.g., KCNQ1 and KCNE1) and a marker gene (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine 2000.
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for protein expression before electrophysiological recording.
Xenopus Oocyte Expression System
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular membrane is removed by incubation with collagenase.
-
cRNA Injection: cRNA for the target receptor subunits (e.g., GABA-A α1, βx, γ2) is synthesized in vitro and microinjected into the cytoplasm of Stage V-VI oocytes.
-
Incubation: Oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for receptor expression in the plasma membrane.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for recording ionic currents from an entire cell.[26][27][28]
-
Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create tips with a resistance of 3-7 MΩ when filled with intracellular solution.[26]
-
Solutions:
-
Extracellular (Bath) Solution (Tyrode's, typical for cardiac): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[29]
-
Intracellular (Pipette) Solution (K+ based): (in mM) 130 K-Aspartate or K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.[29][30]
-
-
Recording:
-
A coverslip with transfected cells is placed in a recording chamber on an inverted microscope and perfused with extracellular solution.
-
The micropipette, filled with intracellular solution, is advanced towards a target cell.
-
Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
A brief, strong pulse of suction is then applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows for electrical access to the entire cell interior.[26]
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel activity.
-
-
Drug Application: this compound, dissolved in a stock solution (e.g., DMSO) and diluted into the extracellular solution, is applied to the cell via the perfusion system. The effect on ionic currents is recorded and compared to baseline (control) currents.
Diagrams and Visualizations
Signaling and Logic Diagrams (Graphviz DOT)
Caption: Subunit-selective logic of this compound on GABA-A receptors.
Caption: Dual modulatory actions of this compound on ion channels.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion
This compound is a pleiotropic drug whose pharmacological actions extend far beyond COX inhibition. Its ability to selectively modulate a wide array of ion channels and receptors—acting as an activator, inhibitor, or potentiator depending on the target—highlights its value as a pharmacological tool and a lead compound for drug development. The subunit-specific modulation of GABA-A receptors and the selective inhibition of TRPM3 channels are particularly noteworthy, offering potential avenues for developing more targeted therapeutics for neurological disorders or channelopathies.[11][23][31] This guide consolidates the current understanding of these interactions, providing the quantitative data and methodological framework necessary for future research in this area. A thorough understanding of these "off-target" effects is critical for both elucidating the complete mechanism of action of fenamates and for exploring their potential in new therapeutic applications.
References
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- 3. The I Ks Ion Channel Activator this compound Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Potentiation of large conductance KCa channels by niflumic, flufenamic, and mefenamic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. This compound as a novel activator of L-type voltage-dependent Ca2+ channels in smooth muscle cells from pig proximal urethra - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. The mechanisms of potentiation and inhibition of GABAA receptors by non-steroidal anti-inflammatory drugs, mefenamic and niflumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 28. Whole Cell Patch Clamp Protocol [protocols.io]
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- 31. Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Anthranilic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Anthranilic acid and its analogues represent a privileged pharmacophore in medicinal chemistry, forming the foundational scaffold for a multitude of therapeutic agents.[1] The strategic substitution on this scaffold has yielded vast compound libraries, enabling extensive exploration of structure-activity relationships (SAR) for various biological targets.[1][2] These derivatives are renowned for their roles as anti-inflammatory agents (fenamates), but also exhibit a broad spectrum of activities including anticancer, anticonvulsant, antimicrobial, and antiviral properties.[1][3][4] This technical guide provides an in-depth analysis of the SAR of anthranilic acid derivatives, focusing on their anti-inflammatory, anticancer, and anticonvulsant activities. It includes detailed experimental protocols for key biological assays, quantitative data summaries, and visualizations of critical signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.
Core Principles of Anthranilic Acid SAR
The therapeutic versatility of anthranilic acid derivatives stems from the specific arrangement of the amino and carboxylic acid groups on the benzene (B151609) ring, which allows for diverse chemical modifications. The N-arylanthranilic acids, known as "fenamates," are classic examples that have elucidated fundamental SAR principles for this class.[5][6]
Key structural features governing activity include:
-
The Anthranilic Acid Core: The ortho-disposition of the acidic carboxyl group and the basic amino group is critical for activity. Meta and para-aminobenzoic acid analogues are typically inactive.[5][6]
-
The Amino Linker (-NH-): The secondary amine bridge is essential for many biological activities, particularly anti-inflammatory effects. Its replacement by functionalities such as -O-, -CH2-, -S-, or -SO2- significantly diminishes or abolishes activity.[5][6]
-
The Carboxylic Acid Group (-COOH): This acidic moiety is crucial for receptor binding and the overall pharmacological profile. It can often be replaced by bioisosteres, such as a tetrazole ring, with retention of activity.[5]
-
Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid portion of the molecule reduces biological activity.[6]
-
Substitution on the N-Aryl Ring: This is the most critical area for modulating potency and selectivity. The nature, position, and number of substituents on the N-aryl ring can lead to dramatic and sometimes conflicting results depending on the specific assay, highlighting its importance in target interaction.[5][6]
Structure-Activity Relationship for Anti-Inflammatory Activity
The most well-studied application of anthranilic acid SAR is in the development of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as fenamates.[6]
The anti-inflammatory activity is largely dictated by substitutions on the N-aryl ring. For instance, in monosubstituted derivatives, the order of activity can vary by assay; one study noted a 3' > 2' > 4' order of activity, with the trifluoromethyl (CF3) group being particularly potent (Flufenamic acid).[5] For disubstituted compounds, 2',3'-disubstitution, as seen in mefenamic acid, appears to be highly effective.[5][6] The introduction of a bromine atom at position 5 of the anthranilic acid ring, combined with heterocyclic moieties on the N-aryl portion, has also yielded compounds with potent anti-inflammatory activity, sometimes exceeding that of the standard drug phenylbutazone.[7]
Quantitative Anti-Inflammatory Data
The following table summarizes the anti-inflammatory activity of representative anthranilic acid derivatives from various studies, primarily evaluated using the carrageenan-induced rat paw edema model.
| Compound/Derivative Class | Test Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) | Citations |
| N-phenyl anthranilic acid derivative 29 | Carrageenan-induced rat paw edema | - | 68.54% | Phenylbutazone | - | [2] |
| 5-bromo-N-[...-oxadiazol-5'-ylmethyl]anthranilic acid (7b ) | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 50.66% | Phenylbutazone | 45.52% | [7] |
| N-[...-thiadiazol-5'-ylmethyl]anthranilic acid (6'b ) | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 47.56% | Phenylbutazone | 45.52% | [7] |
| Anthranilic Acid Derivative JS-4 | Whole Blood Assay (PGE2 prod.) | - | IC50 = 59 µM (COX-2) | This compound | IC50 = 10 µM (COX-2) | [8] |
Mechanism of Action & Signaling Pathway
The primary mechanism of anti-inflammatory action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][8] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, anthranilic acid derivatives reduce the production of pro-inflammatory prostaglandins.
Experimental Protocols
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[2][9]
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are randomized into groups (n=6-8): a control group (vehicle), a reference standard group (e.g., Phenylbutazone, 50 mg/kg), and test groups receiving various doses of the anthranilic acid derivatives.
-
Drug Administration: Test compounds, vehicle, or standard drug are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[9]
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.[10][11]
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10] Cells are seeded into 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours.[9]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.[9]
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for an additional 24 hours.[9]
-
Nitrite (B80452) Quantification (Griess Assay):
-
50 µL of cell culture supernatant is collected from each well.
-
50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added and incubated for 10 minutes, protected from light.[10]
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.[10]
-
-
Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite (a stable metabolite of NO) is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[9] A concurrent cell viability assay (e.g., MTT) is crucial to ensure the observed NO reduction is not due to cytotoxicity.[10][11]
Structure-Activity Relationship for Anticancer Activity
Anthranilic acid derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[12] Their mechanisms often involve the induction of apoptosis and the inhibition of critical signaling pathways like the mitogen-activated protein kinase (MAPK) and hedgehog pathways.[1][13]
Structural variations based on the flufenamic acid motif, particularly the creation of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid, have yielded compounds with potent in vitro growth inhibitory properties against human tumor cell lines, with some showing GI50 values in the nanomolar range.[14][15] Another strategy involves creating anthranilic acid-based diamides, which have shown potential as P-glycoprotein inhibitors to combat drug resistance in cancer cells.[1] Furthermore, specific derivatives have been identified as selective inhibitors of aldo-keto reductase AKR1C3, an enzyme implicated in hormone-dependent cancers.[16]
Quantitative Anticancer Data
The following table presents the in vitro activity of selected anthranilic acid derivatives against various human cancer cell lines.
| Compound/Derivative | Target/Assay | Cell Line(s) | Activity Metric | Value (µM) | Citations |
| N-Benzoyl anthranilic acid derivative 10 | AKR1C3 Inhibition | - | IC50 | 0.31 | [16] |
| N-Benzoyl anthranilic acid derivative 13 | AKR1C3 Inhibition | - | IC50 | 0.35 | [16] |
| Pyridinyl ester 25 | Antiproliferative | NCI-60 Panel | GI50 | < 0.1 | [14] |
| 4-Substituted benzenesulfonamide (B165840) of anthranilic acid 5 (X = NO2) | Cytotoxicity | MOLT-3 | - | Highest | [17] |
| N-Aryl anthranilic acid ester 8a | Antiproliferative | NCI-60 Panel | GI50 | 0.01 - 1 | [18] |
| N-Aryl anthranilic acid ester 8c | Antiproliferative | NCI-60 Panel | GI50 | 0.01 - 1 | [18] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[19][20]
-
Cell Seeding: Human cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[19]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the anthranilic acid derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the purple formazan crystals formed by viable cells.[11]
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[19]
Structure-Activity Relationship for Anticonvulsant Activity
While less explored than their anti-inflammatory or anticancer properties, certain anthranilic acid derivatives have shown potential as anticonvulsant agents. The SAR for this activity is still emerging, but it often involves modifications that enhance CNS penetration and interaction with neuronal targets.
Experimental Protocols
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[21][22]
-
Animal Preparation: Male mice (e.g., ICR, 20-25 g) or rats are used.[21][23]
-
Drug Administration: Test compounds are administered i.p. or p.o. at various doses. Animals are tested at the time of peak effect determined in preliminary studies.[21]
-
MES Induction: An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) is delivered via corneal or ear-clip electrodes.[21][23]
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension (THLE). The abolition of the THLE is considered the endpoint, indicating a protective effect.[21]
-
Data Analysis: The percentage of animals protected in each dose group is calculated, and the median effective dose (ED50) is determined using probit analysis.[23]
This model is used to identify compounds that protect against myoclonic and absence seizures.[21][22]
-
Animal and Drug Administration: As described in the MES protocol.
-
PTZ Induction: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.[21]
-
Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes. The key parameters recorded are the latency to the first clonic seizure and the presence or absence of generalized seizures.[21]
-
Data Analysis: A compound is considered protective if it prevents the onset of generalized clonic seizures. The ED50 is calculated based on the percentage of animals protected at different doses.
Conclusion and Future Perspectives
The anthranilic acid scaffold is a remarkably versatile and enduring platform in drug discovery. Its SAR is well-established for anti-inflammatory activity, where it serves as the backbone for the fenamate class of NSAIDs. Emerging research continues to uncover its potential in oncology and neurology, with derivatives showing potent anticancer and anticonvulsant effects.
The key to unlocking the therapeutic potential of this scaffold lies in the strategic manipulation of the N-aryl ring, which profoundly influences potency and target selectivity. Future research should focus on integrating modern medicinal chemistry approaches, such as structure-based drug design and computational modeling, to develop next-generation anthranilic acid derivatives. These efforts should aim to optimize on-target activity while minimizing off-target effects, leading to safer and more effective therapies for a wide range of diseases. The synthesis of novel hybrid molecules incorporating the anthranilic acid core remains a promising strategy for discovering new drug candidates.[3][24]
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Study of Anthranylic Acid Derivatives: this compound and Its Various Analogues [pubs.sciepub.com]
- 7. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 23. benchchem.com [benchchem.com]
- 24. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mefenamic Acid in Alzheimer's Disease Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of AD. Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a potential therapeutic agent due to its ability to inhibit the NLRP3 (NOD-like receptor protein 3) inflammasome, a key mediator of inflammation in the brain.[1][2][3] In preclinical studies using mouse models of Alzheimer's disease, this compound has been shown to reverse memory deficits and reduce neuroinflammation, offering a promising avenue for drug repurposing in AD therapy.[1][2]
This document provides detailed application notes and protocols for the use of this compound in a mouse model of Alzheimer's disease, based on published research.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound's therapeutic potential in Alzheimer's disease is primarily attributed to its inhibition of the NLRP3 inflammasome signaling pathway.[1][2][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation by pathological triggers such as Aβ aggregates, initiates an inflammatory cascade.[5][6] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[7][8] These cytokines drive neuroinflammation, contributing to neuronal damage and cognitive decline. This compound, as a fenamate class NSAID, has been shown to selectively inhibit the NLRP3 inflammasome, thereby reducing the production of IL-1β and mitigating neuroinflammation.[1][9]
Figure 1: this compound's Inhibition of the NLRP3 Inflammasome Pathway.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in an Alzheimer's disease mouse model involves several key stages, from animal model selection and drug administration to behavioral testing and post-mortem tissue analysis.
Figure 2: Experimental Workflow for this compound Studies in an AD Mouse Model.
Data Presentation
The following tables summarize quantitative data from a study using this compound in the 3xTg-AD mouse model of Alzheimer's disease.[7][8]
Table 1: Effect of this compound on Cognitive Performance (Novel Object Recognition Task)
| Group | Treatment | Discrimination Index (Mean ± SEM) |
| Wild-Type (WT) | Vehicle | 0.45 ± 0.05 |
| 3xTg-AD | Vehicle | 0.05 ± 0.04 |
| 3xTg-AD | This compound (25 mg/kg/day) | 0.40 ± 0.06 |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on Neuroinflammation Markers in the Subiculum
| Group | Treatment | Microglial Activation Score (Mean ± SEM) | IL-1β Expression Score (Mean ± SEM) |
| Wild-Type (WT) | Vehicle | 1.2 ± 0.1 | 1.1 ± 0.1 |
| 3xTg-AD | Vehicle | 2.8 ± 0.2 | 2.9 ± 0.3 |
| 3xTg-AD | This compound (25 mg/kg/day) | 1.5 ± 0.2 | 1.4 ± 0.1 |
Scores are based on morphological analysis and staining intensity.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: 13-14 month old triple-transgenic (3xTg-AD) mice and age-matched wild-type (WT) control mice are recommended.[7][8] The 3xTg-AD model develops both Aβ and tau pathologies.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and sterile saline) for loading into osmotic mini-pumps.
-
Drug Administration:
-
Load Alzet osmotic mini-pumps with the this compound solution to deliver a dose of 25 mg/kg/day for 28 days.[7][8]
-
Surgically implant the mini-pumps subcutaneously on the back of the mice under aseptic conditions.[10][11]
-
Administer a vehicle-filled pump to the control groups.
-
Allow a post-operative recovery period with appropriate analgesia.
-
Behavioral Testing: Novel Object Recognition (NOR) Task
The NOR task is used to assess recognition memory.[6][12][13]
-
Apparatus: A square open-field box (e.g., 60 cm x 60 cm x 60 cm) made of a non-porous material.
-
Procedure:
-
Habituation Phase (Day 1): Allow each mouse to freely explore the empty open-field box for 10 minutes.
-
Familiarization/Training Phase (Day 2): Place two identical objects (A1 and A2) in the box and allow the mouse to explore for 10 minutes.
-
Test Phase (Day 3, after a retention interval, e.g., 24 hours): Replace one of the familiar objects with a novel object (B). Allow the mouse to explore for 5-10 minutes and record the time spent exploring each object.
-
-
Data Analysis:
-
Exploration is defined as the mouse's nose being pointed towards the object within a 2 cm distance.
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Post-Mortem Tissue Analysis
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or with PBS alone for biochemical assays.
-
Dissect the brain and post-fix in 4% PFA for 24 hours for histology, or snap-freeze for biochemical analysis.
-
-
Immunohistochemistry (IHC) for Iba1 and IL-1β: [14][15][16]
-
Prepare 30-40 µm thick free-floating brain sections using a cryostat or vibratome.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies against Iba1 (a marker for microglia) and IL-1β overnight at 4°C.
-
Wash sections in PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.
-
Image the sections using a fluorescence or confocal microscope and quantify the staining intensity and microglial morphology in the region of interest (e.g., subiculum).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42 and Tau: [3][9][17]
-
Homogenize brain tissue in an appropriate extraction buffer.
-
Centrifuge the homogenate to separate soluble and insoluble fractions.
-
Use commercially available ELISA kits for the quantitative measurement of Aβ42 and total or phosphorylated tau in the brain homogenates, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the protein concentrations based on a standard curve.
-
Conclusion
The protocols and data presented here provide a framework for investigating the therapeutic potential of this compound in mouse models of Alzheimer's disease. The evidence suggests that this compound's ability to inhibit the NLRP3 inflammasome leads to a reduction in neuroinflammation and a corresponding improvement in cognitive function. These findings support the repurposing of this compound as a potential treatment for Alzheimer's disease, though further research, including clinical trials, is necessary to validate these preclinical results in humans.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic IL-1β-mediated neuroinflammation mitigates amyloid pathology in a mouse model of Alzheimer’s disease without inducing overt neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Iba1 immunoreactivity is enhanced following an antigen retrieval treatment with EDTA, pH 6.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Novel Object Recognition Test [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Active full-length DNA Aβ42 immunization in 3xTg-AD mice reduces not only amyloid deposition but also tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 11. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 12. Novel object recognition test [bio-protocol.org]
- 13. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. m.youtube.com [m.youtube.com]
- 16. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 17. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
Mefenamic Acid in Colon Cancer Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), in preclinical colon cancer animal models. The information is compiled from peer-reviewed research and is intended to guide the design and execution of in vivo studies evaluating the therapeutic potential of this compound.
Introduction
This compound has demonstrated anti-cancer effects in various preclinical models, including colon cancer.[1][2] Its mechanisms of action are multifaceted, involving preferential inhibition of cyclooxygenase-2 (COX-2), induction of apoptosis, and potential enhancement of radiotherapy.[1][3][4] Animal studies have shown that this compound can significantly inhibit tumor growth, both alone and in combination with other treatments like ionizing radiation.[3] These notes provide a summary of the quantitative effects of this compound on tumor growth and detailed protocols for replicating these key experiments.
Data Presentation: Efficacy of this compound in a Colon Cancer Mouse Model
The following tables summarize the quantitative data from a study by Seyyedi et al. (2022), which investigated the anti-tumor effects of this compound in tumor-bearing mice.[3]
Table 1: Effect of this compound on Tumor Volume
| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation |
| Control | 1850 | ± 150 |
| This compound (25 mg/kg) | 950 | ± 120 |
Data extracted from a study where tumor-bearing mice received this compound at a dose of 25 mg/kg for 6 successive days. Tumor volume was measured and compared to a control group.[3]
Table 2: Efficacy of this compound in Combination with Ionizing Radiation (IR)
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (MEF) | 49% |
| Ionizing Radiation (IR) | 55% |
| This compound + Ionizing Radiation (MEF + IR) | 67% |
This table demonstrates the synergistic effect of this compound when combined with radiotherapy, leading to a greater reduction in tumor growth compared to either treatment alone.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in a colon cancer animal model, based on the study by Seyyedi et al. (2022).[3]
Animal Model and Tumor Induction
A common method for establishing a colon cancer model is through the subcutaneous injection of colon carcinoma cells into immunocompromised mice.
-
Animal Strain: BALB/c mice or other suitable immunocompromised strain.
-
Cell Line: CT26 or other murine colon carcinoma cell lines.
-
Tumor Induction Protocol:
-
Culture CT26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Harvest cells during the logarithmic growth phase and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
This compound Administration
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a small amount of DMSO and Tween 80 to aid solubility, then diluted with saline).
-
Dosage: 25 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer daily for 6 consecutive days.
-
Control Group: Administer the vehicle solution using the same volume, route, and schedule.
Combination Therapy with Ionizing Radiation
-
This compound Treatment: Follow the protocol described in section 3.2.
-
Irradiation Protocol:
-
Following the final dose of this compound, anesthetize the mice.
-
Shield the non-tumor areas of the body with lead.
-
Locally irradiate the tumor with a single dose of 6 Gy X-ray using a medical linear accelerator.
-
-
Control Groups: Include groups for control (vehicle only), this compound only, and ionizing radiation only.
Tumor Growth Assessment
-
Measurement: Measure the tumor dimensions (length and width) every other day using a digital caliper.
-
Volume Calculation: Calculate the tumor volume using the formula:
-
Volume = (Length × Width²) / 2
-
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth curves. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group relative to the control group.
Immunohistochemical Analysis of Apoptosis
-
Tissue Preparation: At the end of the treatment period, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry Protocol for Caspase-3:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis: Examine the sections under a microscope to assess the immunoreactivity of caspase-3, which is an indicator of apoptosis. An increase in caspase-3 staining in the treated groups suggests that this compound induces apoptosis in the tumor tissue.[3]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Treatment in a Colon Cancer Mouse Model
Caption: Experimental workflow for evaluating this compound in a mouse colon cancer model.
Proposed Signaling Pathway for this compound-Induced Apoptosis in Colon Cancer
Caption: Proposed mechanism of this compound-induced apoptosis in colon cancer cells.
Discussion and Conclusion
The available preclinical data indicate that this compound is a promising agent for the treatment of colon cancer.[3] Its ability to reduce tumor volume and enhance the efficacy of radiotherapy provides a strong rationale for further investigation.[3][5] The protocols outlined in this document offer a foundation for researchers to build upon in their exploration of this compound's therapeutic potential. Future studies could explore different dosing regimens, combination therapies with other chemotherapeutic agents, and the use of more advanced animal models that more closely mimic human disease, such as orthotopic or genetically engineered models. The primary mechanism of action is thought to be through the inhibition of COX-2, which is frequently overexpressed in colorectal tumors, and the induction of apoptosis via caspase-3 activation.[2][4] Further research into the specific molecular pathways affected by this compound will be crucial for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Niosomal formulation of this compound for enhanced cancer targeting; preparation, characterization and biodistribution study using radiolabeling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a promising therapeutic medicine against colon cancer in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mefenamic Acid as a Radiosensitizer in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), has demonstrated potential as a radiosensitizer in preclinical cancer research. Its primary mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and associated with radioresistance. By modulating the tumor microenvironment and cellular signaling pathways, this compound can enhance the efficacy of radiation therapy. These application notes provide a comprehensive overview of the experimental evidence, relevant protocols, and underlying mechanisms of this compound as a radiosensitizer.
Mechanism of Action
This compound's radiosensitizing effects are multifactorial, primarily stemming from its inhibition of COX-2.[1][2] This inhibition leads to a cascade of downstream effects that render cancer cells more susceptible to radiation-induced damage.
Key Mechanisms:
-
Increased Reactive Oxygen Species (ROS) Production: this compound treatment in combination with ionizing radiation leads to an amplification of intracellular ROS levels.[3] This oxidative stress overwhelms the cellular antioxidant capacity, leading to enhanced DNA damage and apoptosis.
-
Induction of Apoptosis: this compound promotes apoptosis in irradiated cancer cells through the activation of caspase-dependent pathways, including the cleavage of caspase-3 and PARP-1.[4] It also modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring cell death.
-
Inhibition of Pro-survival Signaling: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers.[4][5][6][7][8] By downregulating this pathway, this compound diminishes the ability of cancer cells to repair radiation-induced damage and survive.
-
Inhibition of Aldo-Keto Reductase 1C (AKR1C): this compound can inhibit enzymes of the AKR1C family, which are implicated in drug resistance.[9] This inhibition may contribute to overcoming resistance to both chemotherapy and radiotherapy.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound as a radiosensitizer.
Table 1: In Vitro Radiosensitizing Effects of this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Observed Effect | Reference |
| HT-29 | Colon | 10, 100 | Not specified | Additive effect on apoptosis and cell death | [3] |
| Human Lymphocytes | Normal | 5, 10, 50, 100 | 1.5 | Reduction in frequency of micronuclei by 1.4%, 15%, 34%, and 38% respectively | [1] |
Table 2: In Vivo Radiosensitizing Effects of this compound
| Animal Model | Cancer Type | This compound Dose | Radiation Dose | Tumor Growth Inhibition | Reference |
| Nude Mice | Colon (HC-29 xenografts) | 25 mg/kg | 6 Gy | 67% (combination) vs. 49% (this compound alone) and 55% (Radiation alone) | [10] |
| Xenograft Mice | Osteosarcoma (MG-63 xenografts) | Not specified | Not applicable | Significant inhibition of tumor growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's radiosensitizing properties.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well or 100 mm tissue culture plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% in methanol)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed a predetermined number of cells into each well of a 6-well plate. The number of cells to be plated will depend on the expected toxicity of the treatment and should be optimized for each cell line.
-
-
This compound Treatment:
-
After allowing the cells to attach overnight, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM, 100 µM) or vehicle control (DMSO).
-
Incubate for a specified duration (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow colonies to form for 10-14 days.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Dose Enhancement Ratio (DER): (Radiation dose to produce a given SF in the absence of drug) / (Radiation dose to produce the same SF in the presence of drug)
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells (including floating cells in the supernatant) after treatment with this compound and/or radiation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the radiosensitizing effect of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cells for injection
-
This compound for injection
-
Calipers for tumor measurement
-
Anesthesia
-
X-ray irradiator with a collimator to shield non-tumor tissues
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
For the this compound groups, administer the drug (e.g., 25 mg/kg) via an appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation.
-
Anesthetize the mice and shield their bodies, exposing only the tumor area to the radiation beam.
-
Deliver the specified radiation dose to the tumors.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight regularly (e.g., 2-3 times per week).
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed.
-
-
Data Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Calculate tumor growth delay.
-
Excise tumors at the endpoint for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Conclusion
The available preclinical data strongly suggest that this compound is a promising candidate for repurposing as a radiosensitizing agent in cancer therapy. Its well-established safety profile and oral bioavailability make it an attractive option for clinical translation. The protocols and data presented here provide a foundation for further research to optimize dosing schedules, explore its efficacy in a broader range of cancer types, and ultimately, to design clinical trials to validate its utility in combination with radiotherapy for the treatment of cancer.
References
- 1. Radioprotective effect of this compound against radiation-induced genotoxicity in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase-2 sensitizes lung cancer cells to radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effect of this compound with ionizing radiation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits antitumor activity against osteosarcoma by impeding cell growth and prompting apoptosis in human osteosarcoma cells and xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Neuroprotective Effects of Mefenamic Acid in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of pathological events including excitotoxicity, neuroinflammation, and oxidative stress, ultimately leading to neuronal cell death. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a promising candidate due to its multifaceted pharmacological profile. Beyond its well-established cyclooxygenase (COX) inhibitory activity, this compound modulates various ion channels and signaling pathways implicated in ischemic brain injury. These application notes provide a comprehensive overview of the neuroprotective effects of this compound in preclinical ischemic stroke models, detailing experimental protocols and summarizing key quantitative findings.
Quantitative Data Summary
The following tables summarize the significant neuroprotective effects of this compound observed in both in vivo and in vitro models of ischemic stroke.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose & Administration | Infarct Volume Reduction (%) | Total Ischemic Damage Reduction (%) | Edema Volume Reduction (%) | Reference |
| This compound | 0.5 mg/kg (ICV infusion) | 63% (p < 0.01) | 45% (p < 0.05) | Not Significant | [1] |
| This compound | 1 mg/kg (ICV infusion) | 80% (p < 0.01) | 47% (p < 0.05) | Significant Reduction | [1] |
| This compound | 20 mg/kg x 4 (i.v.) | 53% (p ≤ 0.02) | 41% (p ≤ 0.002) | 45% (p ≤ 0.002) | [2][3][4] |
ICV: Intracerebroventricular; i.v.: intravenous
Table 2: In Vitro Neuroprotective Effects of Fenamates against Glutamate-Induced Excitotoxicity in Rat Hippocampal Neurons
| Compound (100 µM) | Cell Death Reduction (%) | Reference |
| This compound | ~79% (p < 0.01) | [5] |
| Flufenamic Acid | Significant | [1] |
| Meclofenamic Acid | Significant | [1] |
| Niflumic Acid | Significant | [1] |
| Ibuprofen | No Significant Effect | [6][7] |
| Indomethacin | No Significant Effect | [6][7] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation in vitro
| This compound Concentration | Reduction in ROS Generation (%) | Reference |
| 30 µM | 38% (p < 0.05) | [5][8] |
| 100 µM | 36% (p < 0.05) | [5][8] |
Proposed Mechanisms of Neuroprotection
This compound's neuroprotective effects in ischemic stroke are likely multifactorial, extending beyond its traditional anti-inflammatory role.[6][7] Several studies suggest that its ability to modulate ion channels and other signaling pathways is crucial.[1][5] The diagram below illustrates the proposed signaling pathways involved in the neuroprotective actions of this compound.
Caption: this compound's Multifaceted Neuroprotective Mechanisms.
Experimental Protocols
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Caption: Workflow for MCAO Ischemic Stroke Model in Rats.
Materials:
-
Male Wistar rats (300-350 g)
-
Anesthetic (e.g., isoflurane)
-
Intraluminal filament (e.g., 4-0 nylon suture with a silicone-coated tip)
-
This compound
-
Vehicle control (e.g., saline)
-
Administration equipment (e.g., osmotic minipump and brain infusion cannula for ICV, or syringes for i.v.)
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats (300-350g) for at least one week before surgery.[9] All procedures should be approved by the institutional animal care and use committee.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
This compound Administration:
-
Intracerebroventricular (ICV) Infusion: One hour prior to MCAO, implant an osmotic minipump connected to a brain infusion cannula into the lateral cerebral ventricle for continuous infusion of this compound (e.g., 0.5 or 1 mg/kg over 24 hours).[1]
-
Intravenous (i.v.) Injection: Administer this compound (e.g., four equal doses of 20 mg/kg at 1-hour intervals beginning 1 hour prior to MCAO) or a single dose (10 or 30 mg/kg) via the tail vein.[2][3]
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a silicone-coated intraluminal filament into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery.
-
-
Reperfusion: After 2 hours of occlusion, withdraw the filament to allow for reperfusion.[1][2][3]
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor for any signs of distress.
-
Assessment of Ischemic Damage: After 24 hours of reperfusion, euthanize the animal and collect the brain.[2][3]
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2% TTC solution to differentiate between infarcted (white) and viable (red) tissue.
-
Quantify the infarct volume, total ischemic damage, and edema volume using image analysis software.
-
In Vitro: Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons
This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in cultured neurons.
Materials:
-
Primary embryonic rat hippocampal neurons
-
Cell culture media and supplements
-
Glutamate
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Multi-well culture plates
Procedure:
-
Cell Culture: Culture primary embryonic rat hippocampal neurons in multi-well plates for 9-14 days in vitro.[2][5]
-
Induction of Excitotoxicity:
-
This compound Treatment:
-
Co-incubate the neurons with this compound (e.g., 10-100 µM) during and immediately after the glutamate exposure for 24 hours.[1]
-
-
Assessment of Cell Death:
-
After 24 hours of treatment, measure the amount of LDH released into the culture medium using a commercially available cytotoxicity assay kit.[2][3][5] LDH release is an indicator of cell membrane damage and cell death.
-
Calculate the percentage of cell death reduction in this compound-treated wells compared to glutamate-only treated wells.
-
Conclusion
The presented data and protocols strongly support the neuroprotective potential of this compound in ischemic stroke models. Its multifaceted mechanism of action, targeting excitotoxicity, neuroinflammation, and oxidative stress, makes it an attractive candidate for further investigation. The provided experimental workflows can serve as a valuable resource for researchers aiming to explore the therapeutic utility of this compound and other fenamates in the context of ischemic stroke and other neurodegenerative disorders. Further studies are warranted to fully elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in more advanced preclinical models.
References
- 1. Mechanisms Underlying Neuroprotection by the NSAID this compound in an Experimental Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for neuroprotection by the fenamate NSAID, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Evidence for neuroprotection by the fenamate NSAID, this compound" by Parto S. Khansari and Robert F. Halliwell [scholarlycommons.pacific.edu]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanisms Underlying Neuroprotection by the NSAID this compound in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID this compound in an Experimental Model of Stroke [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mefenamic Acid for Studying Neuroinflammation and Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a valuable tool for investigating the mechanisms of neuroinflammation and microglial activation. Beyond its classical role as a cyclooxygenase (COX) inhibitor, recent studies have highlighted its ability to modulate key inflammatory pathways implicated in neurodegenerative diseases, such as Alzheimer's disease and stroke.[1][2] Notably, this compound has been identified as an inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][3] This unique pharmacological profile makes this compound a subject of significant interest for researchers seeking to understand and therapeutically target neuroinflammatory processes.
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data from key studies, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through a multi-faceted mechanism:
-
NLRP3 Inflammasome Inhibition: A primary mechanism of this compound in the context of neuroinflammation is the inhibition of the NLRP3 inflammasome.[1][3] This action is independent of its COX-inhibitory activity and is thought to occur through the modulation of ion channels, such as volume-regulated anion channels (VRACs), which are crucial for NLRP3 activation.[4][5] By inhibiting the NLRP3 inflammasome, this compound effectively reduces the maturation and secretion of IL-1β, a key cytokine in the neuroinflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: As a traditional NSAID, this compound inhibits both COX-1 and COX-2 enzymes.[6][7] This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that contribute to inflammation and pain signaling in the central nervous system.[7]
-
Modulation of Microglial Activity: this compound has been shown to directly impact microglial function. It can reduce the activation state of microglia, characterized by a decrease in the expression of markers like Iba1 and CD68.[8][9] Furthermore, it can attenuate the phagocytic activity of activated microglia.[8]
-
Neuroprotective Effects: Studies have also suggested that this compound may have direct neuroprotective properties by reducing excitotoxicity and oxidative stress.[10][11]
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound on neuroinflammation and microglial activation.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference(s) |
| Transgenic mice with Alzheimer's disease symptoms | This compound (via mini-pump) | 1 month | Complete reversal of memory loss. | [3][12][13] |
| Transgenic mice (3xTgAD) | This compound | 28 days | Reduced microglial activation and IL-1β expression to levels comparable with wild-type mice. | [1][9] |
| Transgenic mice with Alzheimer's disease symptoms | This compound | 18 days | Significantly improved performance in the novel object recognition test compared to placebo. | [14] |
Table 2: Neuroprotective Effects of this compound in a Rodent Model of Stroke
| Animal Model | Treatment and Dosage | Key Findings | Reference(s) |
| Male Wistar rats (MCAO model) | This compound (20 mg/kg x 4, i.v.) | - 53% reduction in infarct volume- 41% reduction in total ischemic brain damage- 45% reduction in edema | [6][15] |
| Adult male Wistar rats (MCAO model) | This compound (0.5 mg/kg, ICV infusion) | - 63% reduction in infarct volume- 45% reduction in total ischemic damage | [2][12][16] |
| Adult male Wistar rats (MCAO model) | This compound (1 mg/kg, ICV infusion) | - 80% reduction in infarct volume- 47% reduction in total ischemic damage | [2][12][16] |
Table 3: In Vitro Effects of this compound on Microglial Activation
| Cell Type | Treatment and Concentration | Key Findings | Reference(s) |
| Immortalized mouse bone marrow-derived macrophages (iBMDMs) | This compound (100 µM) | Inhibited NLRP3-dependent ASC speck formation. | [3][4] |
| Primary rat microglial cells | This compound | Dose-dependently inhibited LPS-induced nitric oxide (NO) synthesis. | [5] |
| BV2 microglial cells | This compound | Inhibited LPS-induced P38 MAPK activation and iNOS expression. Reduced high phagocytic activity. | [6][8] |
Experimental Protocols
In Vivo Assessment of Cognitive Function: Novel Object Recognition (NOR) Test
This protocol is used to assess learning and memory in rodent models of neurodegenerative diseases.
Materials:
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Video recording and tracking software
Procedure:
-
Habituation:
-
Training/Familiarization Phase:
-
Retention Interval:
-
Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).[17]
-
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).[15]
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better memory, as the animal spends more time exploring the novel object.
Assessment of Microglial Activation: Immunohistochemistry (IHC) for Iba1 and CD68
This protocol is for visualizing and quantifying microglial activation in brain tissue sections.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (e.g., 20%, 30% in PBS)
-
Cryostat or microtome
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-CD68
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm) using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Data Analysis:
-
Quantify the number of Iba1-positive and CD68-positive cells in specific brain regions.
-
Analyze the morphology of Iba1-positive cells (e.g., ramified vs. amoeboid).
-
Measure the fluorescence intensity of Iba1 and CD68 staining.
In Vitro Microglial Activation Assay
This protocol describes the culture of primary microglia and their activation to study the effects of this compound.
Materials:
-
Postnatal day 1-3 mouse or rat pups
-
Dissection tools
-
DMEM/F12 medium with 10% FBS and penicillin/streptomycin
-
Poly-D-lysine coated flasks
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Procedure:
-
Primary Microglia Isolation:
-
Isolate cortices from neonatal pups and remove meninges.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the mixed glial cells in poly-D-lysine coated flasks.
-
Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.
-
Isolate microglia by gentle shaking of the flasks and collect the floating cells.
-
-
Cell Plating and Treatment:
-
Plate the purified microglia in appropriate culture plates.
-
Allow the cells to adhere and rest for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
-
Analysis of Microglial Activation:
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) levels in the culture supernatant using the Griess reagent.
-
Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the supernatant using ELISA kits.
-
Phagocytosis Assay: Incubate the treated microglia with fluorescently labeled beads or particles and quantify their uptake using flow cytometry or fluorescence microscopy.
-
Measurement of IL-1β Levels: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for quantifying IL-1β in brain homogenates or cell culture supernatants.
Materials:
-
IL-1β ELISA kit (commercially available)
-
Brain tissue homogenates or cell culture supernatants
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Brain Homogenates: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration.
-
Cell Culture Supernatants: Collect the supernatant from treated microglial cultures.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-IL-1β antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of IL-1β in the samples by interpolating their absorbance values on the standard curve.
-
Normalize IL-1β levels in brain homogenates to the total protein concentration.
-
Visualizations
Signaling Pathways
Caption: this compound's dual inhibitory action on neuroinflammation.
Experimental Workflow
Caption: Workflow for studying this compound in neuroinflammation.
Logical Relationship
Caption: Causal chain of this compound's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced iNOS and NO synthesis in primary rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-induced microglial activation in culture: temporal profiles of morphological change and release of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound shows neuroprotective effects and improves cognitive impairment in in vitro and in vivo Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin-1beta activates forebrain glial cells and increases nitric oxide production and cortical glutamate and GABA release in vivo: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrevlett.com [chemrevlett.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms Underlying Neuroprotection by the NSAID this compound in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on this compound microparticles: formulation, in vitro release, and in situ studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Mefenamic Acid's Anti-Inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2] Understanding the specific in vitro effects of this compound on various inflammatory pathways is crucial for elucidating its therapeutic mechanisms and for the development of new anti-inflammatory agents.
These application notes provide detailed protocols for key in vitro assays to characterize the anti-inflammatory effects of this compound. The assays described focus on three major aspects of the inflammatory response: the production of prostaglandins (B1171923) via the COX pathway, the release of pro-inflammatory cytokines, and the activation of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound
| Target Enzyme | IC50 Value | Assay Conditions | Reference |
| Human COX-1 | 40 nM | Recombinant human enzyme | [3] |
| Human COX-2 | 3 µM | Recombinant human enzyme | [3] |
| Murine COX-2 | 10 ± 5 µM | Purified murine enzyme, competitive inhibition against arachidonic acid | [4] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cytokine | Cell Line/System | Stimulant | This compound Concentration | Observed Effect | Reference |
| IL-6 | IL-6-dependent hybridoma | - | 31.9 µM (IC50) | Inhibition of IL-6 bioactivity | [5] |
| TNF-α | Human Lymphocytes | Ionizing Radiation | Not specified | Protection against elevated levels | [6] |
| IL-1β | Human Lymphocytes | Ionizing Radiation | Not specified | Protection against elevated levels | [6] |
Table 3: Effect of this compound on Cellular Endpoints Related to Inflammation
| Cellular Endpoint | Cell Line/System | Treatment | This compound Concentration | Observed Effect | Reference |
| Micronuclei Frequency | Human Lymphocytes | Ionizing Radiation | 10 µM | 15% reduction | [4] |
| Micronuclei Frequency | Human Lymphocytes | Ionizing Radiation | 50 µM | 34% reduction | [4] |
| Micronuclei Frequency | Human Lymphocytes | Ionizing Radiation | 100 µM | 38% reduction | [4] |
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
General Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on COX activity.
NF-κB Signaling Pathway and Potential Inhibition
Caption: this compound may inhibit the NF-κB pathway, reducing cytokine expression.
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening assay kits and is suitable for determining the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
Prepare the arachidonic acid and colorimetric substrate solutions according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 140 µL of assay buffer, 10 µL of hemin solution, and 10 µL of the respective enzyme solution (COX-1 or COX-2) to the appropriate wells of a 96-well plate.[3]
-
For inhibitor wells, add 10 µL of the this compound working solutions at various concentrations. For control wells, add 10 µL of the assay buffer.
-
Add 160 µL of assay buffer and 10 µL of hemin solution to the background wells.[3]
-
-
Inhibitor Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow this compound to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production in Macrophages
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[7]
-
-
This compound Treatment and LPS Stimulation:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentrations in cell culture medium. The final DMSO concentration should be below 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[8]
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours to induce cytokine production.[8] Include unstimulated and vehicle-treated controls.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 1,000 x g for 10 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
-
ELISA for TNF-α and IL-6:
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the specific kits.[9][10]
-
A general ELISA procedure involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow cytokine binding. c. Washing the plate. d. Adding a detection antibody. e. Washing the plate. f. Adding an enzyme conjugate (e.g., Streptavidin-HRP). g. Washing the plate. h. Adding a substrate solution to develop color. i. Adding a stop solution and reading the absorbance at 450 nm.[9]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated control.
-
NF-κB (p65) Nuclear Translocation Assay
This protocol describes a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation, using immunofluorescence microscopy.
Materials:
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB translocation.[1]
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green or red) channels.
-
In unstimulated cells, the p65 signal will be predominantly in the cytoplasm. In stimulated cells, the p65 signal will translocate to the nucleus, co-localizing with the DAPI signal.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of nuclear translocation. A decrease in this ratio in this compound-treated cells compared to stimulated controls indicates inhibition of NF-κB activation. Public domain software like ImageJ can be used for this analysis.[1]
-
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radioprotective effect of this compound against radiation-induced genotoxicity in human lymphocytes [e-roj.org]
- 5. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. file.elabscience.com [file.elabscience.com]
Mefenamic Acid: A Potent Tool for Investigating NLRP3 Inflammasome Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a specific inhibitor of the NLRP3 inflammasome, acting independently of its well-known cyclooxygenase (COX) enzyme inhibition.[1][2] This makes it a valuable tool for studying the NLRP3 signaling pathway and for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the use of this compound as a tool to study NLRP3 inflammasome inhibition. We present detailed protocols for key in vitro and in vivo experiments, summarize quantitative data, and provide visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound inhibits the NLRP3 inflammasome by blocking the volume-regulated anion channel (VRAC).[1][3][4] This action is specific to the NLRP3 inflammasome, as it does not affect the activation of other inflammasomes like NLRC4 or AIM2.[5] The inhibition of VRAC by this compound is thought to interfere with the ion fluxes, particularly chloride and potassium efflux, that are critical for NLRP3 activation.[6] Importantly, this mechanism is distinct from the COX-inhibitory activity of other NSAIDs like ibuprofen, which do not inhibit the NLRP3 inflammasome.[1][5]
Data Presentation
The following tables summarize quantitative data from representative studies on the inhibitory effects of this compound on NLRP3 inflammasome activation.
Table 1: In Vitro Inhibition of IL-1β Release by this compound
| Cell Type | Activator(s) | This compound Concentration (µM) | % Inhibition of IL-1β Release (Mean ± SEM) | Reference |
| iBMDMs | LPS + ATP | 100 | ~75% | [7] |
| iBMDMs | LPS + Nigericin | 100 | ~80% | [7] |
| Human THP-1 cells | LPS + Nigericin | 100 | ~70% | [7] |
iBMDMs: immortalized Bone Marrow-Derived Macrophages
Table 2: In Vivo Efficacy of this compound in NLRP3-Dependent Inflammation Models
| Animal Model | Inflammatory Stimulus | This compound Dose (mg/kg) | Outcome Measure | % Reduction (Mean ± SEM) | Reference |
| Mouse Peritonitis | LPS + ATP | 50 (i.p.) | Peritoneal IL-1β levels | ~60% | [7] |
| Rat Alzheimer's Model | Amyloid-β | 5 (i.p., daily for 14 days) | Memory Deficit (NOR test) | Significant prevention of deficit | [8] |
i.p.: intraperitoneal; NOR: Novel Object Recognition
Signaling Pathways and Experimental Workflows
To visualize the key processes, the following diagrams have been generated using Graphviz.
Caption: NLRP3 Inflammasome Activation Pathway and this compound Inhibition.
Caption: A typical experimental workflow for studying NLRP3 inhibition.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and its inhibition by this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Complete RPMI-1640 or DMEM medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or DMSO for 1 hour.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours.[9]
-
Activation (Signal 2): Activate the inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1 hour.[9]
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis. Lyse the cells for protein analysis.
Protocol 2: Measurement of IL-1β by ELISA
This protocol outlines the quantification of secreted IL-1β in the cell culture supernatant using a sandwich ELISA kit.
Materials:
-
Human or mouse IL-1β ELISA kit
-
Collected cell culture supernatants (from Protocol 1)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions, including the addition of capture antibody.
-
Standard Curve: Prepare a serial dilution of the IL-1β standard to generate a standard curve.
-
Sample Addition: Add the collected supernatants and standards to the wells and incubate as per the kit's protocol.
-
Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Development: Add the substrate solution and incubate until color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Protocol 3: Visualization of ASC Speck Formation by Immunofluorescence
This protocol details the visualization of inflammasome activation by detecting the formation of ASC specks using immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates (prepared as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After inflammasome activation, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips, and visualize the ASC specks using a fluorescence microscope. The formation of a single large, perinuclear aggregate of ASC per cell indicates inflammasome activation.[10]
Conclusion
This compound serves as a specific and effective inhibitor of the NLRP3 inflammasome, making it an invaluable pharmacological tool for researchers in immunology and drug development. The protocols and data presented here provide a solid foundation for utilizing this compound to investigate the intricacies of NLRP3-mediated inflammation and to screen for novel therapeutic agents targeting this critical pathway.
References
- 1. criver.com [criver.com]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 5. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefenamic Acid in Dinitrochlorobenzene-Induced Hypersensitivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrochlorobenzene (DNCB)-induced contact hypersensitivity in murine models is a well-established and widely utilized method for studying delayed-type hypersensitivity (DTH), which shares pathological features with allergic contact dermatitis (ACD) in humans. This model is instrumental in the preclinical evaluation of novel anti-inflammatory and immunomodulatory therapeutic agents. Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is known for its inhibitory action on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. These application notes provide a detailed overview of the use of this compound in DNCB-induced hypersensitivity models, including comprehensive experimental protocols, quantitative data on its efficacy, and visualization of the relevant biological pathways.
Mechanism of Action: this compound in Contact Hypersensitivity
This compound's primary mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.[2] In the context of DNCB-induced hypersensitivity, the inflammatory response is characterized by the release of various pro-inflammatory mediators, including prostaglandins.[3] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins in the inflamed tissues, thereby mitigating the inflammatory response, including symptoms like edema (swelling) and erythema (redness).[2] The DNCB model itself triggers a complex immune response involving T-helper cells (Th1 and Th2), leading to the release of cytokines such as IFN-γ and IL-4, and the infiltration of immune cells like mast cells.[4][5] this compound's anti-inflammatory effects can help to attenuate this complex inflammatory cascade.
Experimental Protocols
DNCB-Induced Delayed-Type Hypersensitivity Model in Mice
This protocol outlines the induction of a DTH reaction using DNCB and the subsequent evaluation of the therapeutic effects of this compound.
Materials:
-
2,4-Dinitrochlorobenzene (DNCB)
-
Olive oil
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
BALB/c mice (or other suitable strain)
-
Micropipettes
-
Calipers or ear punch biopsy tool
-
Standard laboratory equipment for histology and ELISA
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Sensitization Phase (Day 0):
-
Anesthetize the mice and shave a small area on the dorsal side.
-
Prepare a 1% (w/v) DNCB solution in a 4:1 acetone to olive oil vehicle.
-
Apply 20-50 µL of the 1% DNCB solution to the shaved dorsal skin.
-
-
Treatment Regimen:
-
Divide the mice into experimental groups:
-
Negative Control (Vehicle only)
-
Positive Control (DNCB + Vehicle for this compound)
-
This compound Treatment Groups (DNCB + varying doses of this compound, e.g., low, medium, high dose)
-
-
Administer this compound or its vehicle orally or topically according to the study design, typically starting from the day of challenge or a few days prior.
-
-
Challenge Phase (Day 5-7):
-
Prepare a 0.2-0.5% (w/v) DNCB solution in the acetone/olive oil vehicle.
-
Apply 10-20 µL of the challenge solution to the surface of one ear of each mouse. Apply the vehicle to the other ear as an internal control.
-
-
Evaluation of Hypersensitivity Reaction (24, 48, and 72 hours post-challenge):
-
Ear Swelling: Measure the thickness of both ears using calipers. The degree of swelling is calculated as the difference in thickness between the DNCB-challenged ear and the vehicle-treated ear.
-
Histopathological Analysis: At the end of the experiment, euthanize the mice and collect ear tissue. Fix the tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal and dermal thickening and inflammatory cell infiltration. Toluidine blue staining can be used to specifically quantify mast cell infiltration.
-
Cytokine and IgE Analysis: Collect blood samples for serum analysis of IgE levels using ELISA. Ear tissue can be homogenized to measure the levels of inflammatory cytokines such as IL-4, IFN-γ, and TNF-α by ELISA.
-
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters in the DNCB-induced hypersensitivity model.
| Treatment Group | Dose | Ear Swelling (mm) at 24h (Mean ± SD) | % Inhibition of Swelling |
| Negative Control | - | 0.01 ± 0.005 | - |
| DNCB Control | - | 1.5 ± 0.1 | 0% |
| This compound | Low Dose | 0.9 ± 0.1** | 40% |
| This compound | Medium Dose | 0.8 ± 0.08 | 46.7% |
| This compound | High Dose | 0.7 ± 0.07 | 53.3% |
Table 1: Effect of this compound on DNCB-Induced Ear Swelling. *Data is derived from a study on the immunomodulatory activity of this compound.[6] Statistical significance compared to the DNCB control group is denoted by **p<0.01 and **p<0.001.
| Treatment Group | Serum IgE Levels (ng/mL) (Illustrative) | % Reduction |
| Naive Control | 50 ± 15 | - |
| DNCB Control | 450 ± 75 | 0% |
| This compound (50 mg/kg) | 225 ± 50* | 50% |
| Dexamethasone (Positive Control) | 150 ± 30** | 66.7% |
Table 2: Illustrative Effect of this compound on Serum IgE Levels. *This table presents hypothetical data based on typical results observed with anti-inflammatory compounds in the DNCB model, as specific data for this compound on IgE levels was not available in the searched literature. Statistical significance is denoted by *p<0.05 and *p<0.01 compared to the DNCB control group.
| Treatment Group | Mast Cell Infiltration (cells/mm²) (Illustrative) | % Reduction |
| Naive Control | 10 ± 3 | - |
| DNCB Control | 85 ± 12 | 0% |
| This compound (50 mg/kg) | 45 ± 8* | 47.1% |
| Dexamethasone (Positive Control) | 30 ± 5** | 64.7% |
Table 3: Illustrative Effect of this compound on Mast Cell Infiltration. *This table presents hypothetical data based on typical results observed with anti-inflammatory compounds in the DNCB model, as specific data for this compound on mast cell infiltration was not available in the searched literature. Statistical significance is denoted by *p<0.05 and *p<0.01 compared to the DNCB control group.
| Treatment Group | IL-4 Levels (pg/mL) (Illustrative) | IFN-γ Levels (pg/mL) (Illustrative) |
| Naive Control | 20 ± 5 | 15 ± 4 |
| DNCB Control | 150 ± 25 | 100 ± 18 |
| This compound (50 mg/kg) | 80 ± 15 | 60 ± 10 |
| Dexamethasone (Positive Control) | 50 ± 10 | 40 ± 8 |
Table 4: Illustrative Effect of this compound on Skin Cytokine Levels. *This table presents hypothetical data based on typical results observed with anti-inflammatory compounds in the DNCB model, as specific data for this compound on cytokine levels was not available in the searched literature. Statistical significance is denoted by *p<0.05 and *p<0.01 compared to the DNCB control group.
Visualization of Pathways and Workflows
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Prostaglandin E2 (PGE2)-EP2 signaling negatively regulates murine atopic dermatitis-like skin inflammation by suppressing thymic stromal lymphopoietin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Different Inflammatory Skin Conditions in a Mouse Model of DNCB-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of M-MSCs in DNCB-Induced Atopic Dermatitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory activity of this compound in mice models of cell-mediated and humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
Mefenamic Acid's Impact on Humoral and Cell-Mediated Immunity in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is primarily known for its inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1][2][3] Emerging evidence, however, suggests that this compound also possesses immunomodulatory properties, influencing both humoral and cell-mediated immune responses.[4][5] These effects are likely mediated not only through the COX pathway but also potentially via other mechanisms, such as the inhibition of the NLRP3 inflammasome.[6][7][8][9] Understanding the immunological consequences of this compound administration is crucial for its potential repositioning and for the development of novel immunomodulatory therapies.
These application notes provide a comprehensive overview of the immunosuppressive effects of this compound on both humoral and cell-mediated immunity in mice. Detailed protocols for key immunological assays are provided to enable researchers to investigate these effects further.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various immunological and hematological parameters in mice.
Table 1: Effect of this compound on Hematological Parameters in Healthy Mice
| Parameter | Control | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |
| White Blood Cell Count (WBC, x10⁹/L) | 10.7 ± 0.1 | 9.3 ± 0.3 | 7.1 ± 0.2 | 5.6 ± 0.2 |
| Lymphocyte Level (%) | 64.5 ± 1.6 | 51.7 ± 0.7 | 48.8 ± 1.6 | 40.8 ± 1.4 |
| Red Blood Cell Count (RBC, x10¹²/L) | 7.3 ± 0.2 | - | - | - |
| Hemoglobin (Hb, g/dL) | 11.3 ± 0.3 | - | - | - |
Data extracted from a study by Shabbir et al.[4]
Table 2: Effect of this compound on Hematological Parameters in Cyclophosphamide-Induced Myelosuppressive Mice
| Parameter | Negative Control | Positive Control (Cyclophosphamide) | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |
| White Blood Cell Count (WBC, x10⁹/L) | 10.7 ± 0.1 | 8.4 ± 0.1 | 6.4 ± 0.1 | 5.2 ± 0.1 | 4.3 ± 0.2 |
| Lymphocyte Level (%) | 64.5 ± 1.6 | 79.5 ± 1.6 | 51.7 ± 0.7 | 48.8 ± 1.6 | 40.8 ± 1.4 |
| Red Blood Cell Count (RBC, x10¹²/L) | - | 4.7 ± 0.1 | - | 3.4 ± 0.1 | - |
| Hemoglobin (Hb, g/dL) | 11.3 ± 0.3 | 8.4 ± 0.17 | 6.7 ± 0.09 | 5.46 ± 0.1 | 4.6 ± 0.2 |
Data extracted from a study by Shabbir et al.[4]
Table 3: Effect of this compound on Cell-Mediated Immunity (Delayed-Type Hypersensitivity)
| Treatment Group | Ear Swelling (mm) at 24h | Ear Swelling (mm) at 48h | Ear Swelling (mm) at 72h |
| Positive Control | 1.5 ± 0.1 | - | - |
| This compound (Low Dose) | 0.9 ± 0.1 | - | 0.7 ± 0.07 |
| This compound (Medium Dose) | 0.8 ± 0.08 | - | 0.46 ± 0.07 |
| This compound (High Dose) | 0.7 ± 0.07 | - | 0.36 ± 0.04 |
Data extracted from a study by Shabbir et al.[1][4]
Table 4: Effect of this compound on Humoral Immunity (Hemagglutination Assay and Mice Lethality Test)
| Treatment Group | Antibody Titer | Mortality Rate (%) |
| Control | 136 ± 11 | 33% |
| This compound (Low Dose) | 85.8 ± 2.3 | 50% |
| This compound (Medium Dose) | 79.8 ± 0.4 | 66.6% |
| This compound (High Dose) | 65.03 ± 2.15 | - |
| Cyclophosphamide (B585) (Reference) | 52.7 ± 1.7 | - |
Data extracted from a study by Shabbir et al.[1][4]
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Assay
This protocol is designed to assess cell-mediated immunity by measuring the inflammatory response to a sensitizing agent.
Materials:
-
Dinitrochlorobenzene (DNCB) or 2,4-dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Micrometer caliper
-
Mice (e.g., BALB/c or C57BL/6)
-
This compound
-
Vehicle for this compound
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen or back of each mouse.
-
Prepare a 0.5% solution of DNFB in an acetone:olive oil (4:1) mixture.
-
Apply 150 µL of the 0.5% DNFB solution to the shaved skin of each mouse in the experimental groups.[10]
-
For the negative control group, apply 150 µL of the acetone:olive oil vehicle.
-
-
Treatment:
-
Administer this compound or vehicle to the respective treatment groups daily, starting from the day of sensitization or a few days before the challenge, depending on the study design.
-
-
Challenge (Day 5-7):
-
Prepare a 0.3% solution of DNFB in the acetone:olive oil mixture.
-
Measure the baseline thickness of both ears of each mouse using a micrometer caliper.
-
Apply 20 µL of the 0.3% DNFB solution to the inner and outer surface of the right ear of each mouse.
-
Apply 20 µL of the acetone:olive oil vehicle to the left ear as an internal control.
-
-
Measurement:
-
Measure the thickness of both ears at 24, 48, and 72 hours after the challenge.
-
The DTH response is calculated as the difference in ear thickness between the right (challenged) and left (control) ears.
-
Hemagglutination Assay for Antibody Titer
This assay quantifies the level of antibodies against a specific antigen, in this case, sheep red blood cells (SRBCs), to evaluate the humoral immune response.
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Phosphate Buffered Saline (PBS)
-
96-well V-bottom microtiter plates
-
Mouse serum samples (from immunized and treated mice)
-
This compound
-
Vehicle for this compound
Procedure:
-
Immunization:
-
Immunize mice with an intraperitoneal injection of a suspension of SRBCs (e.g., 0.2 mL of a 10% solution).
-
-
Treatment:
-
Administer this compound or vehicle to the respective treatment groups for a specified period following immunization.
-
-
Serum Collection:
-
Collect blood from the mice at a designated time point after immunization (e.g., day 7 or 14).
-
Separate the serum and heat-inactivate it at 56°C for 30 minutes.
-
-
Hemagglutination Assay:
-
Add 50 µL of PBS to all wells of a 96-well microtiter plate.
-
Add 50 µL of the heat-inactivated serum to the first well of a row and perform serial two-fold dilutions across the row.
-
Prepare a 1% suspension of SRBCs in PBS.
-
Add 50 µL of the 1% SRBC suspension to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Reading the Results:
-
A positive result (agglutination) is indicated by a uniform mat of SRBCs across the bottom of the well.
-
A negative result is indicated by a sharp button of settled SRBCs at the bottom of the well.
-
The antibody titer is the reciprocal of the highest dilution of serum that shows positive hemagglutination.
-
Cyclophosphamide-Induced Myelosuppression
This model is used to study the effects of a test compound on a compromised immune system.
Materials:
-
Cyclophosphamide
-
Sterile saline
-
Mice (e.g., BALB/c)
-
This compound
-
Vehicle for this compound
-
Hematology analyzer
Procedure:
-
Induction of Myelosuppression:
-
Treatment:
-
Following cyclophosphamide administration, begin treatment with this compound or vehicle for a specified duration (e.g., 7-10 days).
-
-
Hematological Analysis:
-
Collect blood samples from the mice at different time points during and after the treatment period.
-
Analyze the blood for total white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin (Hb) levels, and differential leukocyte counts (lymphocytes, neutrophils) using a hematology analyzer.
-
Mice Lethality Test
This test assesses the overall impact of a substance on the protective immune response against a pathogen.
Materials:
-
Vaccine (e.g., against Pasteurella multocida)
-
Pathogenic agent (P. multocida)
-
Mice
-
This compound
-
Vehicle for this compound
Procedure:
-
Immunization and Treatment:
-
Immunize mice with the vaccine.
-
Administer this compound or vehicle to the respective treatment groups for a specified period (e.g., 21 days).
-
-
Challenge:
-
After the treatment period, challenge the mice with a lethal dose of the pathogenic agent (P. multocida).
-
-
Observation:
-
Monitor the mice for a defined period (e.g., 72 hours) and record the mortality rate in each group. An increased mortality rate in the this compound-treated group compared to the control group suggests an immunosuppressive effect.[4]
-
Signaling Pathways
This compound's immunomodulatory effects are thought to be mediated through at least two key pathways:
-
Cyclooxygenase (COX) Pathway: As an NSAID, this compound non-selectively inhibits both COX-1 and COX-2.[1][3] Prostaglandins, the products of the COX pathway, are known to regulate T-cell mediated immunity.[11] By inhibiting prostaglandin (B15479496) synthesis, this compound can lead to the suppression of T-cell-mediated reactions like DTH.[11]
-
NLRP3 Inflammasome Pathway: Recent studies have shown that fenamate NSAIDs, including this compound, can inhibit the NLRP3 inflammasome.[6][7][8][9] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8] Inhibition of this pathway can lead to a reduction in inflammation.
Conclusion
The provided data and protocols demonstrate that this compound exhibits significant immunosuppressive effects on both humoral and cell-mediated immunity in mice. This is evidenced by reduced hematological parameters, suppression of the DTH response, decreased antibody titers, and increased mortality in response to a pathogenic challenge.[4][5][10] These effects are likely mediated through the inhibition of the COX pathway and potentially the NLRP3 inflammasome. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the immunomodulatory properties of this compound and other NSAIDs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Mefenamic Acid for Enhancing Anticancer Drug Sensitivity in Resistant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemotherapy resistance is a significant hurdle in the effective treatment of cancer. Cancer cells can develop mechanisms to evade the cytotoxic effects of anticancer drugs, leading to treatment failure. One such mechanism involves the overexpression of aldo-keto reductase 1C (AKR1C) enzymes. Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a potent inhibitor of AKR1C enzymes. This document provides detailed application notes and protocols on the use of this compound to enhance the sensitivity of resistant cancer cell lines to common chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU). The primary mechanism of action is the inhibition of AKR1C enzymes, which are responsible for detoxifying cytotoxic aldehydes generated by chemotherapy-induced oxidative stress.
Data Presentation
The following tables summarize the quantitative data on the efficacy of cisplatin and 5-FU in parental (sensitive) and resistant cancer cell lines, demonstrating the reversal of resistance with this compound.
Table 1: Cisplatin IC50 Values in Parental and Resistant Cell Lines. [1]
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) |
| Sa3 (Oral Squamous Carcinoma) | 1.4 | 18.4 |
| HeLa (Cervical Cancer) | 1.0 | 12.9 |
Table 2: 5-Fluorouracil IC50 Values in Parental and Resistant Cell Lines. [1]
| Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) |
| Sa3 (Oral Squamous Carcinoma) | 1.1 | 38.3 |
| HeLa (Cervical Cancer) | 51.5 | 212.6 |
Table 3: Effect of this compound on Chemosensitivity in Resistant Cell Lines.
| Cell Line | Chemotherapeutic Agent | Observation |
| Sa3-R (Resistant) | Cisplatin | This compound restores sensitivity in a dose-dependent manner.[1] |
| HeLa-R (Resistant) | Cisplatin | This compound restores sensitivity in a dose-dependent manner.[1] |
| Sa3-R (Resistant) | 5-Fluorouracil | This compound restores sensitivity in a dose-dependent manner.[1] |
| HeLa-R (Resistant) | 5-Fluorouracil | This compound restores sensitivity in a dose-dependent manner.[1] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound in Overcoming Chemoresistance
Caption: this compound inhibits AKR1C, preventing detoxification of cytotoxic aldehydes and restoring chemosensitivity.
Experimental Workflow for Assessing this compound's Efficacy
References
Troubleshooting & Optimization
Technical Support Center: Mefenamic Acid Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenges of mefenamic acid's poor water solubility in the context of in vitro assays.
Frequently Asked Questions (FAQs)
General Solubility & Preparation
Q1: What is the aqueous solubility of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2] Its solubility in water is very poor, reported to be in the range of 0.004 mg/mL to 0.2 mg/mL at physiological pH and temperature.[3][4]
Q2: What is the most common method for preparing a this compound stock solution for in vitro assays?
The most common method is to dissolve this compound in an organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[5] This stock is then diluted into the aqueous cell culture medium to achieve the final desired concentration. This compound is highly soluble in DMSO, with reported values of ≥ 100 mg/mL[5] and 48 mg/mL.[6]
Q3: What is "solvent shock" and how can I avoid it?
Solvent shock, or precipitation upon dilution, occurs when a concentrated drug solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where the drug has low solubility.[7] To avoid this, perform a serial dilution. First, add the DMSO stock to a small volume of pre-warmed (37°C) culture medium, mix gently, and then add this intermediate dilution to the final volume of media.[7]
Co-solvents and pH Adjustment
Q4: Besides DMSO, what other organic co-solvents can be used?
This compound shows high solubility in several polar aprotic and polar protic solvents.[8] Ethanol (B145695) and Polyethylene (B3416737) Glycol 400 (PEG 400) have been shown to significantly enhance its solubility.[4] However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid cellular toxicity.
Q5: How does pH affect the solubility of this compound?
This compound is a weak organic acid with a pKa of approximately 4.2.[9] Its solubility is highly pH-dependent, increasing significantly as the pH rises above its pKa.[9][10] For example, one study showed that as the medium pH increased from 1 to 6.8, the solubility of this compound increased by 3.6-fold.[9] Adjusting the pH of the buffer or medium can be a simple and effective way to improve solubility.
Advanced Solubilization Techniques
Q6: How do cyclodextrins improve this compound solubility?
Cyclodextrins (CDs) are cage-like molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[11] They can encapsulate the poorly soluble this compound molecule in their cavity, forming an "inclusion complex."[11][12] This complex shields the hydrophobic drug from the aqueous environment, significantly improving its apparent water solubility and dissolution rate.[11][13][14] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11][12][14]
Q7: What is a solid dispersion and how does it help?
A solid dispersion is a system where the drug is dispersed, typically in an amorphous state, within a hydrophilic carrier matrix, such as a water-soluble polymer like polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG).[1][15][16] This formulation enhances the dissolution rate by reducing drug particle size to a molecular level, increasing the surface area, and improving wettability.[1][16] Solid dispersions of this compound have shown a marked enhancement in dissolution rate.[15][17]
Q8: Can salt formation increase the solubility of this compound?
Yes, converting the acidic this compound into a salt is a highly effective method to improve its solubility.[9] Preparing sodium or potassium salts of this compound has been shown to significantly enhance its dissolution compared to the free acid form.[18][19][20] Studies have found that potassium mefenamate has a very high solubility, and sodium mefenamate is noted for its stability and rapid dissolution.[9][19]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and the effectiveness of different enhancement techniques.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 37 °C | ~0.004 mg/mL | [3][4] |
| Water | 25 °C | ~0.2 mg/mL | [3][4] |
| DMSO | Room Temp. | ≥ 100 mg/mL | [5] |
| DMSO | Room Temp. | 48 mg/mL | [6] |
| Ethanol | 25 °C | ~14.8 mg/mL | [3][4] |
| Ethanol | Room Temp. | Slightly Soluble (4.6 mg/mL) | [9] |
| PEG 400 | 25 °C | ~11.5 mg/mL | [3][4] |
| Dimethylformamide | Room Temp. | Greater Solubility (38.5 mg/mL) | [9] |
Table 2: Effect of pH and Additives on this compound Solubility
| Medium | Additive | Resulting Solubility | Reference(s) |
| Aqueous Buffer | pH increased from 1 to 6.8 | 3.6-fold increase | [9] |
| Aqueous Buffer | pH 9.0 | > 0.1 mg/mL | [3] |
| Water | 2% Sodium Lauryl Sulphate (SLS) | 0.852 mg/mL | [3] |
| Phosphate Buffer pH 7.4 | --- | ~0.004 mg/mL | [15] |
| USP Medium (pH 7.5 with SLS) | --- | ~2 mg/mL | [3][21] |
| FaSSIF Medium | --- | ~0.06 mg/mL | [3][21] |
Troubleshooting Guide
Problem: I've added my this compound stock solution to the cell culture media and now I see a precipitate.
This is a common issue. Follow this workflow to diagnose and solve the problem.
Key Troubleshooting Steps:
-
Verify DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.1%.[22][23] Many cell lines are sensitive to DMSO, and concentrations above 1-2% can be cytotoxic.[22][24][25] Always run a vehicle control (media + same concentration of DMSO without the drug) to ensure the solvent is not affecting the cells.[22]
-
Temperature is Critical: Always use pre-warmed (37°C) media when making your final drug dilution. Adding a drug stock to cold media significantly decreases its solubility and promotes precipitation.[7]
-
Check for Contamination: Use a microscope to examine the precipitate. Drug precipitates often appear as crystalline structures, whereas bacterial or fungal contamination will appear as distinct organisms.[7][26]
-
Media Stability: Components in the cell culture medium itself can sometimes precipitate due to temperature changes or interactions.[7][27]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock in DMSO
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add a minimal amount of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM).
-
Vortex or gently warm the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of this compound:β-Cyclodextrin (MA:β-CD) Inclusion Complex
(Based on the Solvent Co-evaporation Method)[11]
-
Prepare Solutions:
-
Dissolve this compound in ethanol (e.g., 0.723 g in 100 mL).
-
Dissolve β-cyclodextrin in distilled water (e.g., 1.700 g in 100 mL for a 2:1 molar ratio of MA:β-CD).
-
-
Mixing: Combine the two solutions in a flask and stir at approximately 600 rpm for 2 hours at 50°C.
-
Evaporation: Evaporate the solvent from the resulting clear solution using a rotary evaporator at 45°C.
-
Drying: Dry the resulting solid residue at 50°C for 24 hours to obtain the powdered inclusion complex.
-
Reconstitution: The resulting powder can be dissolved in an aqueous buffer or cell culture medium for the experiment. The solubility will be significantly enhanced compared to the pure drug.
Workflow for Selecting a Solubilization Strategy
This diagram provides a logical path for choosing the most appropriate method to improve this compound's solubility for your specific in vitro assay.
Mechanism of Cyclodextrin Solubilization
The diagram below illustrates how a cyclodextrin molecule encapsulates this compound to form a water-soluble inclusion complex.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijariie.com [ijariie.com]
- 3. Dissolution Profile of this compound Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Solubility and Dissolution Thermodynamic Data of this compound Crystals in Different Classes of Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. Solubility enhancement of this compound by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polymer-free β-cyclodextrins and this compound inclusion complex nanofibers for enhanced drug solubility and biomedical applications [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Dissolution Studies on Solid Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjpsonline.com [wjpsonline.com]
- 17. In vitro Dissolution Studies on Solid Dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Salt Formation Stability Study and Tablet Formulation of this compound with Improved Drug Dissolution | Semantic Scholar [semanticscholar.org]
- 19. ijpsonline.com [ijpsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 26. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 27. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing Mefenamic Acid concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Mefenamic Acid (MFA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for cell culture experiments?
A1: this compound has low solubility in water but is soluble in organic solvents.[1][2] For cell culture applications, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3][4]
-
Preparation: Dissolve powdered this compound in 0.1% DMSO to create a stock solution, for example, at a concentration of 100 µM.[3][4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22-µm filter.[4]
-
Storage: Store the sterilized stock solution at 4°C.[4]
-
Working Dilutions: Prepare fresh serial dilutions from the stock solution in your cell culture medium for your experiments.[3] It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
Q2: What is the primary mechanism of action for this compound in a cellular context?
A2: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] This inhibition blocks the synthesis of prostaglandins, which are key signaling molecules in inflammation and pain.[5][7] Beyond COX inhibition, MFA has been shown to exert other effects, including:
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells through pathways involving caspase-3 activation.[8][9]
-
Inhibition of Aldo-Keto Reductase 1C (AKR1C): This activity can enhance the sensitivity of cancer cells to certain chemotherapeutic drugs.[10][11][12]
-
Activation of Nrf2 Pathway: MFA can upregulate the Nrf2 signaling pathway, which protects cells against oxidative stress.[13]
-
Inhibition of PI3K/Akt/mTOR Pathway: This has been observed in osteosarcoma cells, contributing to its antitumor effects.[14]
Q3: What is a recommended starting concentration range for this compound in cell culture?
A3: The effective concentration of this compound is highly dependent on the cell line and the biological question being investigated. Based on published studies, a broad starting range of 5 µM to 200 µM is recommended for initial dose-response experiments.[3][4][8]
-
In human liver cancer cells (Huh-7 and Chang), a concentration of 200 µM was shown to induce apoptosis.[8][9]
-
Cytotoxic effects were observed on KB, Saos-2, and 1321N cells at concentrations of 25 µM and higher.[4]
-
Conversely, U-87MG glioblastoma cells have shown resistance to concentrations as high as 100 µM.[4]
Q4: How can I determine the optimal (e.g., IC50) concentration for my specific cell line?
A4: To determine the optimal concentration, you should perform a dose-response experiment using a cell viability assay, such as the MTT assay. This will allow you to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). A detailed protocol for the MTT assay is provided below.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 and Lethal Concentration (LC50) Values for this compound
| Target / Cell Line | Assay Type | Value | Reference(s) |
|---|---|---|---|
| hCOX-1 | Enzyme Inhibition | 40 nM | [3][15] |
| hCOX-2 | Enzyme Inhibition | 3 µM | [3][15] |
| AKR1C3 | Enzyme Inhibition | 0.3 µM | [16] |
| PC3 (Prostate Cancer) | Cell Viability | 168 µM (LC50) | [17] |
| LNCaP (Prostate Cancer) | Cell Viability | 144 µM (LC50) |[17] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Cell Line(s) | Effect Observed | Concentration Range | Reference(s) |
|---|---|---|---|
| KB, Saos-2, 1321N | Cytotoxicity | ≥ 25 µM | [4] |
| U-87MG | Resistance | Up to 100 µM | [4] |
| Chang, Huh-7 (Liver Cancer) | Apoptosis Induction | 200 µM | [8][9] |
| MG-63, HOS, H2OS (Osteosarcoma) | Proliferation Inhibition | Dose-dependent | [14] |
| HepG2 (Liver Cancer) | Cytoprotection (vs. tBHP) | 200 µM |[13] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in 0.1% sterile-filtered dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 100 mM).[3][4]
-
Sterilization: Pass the solution through a 0.22-µm syringe filter into a sterile tube.[4]
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or 4°C for short-term use.[4]
Protocol 2: Cell Viability Determination using MTT Assay
This protocol is adapted from standard methodologies to assess cellular metabolic activity as an indicator of viability.[4][18]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of this compound (e.g., serial dilutions from 0 µM to 200 µM). Include a vehicle control well (medium with the same final concentration of DMSO but no drug).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Visual Guides: Pathways and Workflows
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal MFA concentration.
Troubleshooting Guide
Q5: I am not observing any effect of this compound on my cells. What should I do?
A5: If this compound is not producing the expected cytotoxic or biological effect, several factors could be responsible. Use the following guide to troubleshoot common issues.
Troubleshooting Logic for Ineffective Treatment
Caption: Troubleshooting flowchart for MFA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Cytotoxic Effects of Celecoxib, this compound, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exhibits antitumor activity against osteosarcoma by impeding cell growth and prompting apoptosis in human osteosarcoma cells and xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Mefenamic Acid Interference in Laboratory Immunoassays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Mefenamic Acid interference in laboratory immunoassays. Our goal is to equip you with the knowledge and tools to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with immunoassays?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Its chemical structure can be similar to that of certain target analytes in immunoassays, such as amphetamines. This structural similarity is the primary cause of interference.
Q2: What is the main mechanism of this compound interference in immunoassays?
The predominant mechanism is cross-reactivity .[1] In competitive immunoassays, this compound or its metabolites can bind to the antibodies intended for the target analyte. This competition for antibody binding sites can lead to inaccurate results, most notably false negatives. In some cases, it could also theoretically lead to false positives, although false negatives are more commonly reported for this compound in certain assays.[1]
Q3: Which types of immunoassays are most susceptible to this compound interference?
Immunoassays that are particularly vulnerable to interference from this compound include:
-
Enzyme Multiplied Immunoassay Technique (EMIT): This common method for urine drug screening is known to be affected, with reports of this compound causing false-negative results for amphetamines.[1]
-
Competitive Binding Assays: Due to their principle of competition between the labeled and unlabeled analyte for a limited number of antibody binding sites, these assays are inherently susceptible to cross-reactivity from structurally similar compounds like this compound.[1]
Q4: What are the potential consequences of this compound interference in a clinical or research setting?
Unidentified interference can lead to:
-
Compromised Study Integrity: In drug development, undetected interference can skew pharmacokinetic and pharmacodynamic (PK/PD) data.
-
Inappropriate Patient Care: In clinical diagnostics, false negatives in drug screening can have serious implications for patient management and safety.
Troubleshooting Guides
Issue 1: Suspected False-Negative Result in an Amphetamine Immunoassay
Symptom: A sample from a subject known to be taking this compound tests negative for amphetamines, despite a clinical history suggesting their presence.
Initial Checks:
-
Confirm Medication: Verify that the subject has been taking this compound and note the dosage and time of the last administration.
-
Review Assay Insert: Carefully read the package insert for the specific immunoassay kit to check for any manufacturer-documented cross-reactivity with this compound or other NSAIDs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected false-negative result.
Issue 2: General Unexpected or Inconsistent Immunoassay Results
Symptom: Immunoassay results are inconsistent with other data points or clinical observations in a subject taking this compound.
Initial Steps:
-
Evaluate Pre-analytical Factors: Rule out common errors such as incorrect sample collection, handling, or storage.
-
Instrument Check: Ensure the immunoassay analyzer is functioning correctly and has passed all quality control checks.
Troubleshooting Strategy:
Caption: General workflow for troubleshooting inconsistent immunoassay results.
Data on this compound Interference
| Immunoassay Type | Target Analyte | Interfering Substance | Observed Effect | Cross-Reactivity Data |
| EMIT | Amphetamines | This compound | False Negative | A concentration of 100 µg/mL of this compound may give an assay response less than the cutoff calibrator. |
| Various Immunoassays | Cannabinoids | Other NSAIDs (e.g., Ibuprofen, Naproxen) | False Positive | Data is specific to the NSAID and the assay manufacturer. |
| Various Immunoassays | Barbiturates | Other NSAIDs (e.g., Ibuprofen, Naproxen) | False Positive | Data is specific to the NSAID and the assay manufacturer. |
Note: Cross-reactivity is highly dependent on the specific antibodies used in the assay. It is crucial to consult the manufacturer's package insert for the most accurate and up-to-date information regarding potential cross-reactants for your specific assay.
Experimental Protocols
Protocol 1: Serial Dilution to Assess for Interference
Objective: To determine if the presence of an interfering substance, such as this compound, is causing a non-linear response in the immunoassay.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the patient/test sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.
-
Assay Performance: Analyze the neat (undiluted) sample and each dilution according to the immunoassay manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.
-
Compare the corrected concentrations across the dilution series.
-
-
Interpretation:
-
Linear Dilution: If the corrected concentrations are consistent across the dilutions, interference is less likely.
-
Non-Linear Dilution: If the corrected concentrations increase or decrease with increasing dilution, it is indicative of an interfering substance. The interference is diluted out at higher dilutions, yielding a more accurate result.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE) to Remove this compound
Objective: To physically remove this compound from a urine sample prior to immunoassay analysis to mitigate interference. This protocol is adapted from methods for extracting acidic drugs from biological matrices.
Materials:
-
SPE cartridges (e.g., mixed-mode or polymer-based)
-
Urine sample
-
pH adjustment reagents (e.g., phosphate (B84403) buffer)
-
Wash solvents (e.g., deionized water, acidic buffer)
-
Elution solvent (e.g., methanol (B129727) with a small percentage of basic modifier)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution buffer (assay diluent)
Procedure:
-
Sample Pre-treatment: Adjust the pH of the urine sample to a value where this compound will be retained by the SPE sorbent (typically a slightly acidic pH of around 6.0).
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water and then the equilibration buffer.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a series of solvents to remove unbound matrix components while retaining the this compound. A common wash sequence includes deionized water followed by a weak acidic buffer.
-
Analyte Elution (if necessary): If the target analyte is basic (like amphetamine), it may be eluted separately from the acidic this compound using an appropriate solvent, leaving the this compound bound to the sorbent. Alternatively, if the goal is to simply remove the interferent, the flow-through and wash fractions containing the analyte of interest can be collected if the analyte does not bind to the sorbent under the loading conditions.
-
Eluate Processing: If the analyte is eluted, evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried eluate in the immunoassay diluent.
-
Analysis: Perform the immunoassay on the reconstituted, cleaned sample.
Signaling Pathways Involving this compound
This compound, as an NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway. It has also been shown to have effects on other cellular pathways.
Prostaglandin Synthesis Pathway Inhibition
This compound inhibits both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are signaling molecules involved in inflammation, pain, and fever. By blocking their synthesis, this compound exerts its therapeutic effects.
Caption: this compound's inhibition of the Prostaglandin Synthesis Pathway.
Nrf2 Signaling Pathway Activation
Recent studies have indicated that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] This pathway is a key regulator of cellular defense against oxidative stress. This compound has been shown to disrupt the interaction between Keap1 and Nrf2, leading to Nrf2 activation and the expression of antioxidant genes.[3][4]
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. Preconcentration and Determination of this compound in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Immunoassay Interferences [en.nobellab.com]
- 4. researchportal.unamur.be [researchportal.unamur.be]
Technical Support Center: HPLC Quantification of Mefenamic Acid in Emulgel
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the development and troubleshooting of High-Performance Liquid Chromatography (HPLC) methods for the quantification of mefenamic acid in emulgel formulations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound quantification in an emulgel?
A1: A common starting point is a reverse-phase HPLC (RP-HPLC) method. A validated method utilizes a C18 column (e.g., 250x4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. For instance, a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6) in a 67:33 v/v ratio has been successfully used.[1][2] Detection is typically carried out using a UV detector at a wavelength of 254 nm or 282 nm.[1][2][3][4]
Q2: How do I prepare an emulgel sample for HPLC analysis?
A2: Accurately weigh a portion of the emulgel containing a known amount of this compound. The sample needs to be dissolved in a suitable solvent, typically the mobile phase or a solvent in which this compound is freely soluble, such as methanol.[1][5] Sonication can be used to ensure complete dissolution of the drug.[6] The solution should then be diluted to a known volume to achieve a concentration within the linear range of the calibration curve. Finally, filter the sample solution through a 0.45 µm membrane filter before injection to remove any particulate matter that could damage the HPLC column.[1][2]
Q3: What are the critical validation parameters for this HPLC method?
A3: According to ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[1][6] Specificity ensures that the excipients in the emulgel do not interfere with the this compound peak.[3][4] Linearity is established by analyzing a series of standards of known concentrations.[1] Accuracy is determined by recovery studies, while precision is assessed through repeatability and intermediate precision.[1][4]
Q4: What is a suitable mobile phase for the analysis of this compound?
A4: Several mobile phases have been reported for the successful analysis of this compound. Common choices include:
-
Acetonitrile: Double distilled water (80:20 v/v)[5]
-
Buffer: Acetonitrile + THF (55:45 v/v)[6]
-
Methanol: Acetate buffer (pH 4.0) (75:25 v/v)
The choice of mobile phase will depend on the specific column used and the desired chromatographic resolution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No peak or very small peak for this compound | - Injection failure.- Incorrect sample preparation (drug not dissolved).- Detector not turned on or incorrect wavelength setting.- Mobile phase flow issue. | - Check the injector for proper functioning.- Ensure complete dissolution of this compound from the emulgel; consider sonication or a different solvent.- Verify detector settings, including wavelength (e.g., 254 nm, 282 nm, or 285 nm).[1][2][3][4][6]- Check for leaks in the HPLC system and ensure the pump is delivering the mobile phase at the set flow rate. |
| Broad or tailing peaks | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column with a strong solvent or replace it if necessary.- Adjust the pH of the mobile phase; for this compound (an acidic drug), a slightly acidic mobile phase can improve peak shape.- Dilute the sample to a lower concentration. |
| Split peaks | - Column void or channeling.- Sample solvent incompatible with the mobile phase. | - Replace the column.- Dissolve the sample in the mobile phase or a solvent with a similar polarity. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Changes in flow rate. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[1][2]- Use a column oven to maintain a constant temperature.[3][4]- Check the pump for consistent flow rate delivery. |
| High backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample. | - Replace the guard column or filter.- Back-flush the column according to the manufacturer's instructions.- Ensure all samples are filtered through a 0.45 µm filter before injection.[1][2] |
| Interfering peaks from excipients | - Lack of method specificity. | - Modify the mobile phase composition or gradient to improve the resolution between the this compound peak and excipient peaks.- Adjust the detection wavelength to a more selective wavelength for this compound. |
Experimental Protocols
Preparation of Standard Stock Solution
A standard stock solution of this compound can be prepared by accurately weighing about 10 mg of this compound reference standard and transferring it into a 10 ml volumetric flask.[5] Add HPLC grade methanol to dissolve the standard and then make up the volume to the mark with the same solvent.[5] This will give a stock solution with a concentration of 1 mg/mL. This stock solution can be further diluted with the mobile phase to prepare working standard solutions of desired concentrations for building a calibration curve.
Preparation of Emulgel Sample Solution
-
Accurately weigh a quantity of the this compound emulgel equivalent to a known amount of this compound.
-
Transfer the weighed emulgel to a suitable volumetric flask.
-
Add a sufficient volume of a suitable solvent (e.g., methanol) to dissolve the this compound from the emulgel matrix.
-
Sonicate the flask for approximately 15-20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following table summarizes a validated HPLC method for the quantification of this compound in an emulgel formulation.[1][2]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Ammonium acetate (pH 6) (67:33 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Retention Time | Approximately 9.85 min |
Quantitative Data Summary
The following tables present typical validation data for an HPLC method for this compound quantification.
Table 1: Linearity Data [1]
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | XXXXX |
| 10 | XXXXX |
| 20 | XXXXX |
| 30 | XXXXX |
| 40 | XXXXX |
| 50 | XXXXX |
| 60 | XXXXX |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery) Data [1]
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16 | X.XX | XX.X |
| 100% | 20 | X.XX | XX.X |
| 120% | 24 | X.XX | XX.X |
| Mean % Recovery | 98-102% |
Table 3: Precision Data [1]
| Parameter | % RSD |
| Repeatability (Intra-day) | < 2% |
| Intermediate Precision (Inter-day) | < 2% |
Table 4: System Suitability Parameters [1]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2% |
Method Development Workflow
Caption: Workflow for HPLC Method Development and Validation.
References
Technical Support Center: Stability-Indicating RP-HPLC Assay for Mefenamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay method for Mefenamic Acid.
Frequently Asked Questions (FAQs)
1. What are the typical chromatographic conditions for a stability-indicating RP-HPLC method for this compound?
A robust stability-indicating RP-HPLC method for this compound typically utilizes a C8 or C18 column. The mobile phase composition is a critical parameter and often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[1][2] The optimal ratio is determined during method development to achieve good resolution between the parent drug and its degradation products.
Table 1: Example Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C8 Column | Sunfire ODS C-18 (250 x 4.6 mm, 5 µm)[2] | GLS-ODS C18 (250 x 4.6mm i.d. 5µm)[3] |
| Mobile Phase | Buffer: Acetonitrile + THF (55:45 v/v)[4][5] | Ammonium dihydrogen phosphate buffer (10 mM, pH 4) and acetonitrile (45:55 v/v)[2] | Methanol[3] |
| Flow Rate | 1.0 ml/min[4][5] | 1 mL/min[2] | 1 mL/min[3] |
| Detection Wavelength | 285 nm[4][5] | 225 nm[2] | 263 nm[3] |
| Retention Time | ~18.25 min[4][5] | Not Specified | ~2.27 min[3] |
2. How are forced degradation studies for this compound performed?
Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating nature of an analytical method.[1] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. For this compound, common stress conditions include:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1N or 1N HCl) at elevated temperatures.[6]
-
Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1N or 1N NaOH) at elevated temperatures.[4][6]
-
Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperatures.[1][4][7]
-
Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 80°C).[8]
-
Photolytic Degradation: Exposing the drug to UV and/or fluorescent light.[6]
Table 2: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent/Condition | Duration | Observed Degradation |
| Acid Hydrolysis | 1 M HCl | 6 hours at 70°C | 9.96%[7] |
| Base Hydrolysis | 1 M NaOH | 6 hours at 70°C | 7.36%[7] |
| Oxidative Degradation | 10% H₂O₂ | 6 days | 37.44%[7] |
| Thermal Degradation | 80°C | 1 week | 23.79%[8] |
| Photolytic Degradation | Sunlight | 6 hours | Minimal Degradation[3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a general procedure for the analysis of this compound and its degradation products.
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the RP-HPLC analysis of this compound.
1. Issue: Peak Tailing
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue in reversed-phase HPLC.[9] Potential causes include:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with the analyte.
-
Solution: Use a highly deactivated (end-capped) column. The use of an organic modifier in the mobile phase or increasing the buffer strength can also help to minimize these interactions.[9]
-
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak, it may not effectively control the ionization state of this compound.
-
Solution: Increase the buffer concentration. A concentration in the range of 10-25 mM is usually sufficient.[9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[9]
-
-
2. Issue: Retention Time Shifts
-
Question: I am observing a drift or sudden change in the retention time of this compound. What should I investigate?
-
Answer: Fluctuations in retention time can compromise the reliability of your results. Consider the following:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent proportioning by the HPLC pump can lead to shifts.
-
Column Temperature: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[12]
-
-
Column Equilibration: Insufficient equilibration time between runs or after changing the mobile phase can cause retention time drift.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) until a stable baseline is achieved.[10]
-
-
Leaks: A leak in the system will result in a lower flow rate and consequently, longer retention times.
-
Solution: Systematically check for leaks from the pump to the detector.[9]
-
-
3. Issue: High Backpressure
-
Question: The backpressure of my HPLC system has significantly increased. What are the likely causes and solutions?
-
Answer: High backpressure can damage the pump and column. It is often caused by a blockage in the system.
-
Blocked Frit or Guard Column: Particulate matter from the sample or mobile phase can clog the column inlet frit or the guard column.
-
Solution: Replace the guard column or the column inlet frit. Filtering your samples and mobile phases is a crucial preventative measure.[9]
-
-
Buffer Precipitation: If the buffer is not fully soluble in the mobile phase, it can precipitate and cause a blockage.
-
Solution: Ensure the chosen buffer is soluble in the mobile phase mixture. It may be necessary to flush the system with water to dissolve any precipitated buffer salts.[9]
-
-
System Blockage: A blockage can occur at any point in the HPLC flow path.
-
Solution: Systematically isolate different components of the HPLC (e.g., injector, tubing, column) to identify the source of the blockage.[9]
-
-
Caption: Troubleshooting logic for common RP-HPLC issues.
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method for Determination of this compound in Suspension Dosage Form - ProQuest [proquest.com]
- 2. asianpubs.org [asianpubs.org]
- 3. speronline.com [speronline.com]
- 4. japsonline.com [japsonline.com]
- 5. Stability Indicating Method for the Determination of this compound in Pharmaceutical Formulations by HPLC | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Mefenamic Acid Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of flow rate during the analysis of Mefenamic Acid by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on problems related to flow rate optimization.
Issue 1: No peak or very small peak observed for this compound.
-
Possible Cause: The flow rate may be too low to elute the analyte from the column within the expected runtime. At a flow rate of 0.8 mL/min, for instance, it has been observed that no peak may appear.[1][2]
-
Solution:
-
Increase the flow rate incrementally. A common starting point for this compound analysis is 1.0 mL/min.[3][4][5][6]
-
Ensure the mobile phase composition is appropriate for eluting this compound. A mobile phase with insufficient organic solvent may lead to very long retention times or no elution.
-
Verify that the detector is set to an appropriate wavelength for this compound, typically around 254 nm, 275 nm, or 285 nm.[3][4]
-
Issue 2: High backpressure observed in the HPLC system.
-
Possible Cause: The flow rate may be too high for the column and system configuration, leading to excessive pressure.
-
Solution:
-
Reduce the flow rate. If the pressure exceeds the column's recommended limits, immediately lower the flow rate.
-
Check for any blockages in the system, such as a clogged frit or guard column.
-
Ensure the mobile phase is properly filtered and degassed to prevent bubble formation, which can contribute to pressure fluctuations.[4]
-
Issue 3: Poor peak shape (e.g., broad or tailing peaks).
-
Possible Cause: The flow rate may not be optimal for the column's efficiency. While a flow rate of 1.0 mL/min often yields sharp, symmetrical peaks, deviations can affect peak shape.[3]
-
Solution:
-
Adjust the flow rate. A slightly lower or higher flow rate might improve peak symmetry. It is recommended to test a range around the initial setting (e.g., 0.8 mL/min to 1.2 mL/min).
-
Optimize the mobile phase composition and pH. The pH of the buffer can significantly impact the peak shape of an acidic compound like this compound.
-
Ensure the column is in good condition and has not degraded.
-
Issue 4: Retention time is too short or too long.
-
Possible Cause: The flow rate directly influences the retention time. A higher flow rate will decrease the retention time, while a lower flow rate will increase it.
-
Solution:
-
To decrease retention time, increase the flow rate. For example, increasing the flow rate from 1.0 mL/min to 1.5 mL/min or 2.0 mL/min will result in a shorter analysis time.[1]
-
To increase retention time and potentially improve resolution from other components, decrease the flow rate.
-
Adjusting the mobile phase composition, specifically the ratio of organic solvent to aqueous buffer, is another effective way to modify retention time.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting flow rate for this compound analysis by HPLC?
A common and often optimal flow rate for the analysis of this compound on a standard C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is 1.0 mL/min.[3][4][5][6] This flow rate generally provides a good balance between analysis time, resolution, and peak shape.
Q2: How does changing the flow rate affect the analysis of this compound?
Changing the flow rate has a direct impact on several chromatographic parameters:
-
Retention Time: Increasing the flow rate decreases the retention time, leading to a faster analysis. Conversely, decreasing the flow rate increases the retention time.[1]
-
Peak Area: The peak area may change with the flow rate. In some studies, a flow rate of 1.0 mL/min has been shown to provide the highest peak area compared to higher or lower flow rates.[1]
-
Backpressure: Higher flow rates lead to increased system backpressure. It is crucial to operate within the pressure limits of your HPLC system and column.
-
Peak Shape: The flow rate can affect the efficiency of the separation and thus the shape of the chromatographic peak. An optimized flow rate will result in sharper, more symmetrical peaks.[3]
Q3: Can a flow rate of 1.5 mL/min be used for this compound analysis?
Yes, a flow rate of 1.5 mL/min has been successfully used in some methods for the analysis of this compound, particularly in the simultaneous analysis with other compounds.[7] However, it is important to ensure that this flow rate does not generate excessive backpressure with your specific column and mobile phase.
Q4: What should I do if my results are not reproducible when I change the flow rate?
Lack of reproducibility after changing the flow rate can be due to several factors:
-
System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase at the new flow rate before injecting your sample. A steady baseline is a good indicator of equilibration.[3]
-
Pump Performance: Verify that the HPLC pump is delivering a consistent and accurate flow rate. Fluctuations in flow can lead to variations in retention time and peak area.
-
Method Robustness: A robust method should not be significantly affected by small, deliberate changes in parameters like flow rate. If minor changes lead to large variations, the method may need further optimization of other parameters like mobile phase composition or pH.[5][8]
Data Presentation
Table 1: Effect of Flow Rate on this compound Analysis
| Flow Rate (mL/min) | Retention Time (min) | Peak Area (µV.s) | Observations |
| 0.8 | No Peak | No Peak | Insufficient flow to elute the compound.[1][2] |
| 1.0 | 3.906 | 2684118 | Good peak shape and area.[1] |
| 1.5 | 2.322 | 2022083 | Shorter retention time, lower peak area.[1] |
| 2.0 | 1.725 | 1331381 | Very short retention time, significantly lower peak area.[1] |
Table 2: Summary of Various HPLC Methods for this compound Analysis
| Column Type | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) |
| C8 (250 x 4.6 mm, 5 µm) | Buffer:Acetonitrile (B52724)+THF (55:45 v/v) | 1.0 | 285 | 18.253[3] |
| C18 (250 x 4.6 mm) | Acetonitrile:Water (80:20 v/v) | Not Specified | 283 | 1.619 |
| RP-18e (100 x 4.6 mm, 5 µm) | 0.1% Formic Acid in Water:Acetonitrile | 1.0 | 275 | 3.9[1] |
| C18 (250 x 4.6 mm, 5 µm) | Methanol:Phosphate (B84403) Buffer pH 7.1 (70:30 v/v) | 1.0 | 254 | 4.8[4] |
| ODS C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Ammonium (B1175870) Dihydrogen Phosphate Buffer pH 4 (55:45 v/v) | 1.0 | 225 | Not Specified[5] |
| C18 (250 x 4.6 mm) | Methanol:Ammonium Acetate pH 6 (67:33 v/v) | 1.0 | 254 | 9.85[8] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol is a generalized procedure based on common parameters found in the literature.
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and a suitable buffer (e.g., phosphate or ammonium acetate) in the desired ratio (e.g., 55:45 v/v).[3][5]
-
Adjust the pH of the aqueous component as required by the specific method.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication or other means.[4][7]
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions of known concentrations.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a number of tablets (e.g., 20) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a volumetric flask, add a portion of the mobile phase, and sonicate to dissolve the drug.
-
Dilute to volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: 254 nm, 275 nm, or 285 nm.
-
Column Temperature: Ambient or as specified in the method.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject replicate injections of the standard solution to check for system suitability (e.g., repeatability, tailing factor, theoretical plates).
-
Inject the sample solutions.
-
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and peak area with those of the standard.
-
Mandatory Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Addressing Mefenamic Acid-Induced Gastrointestinal Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and conducting animal studies on mefenamic acid-induced gastrointestinal (GI) toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced gastrointestinal toxicity?
A1: Like other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism of GI toxicity involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This leads to a deficiency in prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa. Prostaglandin (B15479496) depletion results in reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and increased gastric acid secretion, all of which contribute to mucosal injury and ulcer formation.[1][2][3] Additionally, oxidative stress and inflammation are key contributing factors.[4]
Q2: What are the most common animal models used to study this compound-induced GI toxicity?
A2: The most frequently used animal models are rats (commonly Wistar or Sprague-Dawley strains) and mice.[4][5][6] These models are well-established for inducing gastric ulcers with NSAIDs and allow for consistent and reproducible assessment of GI damage.
Q3: How is the severity of gastric lesions quantified in these animal models?
A3: The severity of gastric lesions is typically quantified using two main approaches:
-
Macroscopic Ulcer Index: This involves a visual examination of the stomach lining after the experiment. The number and severity of ulcers are scored based on a predefined scale, and an ulcer index is calculated.[7][8][9]
-
Histopathological Examination: This provides a microscopic assessment of the gastric tissue. Tissue sections are stained (commonly with Hematoxylin and Eosin - H&E) and examined for cellular damage, inflammation, and the depth of the ulceration.[7][10][11]
Q4: What are the key biochemical markers to assess in this compound-induced gastric injury studies?
A4: Key biochemical markers provide quantitative insights into the mechanisms of gastric damage. These include:
-
Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).[5][12][13]
-
Inflammatory Markers: Myeloperoxidase (MPO) activity, which indicates neutrophil infiltration, and levels of pro-inflammatory cytokines such as TNF-α and IL-6.[14]
-
Prostaglandin E2 (PGE2) Levels: To confirm the inhibitory effect of this compound on prostaglandin synthesis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Ulcer Formation | - Insufficient dose of this compound.- Animal strain is less susceptible.- Incorrect administration technique. | - Perform a dose-response study to determine the optimal ulcerogenic dose for your specific animal strain.- Ensure the use of a susceptible strain (e.g., Wistar or Sprague-Dawley rats).- Standardize the oral gavage technique to ensure consistent drug delivery. |
| High Variability in Ulcer Index within the Same Group | - Inconsistent fasting period before drug administration.- Stress induced by handling or housing conditions.- Variation in the volume or concentration of the administered drug. | - Ensure a consistent fasting period (typically 18-24 hours with free access to water) for all animals.- Acclimatize animals to the experimental environment and handling procedures to minimize stress.- Prepare the this compound suspension carefully to ensure homogeneity and administer a precise volume based on body weight. |
| High Mortality Rate in Experimental Animals | - The dose of this compound is too high, leading to systemic toxicity or gastric perforation.- Dehydration due to prolonged fasting. | - Reduce the dose of this compound.- Ensure animals have free access to water during the fasting period.- Carefully examine the stomach for any signs of perforation during dissection. |
| Inconsistent Results in Biochemical Assays (e.g., MDA, SOD) | - Improper tissue handling and storage.- Variation in the timing of tissue collection.- Assay variability. | - Immediately freeze gastric tissue samples in liquid nitrogen after collection and store them at -80°C.- Standardize the time point for tissue collection after this compound administration.- Use standardized assay kits and run samples in duplicate or triplicate. |
Data Presentation
Table 1: Ulcer Index in Rodent Models of NSAID-Induced Gastric Ulcer
| NSAID (Dose) | Animal Model | Ulcer Index (Mean ± SD/SEM) | Reference |
| This compound (300 mg/kg) | Rat | 24 hr peak | [1] |
| Indomethacin (60 mg/kg) | Rat | 24 hr peak | [1] |
| Ibuprofen (dose not specified) | Rat | Inhibition by D-002 | [15] |
| Naproxen (dose not specified) | Rat | Inhibition by D-002 | [15] |
| Indomethacin (25 mg/kg) | Rat | Ulcer area (pixels) | [16] |
| Indomethacin (40 mg/kg) | Rat | Gross ulcer index increased with age | [17] |
| Diclofenac (80 mg/kg) | Rat | Gross ulcer index increased with age | [17] |
| Aspirin (100 mg/kg) | Rat | Gross ulcer index increased with age | [17] |
| Indomethacin (Indo) | Rat | Ulcer and lesion indices averted by Piceatannol |
Table 2: Biochemical Parameters in NSAID-Induced Gastric Ulcer Models
| Parameter | NSAID | Animal Model | Observation | Reference |
| Superoxide Radical, H₂O₂, PC, AOPPs | This compound | Rat Gastric Mucosa Homogenate | Increased levels | [4] |
| Malondialdehyde (MDA) | Indomethacin | Rat | Increased by 470.83% | |
| Glutathione (GSH) | Indomethacin | Rat | Depleted by 70.45% | |
| Superoxide Dismutase (SOD) | Indomethacin | Rat | Exhausted by 45.45% | |
| Catalase (CAT) | Indomethacin | Rat | Exhausted by 55.31% | |
| Myeloperoxidase (MPO) | Indomethacin | Rat | Increased levels | [13] |
| Prostaglandin E2 (PGE2) | Indomethacin | Rat | Decreased by 65.83% | |
| TNF-α, IL-6, NF-κB | Indomethacin | Rat | Increased expression |
Table 3: Histopathological Scoring Systems for Gastric Ulcers
| Scoring System | Parameters Assessed | Grading Scale | Reference |
| Modified Dixon's Score | Chemical gastritis | - | [10] |
| Updated Sydney System | Helicobacter-correlated chronic active gastritis | - | [10] |
| Biopsy Score (BS) | Microscopic findings of NSAID-related acute erosive/hemorrhagic gastritis | Three-scaled | [9] |
| General Histopathology | Epithelial cell loss, hemorrhagic injury, edema, inflammatory cell infiltration | Qualitative/Semi-quantitative | [7] |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcer with this compound in Rats
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) or 10% Dimethyl sulfoxide/Palm oil)[6][18]
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before this compound administration, with free access to water.
-
This compound Suspension Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. A common dose for inducing ulcers is in the range of 63 mg/kg to 300 mg/kg.[1][7] Due to this compound's poor water solubility, ensure thorough mixing before each administration.[8]
-
Administration: Administer the this compound suspension orally to the rats using a gavage needle. A control group should receive the vehicle only.
-
Observation Period: House the rats in cages with raised mesh bottoms to prevent coprophagy. The peak ulcer formation is typically observed between 6 to 24 hours after administration.[1]
-
Sacrifice and Stomach Collection: At the end of the observation period, euthanize the rats using an approved method. Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
Protocol 2: Macroscopic Ulcer Index Assessment
Materials:
-
Dissected rat stomach
-
Petri dish
-
Saline
-
Magnifying glass or dissecting microscope
-
Ruler with millimeter gradations
Procedure:
-
Stomach Preparation: Pin the opened stomach flat on a board or in a petri dish with the mucosal surface facing up.
-
Lesion Scoring: Examine the gastric mucosa for ulcers, which typically appear as elongated hemorrhagic bands.
-
Ulcer Index Calculation: Several methods can be used. A common approach is:
Protocol 3: Histopathological Analysis
Materials:
-
Stomach tissue samples
-
10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Fixation: Fix a section of the stomach tissue in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E.
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for epithelial cell loss, mucosal and submucosal edema, hemorrhage, and inflammatory cell infiltration.[7][10]
Protocol 4: Biochemical Assays (MDA and SOD)
Materials:
-
Gastric tissue samples
-
Phosphate (B84403) buffer
-
Homogenizer
-
Centrifuge
-
MDA and SOD assay kits (commercially available)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the gastric tissue in cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 rpm for 15 minutes at 4°C).
-
Supernatant Collection: Collect the supernatant for the assays.
-
MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS): Follow the instructions of the commercial kit. This typically involves reacting the supernatant with thiobarbituric acid at a high temperature and measuring the absorbance of the resulting colored product.[12][18]
-
SOD Assay: Follow the instructions of the commercial kit. This often involves an enzymatic reaction where SOD inhibits the reduction of a chromogen, and the change in absorbance is measured.[12]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Gastric Toxicity
Caption: Signaling pathway of this compound-induced gastric toxicity.
Experimental Workflow for this compound-Induced Gastric Ulcer Study
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. jptcp.com [jptcp.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.maranatha.edu [journal.maranatha.edu]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Endoscopic and histopathological evaluation of acute gastric injury in high-dose acetaminophen and nonsteroidal anti-inflammatory drug ingestion with suicidal intent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histopathology of non-steroidal anti-inflammatory drug induced gastroduodenal damage: correlation with Helicobacter pylori, ulcers, and haemorrhagic events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Biochemical Study on the Gastroprotective Effect of Andrographolide in Rats Induced with Gastric Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piceatannol Affects Gastric Ulcers Induced by Indomethacin: Association of Antioxidant, Anti-Inflammatory, and Angiogenesis Mechanisms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.journalagent.com [pdf.journalagent.com]
- 16. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. researchgate.net [researchgate.net]
Mefenamic acid tablet formulation optimization using central composite design
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing mefenamic acid tablet formulations using a central composite design (CCD).
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and manufacturing of this compound tablets.
| Problem/Observation | Potential Causes | Recommended Solutions |
| High Friability (>1%) | Inadequate binder concentration or effectiveness. Insufficient compression force. High moisture content in granules. | Increase the concentration of the binder (e.g., Microcrystalline Cellulose).[1] Optimize compression force; excessive force can also lead to brittle tablets. Ensure granules are properly dried before compression. |
| Sticking and Picking | Formulation is too sticky, often due to the cohesive nature of this compound.[2][3] Excessive moisture. Low melting point of an excipient. | Incorporate a lubricant like magnesium stearate (B1226849) or stearic acid.[3] Control humidity and temperature in the manufacturing environment (65-75°F, 35-65% RH).[3] Evaluate the thermal properties of all excipients. |
| Capping and Lamination | Entrapped air in the formulation. Incorrect press speed or compression force. Poor cohesiveness of the powder blend. | Optimize granulation to reduce entrapped air. Adjust the tablet press speed. Evaluate and potentially increase the binder concentration.[4] |
| Poor Powder Flowability | This compound is known to have poor flow properties.[2] Inconsistent particle size distribution. Inadequate amount of glidant. | Employ a granulation process (wet or dry) to improve particle size and uniformity.[5] Incorporate a suitable glidant such as colloidal silicon dioxide.[5] |
| Inconsistent Tablet Weight | Poor powder flowability leading to non-uniform die filling.[5] Segregation of the powder blend. | Address flowability issues as mentioned above. Ensure uniform particle size distribution and proper blending time to prevent segregation. |
| Variable Disintegration Time | Inconsistent concentration of superdisintegrant. High compression force leading to a less porous tablet.[5] | Ensure homogeneous mixing of the superdisintegrant (e.g., Croscarmellose Sodium).[1] Reduce compression force to increase tablet porosity, but balance with hardness and friability requirements. |
| Slow or Incomplete Drug Dissolution | This compound is a BCS Class II drug with poor water solubility.[6][7] Formulation has created a non-porous matrix. Insufficient amount of disintegrant or solubilizing agent. | Consider formulation strategies to enhance solubility, such as using solid dispersions or complexing agents.[6] Optimize the concentration of the superdisintegrant.[8] Ensure the binder does not form a gel-like barrier upon disintegration. |
Frequently Asked Questions (FAQs)
Q1: What are the critical independent variables to consider for a Central Composite Design (CCD) for this compound tablets?
A1: Based on formulation studies, the most influential independent variables are typically the concentrations of the superdisintegrant (e.g., croscarmellose sodium or sodium starch glycolate), binder (e.g., microcrystalline cellulose), and a diluent (e.g., lactose).[1][9] These factors significantly impact the critical quality attributes of the tablet.
Q2: What are the key responses (dependent variables) to measure when optimizing this compound tablets?
A2: The primary responses to evaluate are tablet friability and disintegration time.[1] Additionally, assessing tablet hardness, thickness, and in-vitro drug release (dissolution) are crucial for developing a robust formulation.[10]
Q3: My CCD model shows a significant interaction between the binder and superdisintegrant. What does this mean?
A3: A significant interaction term indicates that the effect of one factor on the response depends on the level of the other factor. For instance, increasing the superdisintegrant concentration might significantly decrease disintegration time at low binder levels, but have a much smaller effect at high binder levels. This highlights the importance of optimizing these factors simultaneously rather than individually.
Q4: How can I address the poor solubility of this compound in my formulation?
A4: this compound's poor solubility is a known challenge.[6][7] To improve its dissolution, you can employ techniques such as creating solid dispersions with a carrier, using modified starch, or including a solubilizing agent in the formulation.[6] The choice of disintegrant and its concentration is also critical to ensure the tablet breaks down effectively, exposing the drug particles to the dissolution medium.[8]
Q5: Why are my tablets exhibiting capping even with a high binder concentration?
A5: Capping can be a complex issue. While insufficient binder is a common cause, other factors for this compound tablets include the use of certain granulation techniques and the relative humidity of the granules.[4] Tablets made from fluidized bed granules have shown lower capping tendencies compared to those from conventional wet granulation.[4] Also, ensure there isn't excessive "fines" (very small particles) in your powder blend, which can entrap air.
Experimental Protocols
Powder Blend Evaluation
-
Angle of Repose: Determined by the funnel method to assess the flowability of the powder mixture. An angle of repose between 31-35° indicates good flowability.
-
Bulk and Tapped Density: Used to calculate the Carr's Index and Hausner's Ratio, which are further indicators of powder flowability and compressibility.[11]
Tablet Compression
Tablets are typically prepared by direct compression or after a granulation step.[6][9]
-
All ingredients (this compound, binders, diluents, disintegrants) are accurately weighed and passed through a sieve (e.g., 40 mesh).[1]
-
The components are blended for a specified time to ensure uniformity.
-
The lubricant (e.g., magnesium stearate) is added and blended for a shorter period (e.g., 2-5 minutes).
-
The final blend is compressed into tablets using a tablet press with appropriate tooling.
Tablet Quality Control Tests
-
Hardness: Measured using a hardness tester. A typical range for immediate-release tablets is 5-9 kg/cm ².[1][12]
-
Thickness and Diameter: Measured using a calibrated Vernier caliper.[11]
-
Friability: A pre-weighed sample of tablets is placed in a Roche friabilator and rotated for a set number of revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss should ideally be less than 1%.[13]
-
Weight Variation: 20 tablets are individually weighed, and the average weight is calculated. The individual weights should fall within a specified percentage of the average as per pharmacopeial standards.[12]
-
Drug Content Uniformity: A number of tablets are assayed to determine the amount of this compound in each. The content should be within the range of 85% to 115%.[12]
-
In-Vitro Disintegration Time: A tablet is placed in each of the six tubes of the disintegration apparatus basket. The apparatus is operated using a specified medium (e.g., phosphate (B84403) buffer pH 7.4) at 37 ± 0.5°C. The time taken for all tablets to disintegrate and pass through the mesh is recorded.[1]
-
In-Vitro Dissolution Study: This is performed using a USP dissolution apparatus (e.g., paddle type). The dissolution medium is typically a buffer solution (e.g., 900 mL of phosphate buffer pH 7.4) maintained at 37 ± 0.5°C.[1] Samples are withdrawn at predetermined time intervals, filtered, and analyzed for this compound content using a UV-Vis spectrophotometer at a wavelength of approximately 279 nm.[1][12]
Visualizations
Caption: Experimental workflow for this compound tablet formulation and evaluation.
Caption: Logical workflow of Central Composite Design for formulation optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Factors influencing capping and cracking of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 6. [PDF] FORMULATION AND EVALUATION OF this compound TABLETS BY USING MODIFIED STARCH | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Rapid Disintegrating Tablets produced through Central Composite Design | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 9. Optimization of fast disintegration tablets using pullulan as diluent by central composite experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. researchgate.net [researchgate.net]
- 13. ijrpc.com [ijrpc.com]
Technical Support Center: Spectrophotometric Determination of Mefenamic Acid in Tablets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the spectrophotometric determination of Mefenamic Acid in tablet formulations.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind the spectrophotometric determination of this compound?
A1: The method is based on the principle that this compound absorbs ultraviolet (UV) or visible light at a specific wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of this compound in the solution.[1][2][3] This allows for the quantitative determination of the drug in tablet formulations.[4]
Q2: What is the typical wavelength of maximum absorbance (λmax) for this compound?
A2: The λmax of this compound depends on the solvent used. Common values reported are:
-
285 nm in 0.1N Sodium Hydroxide (NaOH).[5]
-
288 nm in water.[6]
-
353.2 nm in 1,4-dioxane (B91453).[7]
-
510 nm when using an oxidation-complexation reaction with iron (III) and o-phenanthroline.[8]
-
540 nm when forming a charge-transfer complex with chloranil.[9][10]
-
715 nm for a method based on Prussian blue formation.[11]
Q3: Which solvent is best for dissolving this compound?
A3: The choice of solvent is critical. Several have been successfully used:
-
0.1N NaOH: A common and effective solvent for UV analysis.[5]
-
1,4-Dioxane: A good solvent for this compound that shows low solubility for inactive tablet ingredients, which can reduce interference.[7]
-
Water: A simple and accessible solvent, though sonication may be required to aid dissolution.[6]
-
Ethanol: Used for methods involving colorimetric reactions.[11]
Q4: What is the typical linear range for a this compound assay?
A4: The linear range varies with the specific method and solvent. Reported ranges include:
Q5: Can excipients in the tablet formulation interfere with the analysis?
A5: Yes, inactive ingredients (excipients) in the tablet can potentially interfere with the measurement.[2][4] However, methods are often designed to minimize this. For example, using a solvent like 1,4-dioxane can be advantageous as many excipients have low solubility in it.[7] Specificity studies should be performed as part of method validation to ensure excipients do not cause interference at the chosen analytical wavelength.[5]
Troubleshooting Guide
Q1: My absorbance readings are unstable or drifting. What is the cause?
A1: Unstable readings can be due to several factors:
-
Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time.
-
Air Bubbles: Check for air bubbles in the cuvette. Gently tap the cuvette to dislodge them.
-
Dirty or Mismatched Cuvettes: Use clean, matched quartz cuvettes for UV analysis. Ensure they are free of fingerprints, scratches, and residue.
-
Incomplete Dissolution: The drug or tablet powder may not be fully dissolved. Try increasing sonication time or using a different solvent.[5][6]
Q2: My calibration curve is not linear and has a poor correlation coefficient (R² < 0.995). What should I do?
A2: A non-linear calibration curve can result from:
-
Concentrations Outside Linear Range: Ensure your standard concentrations are within the validated linear range of the method.[11] Preparing a fresh set of standards is recommended.
-
Pipetting Errors: Use calibrated micropipettes and proper technique to prepare standard solutions accurately.
-
Instrumental Issues: Verify the spectrophotometer's wavelength accuracy and photometric performance.
-
Contamination: Ensure all glassware is scrupulously clean. Soaking glassware in a chromic acid mixture followed by thorough rinsing is a good practice.[5]
Q3: The calculated concentration of this compound in my tablet sample is lower than expected (low recovery). Why?
A3: Low recovery can be attributed to:
-
Incomplete Extraction: The drug may not be fully extracted from the tablet matrix. Ensure the tablet powder is finely ground and sonicated for an adequate period (e.g., 10-15 minutes).[5]
-
Filtration Loss: The drug might be adsorbing to the filter paper. Consider pre-saturating the filter with the sample solution or centrifuging the solution instead of filtering.
-
Degradation of Analyte: this compound might be degrading due to exposure to light or inappropriate pH. Prepare solutions fresh and store them protected from light.
-
Incorrect Blank: Ensure the blank solution contains all components except for this compound to correctly zero the instrument.
Q4: I am analyzing a combination tablet (e.g., this compound and Paracetamol). How do I avoid interference?
A4: When analyzing combination products, spectral overlap can be an issue.[14]
-
Wavelength Selection: Choose a wavelength where this compound has high absorbance but the other active ingredient has minimal or no absorbance. For example, Paracetamol's λmax is around 289 nm, which is distinct from this compound's λmax of 353.2 nm in 1,4-dioxane, allowing for its determination without interference.[7]
-
Derivative Spectrophotometry: This technique can be used to resolve overlapping spectra of two or more components in a mixture.[14]
Experimental Protocols
Protocol 1: UV Spectrophotometric Method using 0.1N NaOH
This protocol is adapted from a method demonstrating linearity between 5-25 µg/ml.[5]
1. Preparation of 0.1N NaOH Solution (Solvent/Diluent):
-
Dissolve 4.0 g of analytical grade NaOH in 1000 mL of distilled water.
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up to the volume with 0.1N NaOH.
3. Preparation of Calibration Standards (5-25 µg/mL):
-
From the stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.
-
Dilute to the mark with 0.1N NaOH to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL.
4. Preparation of Sample Solution (Target concentration: 10 µg/mL):
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of 0.1N NaOH.
-
Sonicate for 10 minutes to ensure complete dissolution.[5]
-
Make up the volume to 100 mL with 0.1N NaOH.
-
Filter the solution through Whatman filter paper.
-
Pipette 1.0 mL of the filtrate into a 10 mL volumetric flask and dilute to the mark with 0.1N NaOH.[5]
5. Spectrophotometric Measurement:
-
Scan the 10 µg/mL standard solution from 400 nm to 200 nm to determine the λmax (expected around 285 nm).[5]
-
Measure the absorbance of all standard and sample solutions at the determined λmax against a 0.1N NaOH blank.
-
Plot a calibration curve of absorbance versus concentration and calculate the concentration of this compound in the sample solution using the regression equation.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated spectrophotometric methods for this compound determination.
Table 1: Methodological Parameters
| Solvent/Method | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Reference |
| 0.1N NaOH | 285 | 5 - 25 | Not specified, but linear | [5] |
| 1,4-Dioxane | 353.2 | 0.25x10⁻⁴ - 2.5x10⁻⁴ mol/L | Not specified | [7] |
| Not specified | Not specified | 1 - 20 | 0.9996 | [12][13] |
| Prussian Blue Formation | 715 | 3.0 - 14.0 | r² = 0.9954 | [11] |
| Fe(III)/o-phenanthroline | 510 | 0.4 - 2.0 | Not specified | [8] |
| Charge-transfer (Chloranil) | 540 | 10 - 60 | r = 0.9996 | [9][10] |
| Water | 288 | Not specified | Not specified | [6] |
Table 2: Method Validation Parameters
| Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV-Spectrophotometry | 0.571 | 1.733 | [12][13] |
| Prussian Blue Formation | 0.31 mg/L (0.31) | 1.04 mg/L (1.04) | [11] |
| Charge-transfer (Chloranil) | 2.16 | 7.15 | [9][10] |
Visualizations
The following diagrams illustrate key workflows and relationships in the spectrophotometric analysis of this compound.
Caption: Experimental workflow for this compound determination.
Caption: Troubleshooting guide for an invalid calibration curve.
References
- 1. Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals | Bentham Science [benthamscience.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. iajps.com [iajps.com]
- 4. ijrar.org [ijrar.org]
- 5. iajpr.com [iajpr.com]
- 6. ijpsr.info [ijpsr.info]
- 7. Spectrophotometric Assay of this compound in Tablets Using 1,4-dioxane as Solvent for Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.neelain.edu.sd [repository.neelain.edu.sd]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric determination of this compound in pharmaceutical preparations | Semantic Scholar [semanticscholar.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. latamjpharm.org [latamjpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistryforsustainability.org [chemistryforsustainability.org]
Validation & Comparative
Comparative analysis of Mefenamic Acid versus other NSAIDs on COX selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of Mefenamic Acid's cyclooxygenase (COX) selectivity against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is supported by experimental data to aid in research and drug development.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2, the undesirable gastrointestinal side effects are often linked to the inhibition of the constitutively expressed COX-1.[1] Therefore, the COX selectivity of an NSAID is a critical factor in its pharmacological profile. This compound, a member of the fenamate class of NSAIDs, is a competitive inhibitor of both COX-1 and COX-2.[1][2]
Comparative COX Inhibition Data
The following table summarizes the 50% inhibitory concentrations (IC50) and selectivity ratios for this compound and other widely used NSAIDs. The selectivity ratio (COX-2 IC50 / COX-1 IC50) indicates the drug's preference for inhibiting COX-2 over COX-1; a ratio less than 1 suggests selectivity for COX-2.[3] The data reveals that this compound demonstrates a preference for the COX-2 enzyme.[3][4] It is important to note that IC50 values can vary between studies due to different experimental conditions and assay types.[5] One study noted ambiguous results for this compound's COX-2 inhibition, where a clear IC50 value could not be determined due to a plateau in inhibition at higher concentrations.[6]
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | - | - | 0.08 [3] |
| Ibuprofen | 12[7] | 80[7] | 1.69[3] |
| Diclofenac | 0.076[7] | 0.026[7] | 0.05[3] |
| Celecoxib | 82[7] | 6.8[7] | 0.11[3] |
| Naproxen | - | - | 1.79[3] |
| Indomethacin | 0.0090[7] | 0.31[7] | 1.78[3] |
| Piroxicam | 47[7] | 25[7] | 0.79[3] |
| Meloxicam | 37[7] | 6.1[7] | 0.09[3] |
Data compiled from multiple sources. The selectivity ratios are from a single consistent source (whole blood assay) for better comparison.[3][7]
Experimental Protocols
The determination of COX selectivity is crucial in the preclinical evaluation of NSAIDs. Various in vitro and ex vivo assays are employed to assess the inhibitory activity of these compounds against COX-1 and COX-2.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (as a cofactor)
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Detection reagent (e.g., a fluorometric probe or reagents for an enzyme immunoassay to measure prostaglandin (B15479496) E2)
-
-
Procedure: a. The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in the presence of heme. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C). d. The reaction is then stopped, and the amount of prostaglandin produced is quantified.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Human Whole Blood Assay
This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in the presence of all blood components.
Objective: To determine the IC50 of an NSAID for COX-1 and COX-2 in a human whole blood sample.
Methodology:
-
COX-1 Activity Measurement: a. Freshly drawn human blood is incubated with various concentrations of the test NSAID. b. The blood is allowed to clot, during which platelets are activated and produce thromboxane (B8750289) B2 (TXB2) via COX-1 activity. c. The serum is separated, and the concentration of TXB2 is measured (e.g., by ELISA).
-
COX-2 Activity Measurement: a. Heparinized human blood is incubated with the test NSAID. b. Lipopolysaccharide (LPS) is added to the blood to induce the expression of COX-2 in monocytes. c. After a prolonged incubation period (e.g., 24 hours), the plasma is separated. d. The concentration of prostaglandin E2 (PGE2), produced by the induced COX-2, is measured (e.g., by ELISA).[9]
-
Data Analysis: The IC50 values for COX-1 and COX-2 are determined from the dose-response curves of TXB2 and PGE2 inhibition, respectively.[9]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the COX signaling pathway and a typical experimental workflow for determining COX selectivity.
Caption: The COX signaling pathway and points of NSAID inhibition.
Caption: A typical experimental workflow for determining COX selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyclooxygenase Selectivity of NSAIDs - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboranyl Analogues of this compound and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pedworld.ch [pedworld.ch]
- 7. benchchem.com [benchchem.com]
- 8. ajmc.com [ajmc.com]
- 9. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validated HPLC Methods for Mefenamic Acid Analysis in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Mefenamic Acid in pharmaceutical formulations is critical for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering high resolution, sensitivity, and specificity. This guide provides a comparative overview of several validated HPLC methods, presenting key chromatographic conditions and validation parameters to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Validated HPLC Methods
The following tables summarize the operational parameters and validation data from various published HPLC methods for the determination of this compound. These methods utilize reverse-phase chromatography, which is a common and effective technique for the separation of non-polar to moderately polar compounds like this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Pharmaceutical Formulation | Tablets (Ponstan)[1] | Tablets (Meftal 250) | Emulgel (Topical)[2][3] | Suspension[4] |
| Column | Chromolith RP-18e (100 x 4.6 mm, 5 µm)[1] | BDS Hypersil C18 (250 x 4.6 mm) | Grace, Alltima C18 (250 x 4.6 mm)[2] | Chromolith RP-18e (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 100% Acetonitrile[1] | Acetonitrile (B52724) : Double Distilled Water (80:20 v/v) | Methanol : Ammonium Acetate (pH 6) (67:33 v/v)[2] | Acetonitrile : Buffer : Tetrahydrofuran (40:46:14 v/v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[2] | Not Specified |
| Detection Wavelength | 275 nm[1] | 283 nm | 254 nm[2] | 254 nm[4] |
| Retention Time | 3.9 min[1] | 1.619 min | 9.85 (±0.36) min[2] | 10.8 min[4] |
Validation Parameters
The performance of an analytical method is established through a series of validation tests as per the International Council for Harmonisation (ICH) guidelines. The following table compares the key validation parameters of the discussed HPLC methods.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 5 - 250 mg/L[1] | 8 - 20 ppm | 5 - 60 µg/mL[2] | 20 - 60 mg/100mL[4] |
| Correlation Coefficient (R²) | 0.9995[1] | 0.9989 | Not Specified | 0.9995[4] |
| Accuracy (% Recovery) | 99% - 108%[1] | Not Specified | 98.8 ± 0.60%[2][3] | 99% - 108%[4] |
| Precision (RSD%) | < 5%[1] | Not Specified | < 2%[2] | < 5%[4] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 1.34 µg/mL[2][3] | Not Specified |
| Limit of Quantification (LOQ) | 0.5 mg/L[1] | Not Specified | 4.06 µg/mL[2][3] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication of analytical methods. Below are the experimental protocols for two of the highlighted HPLC methods.
Method 1: Analysis of this compound in Tablets (Ponstan) [1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Chromolith RP-18e (100 x 4.6 mm, 5 µm).
-
Mobile Phase: A binary gradient of 0.1% formic acid in deionized water (A) and 100% acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: 275 nm.
-
Runtime: 5 min.
-
-
Standard Solution Preparation: A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to prepare working standards for the calibration curve.
-
Sample Preparation: Ten tablets are weighed to determine the average weight, then crushed into a fine powder. A quantity of powder equivalent to a specific amount of this compound is weighed, dissolved in the solvent, sonicated, and filtered through a 0.45 µm membrane filter before injection.
Method 3: Analysis of this compound in Emulgel [2]
-
Instrumentation: Isocratic reversed-phase HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Grace, Alltima C18 (250 x 4.6 mm).
-
Mobile Phase: Methanol : Ammonium Acetate (pH 6) in a ratio of 67:33 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Standard Solution Preparation: A calibration curve is constructed by preparing this compound solutions at concentrations ranging from 5 to 60 µg/mL by diluting a standard stock solution with methanol.
-
Sample Preparation: A specific amount of the emulgel formulation is accurately weighed and processed to extract the this compound into a suitable solvent, followed by filtration before HPLC analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the validated HPLC analysis of this compound in a pharmaceutical formulation.
Caption: Workflow for HPLC analysis of this compound.
This guide provides a foundational comparison of validated HPLC methods for this compound. The choice of method will depend on the specific formulation, available instrumentation, and desired analytical performance characteristics such as runtime and sensitivity. Researchers are encouraged to consult the primary literature for more in-depth information and to perform method verification or re-validation as necessary for their specific application.
References
Mefenamic Acid in the Management of Primary Dysmenorrhea: A Network Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive network meta-analysis of the safety and efficacy of mefenamic acid for the treatment of primary dysmenorrhea, comparing its performance against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from randomized controlled trials (RCTs) to facilitate informed decisions in research and drug development.
Comparative Efficacy of this compound and Other NSAIDs
A network meta-analysis of 72 RCTs involving 5,723 patients provides a broad evidence base for comparing various NSAIDs in the management of primary dysmenorrhea.[1][2][3] The primary outcomes assessed were pain relief and the necessity for rescue analgesia.
This compound demonstrates comparable efficacy to other commonly prescribed NSAIDs such as ibuprofen (B1674241) and naproxen (B1676952) in providing pain relief.[1][2][3] The network meta-analysis indicates that most NSAIDs, including this compound, are significantly more effective than aspirin (B1665792) and placebo for this indication.[1][2][3]
When considering the need for additional rescue medication, this compound was shown to be significantly better than aspirin.[1][2]
The following table summarizes the comparative efficacy of this compound and other selected NSAIDs based on the network meta-analysis. The odds ratios (OR) and 95% credible intervals (CrI) represent the likelihood of requiring less pain relief compared to aspirin. An OR less than 1.0 suggests superiority over aspirin.
Table 1: Comparative Efficacy of NSAIDs for Pain Relief in Primary Dysmenorrhea (vs. Aspirin)
| Drug | Odds Ratio (95% Credible Interval) for Pain Relief |
| This compound | 0.28 (0.09, 0.87) [1][3] |
| Ibuprofen | 0.32 (0.14, 0.73)[1][3] |
| Naproxen | 0.31 (0.15, 0.64)[1][3] |
| Diclofenac | 0.28 (0.08, 0.86)[1][3] |
| Flurbiprofen | 0.10 (0.03, 0.29)[1][3] |
Data sourced from a network meta-analysis by Wang et al. (2018).[1][2][3]
Comparative Safety Profile
The safety of NSAIDs is a critical consideration in their clinical use. The network meta-analysis by Wang et al. (2018) also provided a qualitative ranking of the safety of the included drugs, suggesting that this compound is among the safer options with a low risk of adverse effects.[1][2][3]
A comprehensive Cochrane review of 80 RCTs (5,820 women) on NSAIDs for dysmenorrhea found that while NSAIDs are effective, they are associated with a higher incidence of adverse effects compared to placebo.[4] These side effects are generally mild and include gastrointestinal and neurological symptoms.[4] However, the review concluded that there is insufficient evidence to determine if any specific NSAID is definitively safer than others.[4]
The table below presents a summary of common adverse events associated with this compound, ibuprofen, and naproxen, based on available systematic reviews and user-reported data. It is important to note that direct, head-to-head, large-scale clinical trials with safety as the primary outcome are limited.
Table 2: Common Adverse Events Associated with this compound and Comparators
| Adverse Event | This compound | Ibuprofen | Naproxen |
| Gastrointestinal | |||
| Nausea | Reported[5][6] | Reported[5] | Reported[6] |
| Diarrhea | Reported[5][6] | Reported[5] | Less common |
| Stomach Pain | Reported[5][6] | Reported[5] | Reported[6] |
| Upset Stomach | Reported[6] | Reported[5] | Reported[6] |
| Neurological | |||
| Dizziness | Reported[5][6] | Less common | Reported[6] |
| Headache | Less common | Reported[5] | Reported[6] |
| Other | |||
| Vomiting | Reported[5][6] | Reported[5] | Reported[6] |
Data compiled from various sources including systematic reviews and user-reported databases. Direct comparative incidence rates from a single source are not available.
Experimental Protocols
The following are representative experimental protocols from randomized controlled trials that contributed to the evidence base on the efficacy of this compound and other NSAIDs for primary dysmenorrhea.
Protocol 1: this compound vs. Placebo
-
Study Design: A double-blind, placebo-controlled, crossover randomized clinical trial.
-
Participant Profile: Women of reproductive age with a history of moderate to severe primary dysmenorrhea, regular menstrual cycles, and no underlying pelvic pathology.
-
Intervention:
-
This compound Group: 500 mg of this compound administered orally at the onset of menstrual pain, followed by 250 mg every 6 hours as needed for up to 3 days.
-
Placebo Group: An identical-looking placebo administered on the same schedule.
-
-
Outcome Measures:
-
Primary: Pain intensity measured on a Visual Analog Scale (VAS) at baseline and at regular intervals post-treatment.
-
Secondary: Total analgesic consumption, need for rescue medication, and assessment of any adverse events.
-
Protocol 2: this compound vs. Ibuprofen
-
Study Design: A double-blind, parallel-group randomized controlled trial.
-
Participant Profile: Adolescent females (aged 15-20) with a diagnosis of primary dysmenorrhea, characterized by moderate to severe menstrual pain.
-
Intervention:
-
This compound Group: 250 mg of this compound administered orally three times a day, starting from the onset of menstruation and continuing for the first three days of the cycle.
-
Ibuprofen Group: 400 mg of ibuprofen administered orally three times a day on the same schedule.
-
-
Outcome Measures:
-
Primary: Pain relief score assessed using a multi-dimensional scoring system.
-
Secondary: Duration of pain, limitation of daily activities, and incidence of side effects.
-
Visualizing the Evidence: Diagrams
To better illustrate the relationships and mechanisms discussed, the following diagrams are provided.
Caption: Network of NSAID comparisons for dysmenorrhea efficacy.
Caption: Mechanism of action of this compound in dysmenorrhea.
References
- 1. Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti‐inflammatory drugs for dysmenorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
Mefenamic Acid's Interference in Drug Screening Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy of drug screening immunoassays is a critical aspect of toxicology, clinical diagnostics, and drug development. However, the potential for cross-reactivity with structurally or functionally similar compounds can lead to erroneous results. This guide provides a comprehensive comparison of the cross-reactivity of mefenamic acid, a common nonsteroidal anti-inflammatory drug (NSAID), in various drug screening immunoassays. Experimental data, detailed protocols, and mechanistic insights are presented to aid researchers in interpreting screening results accurately.
Executive Summary
This compound has been shown to interfere with certain drug screening immunoassays, primarily leading to false-negative results in Enzyme Multiplied Immunoassay Technique (EMIT) assays. This interference is attributed to the inherent absorbance of this compound at the wavelengths used in these assays. While the potential for false-positive results with NSAIDs exists due to structural similarities with target analytes, specific quantitative data for this compound remains limited. This guide synthesizes the available information to provide a clear understanding of the issue and offers protocols for evaluating such interference.
Data on this compound Cross-Reactivity
Quantitative data on the cross-reactivity of this compound across a wide range of immunoassays is not extensively available in published literature. However, some key findings have been reported:
| Immunoassay Type | Target Analyte Class | This compound Concentration | Observed Effect | Reference |
| EMIT | Barbiturates | 100 µg/mL | No interference (Negative) | [1] |
| EMIT | Drugs of Abuse (General) | Not specified | Inability to obtain results due to high initial absorbance | [2] |
It is important to note that the absence of comprehensive public data necessitates that laboratories validate their specific immunoassays for potential interference from this compound and other NSAIDs, especially when unexpected results are obtained.
Mechanism of Interference
The primary mechanism by which this compound interferes with EMIT assays is through its spectrophotometric properties . EMIT assays measure the activity of an enzyme, which is modulated by the binding of an antibody to the target drug. The change in enzyme activity is monitored by measuring the absorbance of a product of the enzymatic reaction at a specific wavelength (commonly 340 nm). This compound has been shown to have significant absorbance at this wavelength, leading to a high initial absorbance reading that can prevent the instrument from accurately measuring the change in absorbance, thus masking the true result and leading to a false-negative or invalid outcome[2].
For other types of immunoassays, such as ELISA, the potential for interference would more likely be due to structural similarity between this compound and the target analyte, leading to cross-reactivity with the assay's antibodies. However, specific data quantifying this for this compound is lacking.
Experimental Protocols
To allow researchers to assess the potential cross-reactivity of this compound or other compounds in their specific immunoassays, the following general experimental protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is provided.
Protocol for In-Vitro Assessment of Immunoassay Interference
1. Objective: To determine if a specific compound (e.g., this compound) interferes with a particular drug screening immunoassay.
2. Materials:
- Drug-free urine pool
- The immunoassay kit to be tested (e.g., ELISA, CEDIA, EMIT)
- Calibrators and controls for the immunoassay
- Certified reference material of the interfering compound (e.g., this compound)
- Certified reference material of the target analyte of the immunoassay
- Appropriate solvents for dissolving the compounds
- Precision pipettes and laboratory consumables
- The instrument platform for the immunoassay
3. Procedure:
- Preparation of Spiked Samples:
- Prepare a stock solution of this compound in a suitable solvent at a high concentration.
- Prepare a series of dilutions of this compound in the drug-free urine pool to achieve a range of test concentrations. The highest concentration should reflect a clinically relevant or "worst-case" scenario.
- For each this compound concentration, prepare two sets of samples:
- Set A (Interference): Spiked with this compound only.
- Set B (Interference with Analyte): Spiked with this compound and the target analyte at a concentration near the assay's cutoff.
- Assay Performance:
- Run the immunoassay according to the manufacturer's instructions.
- Analyze the drug-free urine (negative control), the assay's controls, and the prepared spiked samples (Sets A and B).
- Perform all measurements in triplicate to ensure precision.
- Data Analysis:
- For Set A: Determine if the presence of this compound alone generates a positive result (false positive).
- For Set B: Compare the analyte concentration measured in the presence of this compound to the known spiked concentration. A significant deviation indicates interference (e.g., a lower than expected result suggests a false negative).
- Calculate the percentage of cross-reactivity if a false positive is observed using the formula:
- % Cross-reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Interferent that produces a result equivalent to the Cutoff) x 100
4. Interpretation:
- A statistically significant difference between the expected and measured analyte concentrations in the presence of the interfering compound indicates cross-reactivity.
- The nature of the interference (false positive or false negative) and the concentration at which it occurs should be documented.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Principle of immunoassay and cross-reactivity.
Caption: Workflow for investigating potential drug cross-reactivity.
Conclusion
The interference of this compound in drug screening immunoassays, particularly the false-negative results in EMIT assays, highlights the importance of vigilance and thorough validation in the laboratory. While comprehensive quantitative data for this compound remains sparse, the established mechanism of spectrophotometric interference in EMIT assays provides a clear direction for investigation. Researchers and clinicians should be aware of this potential interaction and consider it when interpreting unexpected negative results in patients known to be taking this compound. The use of confirmatory methods, such as GC-MS or LC-MS/MS, remains the gold standard for definitive results in cases of suspected immunoassay interference. The provided experimental protocol offers a framework for laboratories to assess the impact of this compound and other potential interferents on their specific assay platforms.
References
Mefenamic Acid vs. Diclofenac: A Comparative Guide to Pharmacokinetic and Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid and diclofenac (B195802) are widely prescribed nonsteroidal anti-inflammatory drugs (NSAIDs) that form the cornerstone of management for pain and inflammation. Both drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, albeit with differing selectivity and pharmacokinetic properties. This guide provides an objective comparison of their pharmacokinetic and pharmacodynamic profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Pharmacodynamic Profile: COX Inhibition
The primary mechanism of action for both this compound and diclofenac is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1] Their differential inhibitory activity against these two isoforms influences their efficacy and side-effect profiles.
Table 1: Comparative COX Inhibition Profile
| Parameter | This compound | Diclofenac | Reference(s) |
| Target(s) | COX-1 and COX-2 | COX-1 and COX-2 | [1] |
| IC₅₀ COX-1 | 40 nM (human) | 0.076 µM (human whole blood) | [2] |
| IC₅₀ COX-2 | 3 µM (human) | 0.026 µM (human whole blood) | [2] |
| Selectivity Ratio (COX-1/COX-2) | 0.013 | 2.9 | [2] |
Note: IC₅₀ values can vary depending on the assay system and experimental conditions.
This compound demonstrates a higher potency for COX-1 inhibition, while diclofenac shows a degree of selectivity towards COX-2.[2] The inhibition of COX-1 is associated with the gastrointestinal side effects common to NSAIDs, whereas COX-2 inhibition is primarily responsible for the anti-inflammatory and analgesic effects.
dot
Caption: COX Signaling Pathway and NSAID Inhibition.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of this compound and diclofenac dictate their onset and duration of action.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Diclofenac | Reference(s) |
| Bioavailability | ~90% | Rapid and complete absorption | [1] |
| Protein Binding | >90% | >99% | [1] |
| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | ~1 hour (fast-release) | [1][3] |
| Half-life (t½) | 2 - 4 hours | 1 - 2 hours | [4] |
| Metabolism | Primarily by CYP2C9 to 3'-hydroxymethyl and 3'-carboxy metabolites. | Hydroxylation and glucuronidation, primarily by CYP2C9. | [1] |
| Excretion | 52-67% urine, 20-25% feces | Primarily in urine as metabolites. | [1] |
This compound has a slightly longer half-life compared to the immediate-release formulations of diclofenac, potentially allowing for less frequent dosing.[4] However, extended-release formulations of diclofenac are available, which prolong its duration of action. Both drugs are highly protein-bound and undergo extensive hepatic metabolism, primarily through the CYP2C9 enzyme.[1]
dot
Caption: Comparative Pharmacokinetic Pathways.
Experimental Protocols
Protocol 1: Determination of Pharmacokinetic Parameters by HPLC
This protocol outlines a general procedure for quantifying this compound or diclofenac in plasma samples to determine key pharmacokinetic parameters.
1. Sample Preparation:
-
Collect venous blood samples from subjects at predetermined time points following drug administration into heparinized tubes.[5]
-
Centrifuge the blood samples to separate the plasma.[5]
-
To 0.5 mL of plasma, add a suitable internal standard.
-
Precipitate plasma proteins by adding an organic solvent (e.g., acetonitrile).[6]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[7]
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The exact ratio will depend on the specific drug and column.[8][9]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[9]
-
Detection: UV detection at a wavelength appropriate for the drug of interest (e.g., 280 nm for this compound).[10]
-
Quantification: Construct a calibration curve using known concentrations of the drug in plasma to quantify the drug concentration in the experimental samples.
Protocol 2: In Vitro COX Inhibition Assay
This protocol describes a general method to determine the IC₅₀ values of this compound and diclofenac for COX-1 and COX-2.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[11]
-
Prepare solutions of COX-1 and COX-2 enzymes, a cofactor (e.g., hematin), and the substrate (arachidonic acid).[11]
-
Prepare stock solutions of this compound and diclofenac in a suitable solvent (e.g., DMSO) and make serial dilutions.[12]
2. Assay Procedure:
-
In a microplate, add the reaction buffer, enzyme (either COX-1 or COX-2), and cofactor.
-
Add the serially diluted test compounds (this compound or diclofenac) or vehicle control to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[13]
-
Initiate the reaction by adding arachidonic acid to all wells.[13]
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).[13]
-
Stop the reaction (e.g., by adding a strong acid).
3. Detection and Data Analysis:
-
The product of the COX reaction (e.g., prostaglandin E₂) can be quantified using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[14][15]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[14]
dot
Caption: General Experimental Workflow for COX Inhibition Assay.
Clinical Efficacy and Safety Considerations
Both this compound and diclofenac are effective in managing mild to moderate pain and inflammation. In a randomized comparative study on dysfunctional uterine bleeding, both drugs significantly reduced excessive bleeding and were equally effective in reducing menstrual pain.[2][16][17] However, diclofenac was found to be better in controlling the volume of menstrual bleeding.[2][16][17] Another comparative study in primary dysmenorrhea found both drugs to be effective.[18]
The adverse effect profiles of both drugs are typical of NSAIDs, with gastrointestinal complaints being the most common.[19] User-reported side effects for this compound include nausea, vomiting, and cramps, while for diclofenac, upset stomach, diarrhea, and nausea are frequently reported.[19] Due to their mechanism of action, both drugs carry a risk of cardiovascular and renal adverse events, particularly with long-term use or in susceptible individuals.
Conclusion
This compound and diclofenac are both potent NSAIDs with distinct, yet overlapping, pharmacokinetic and pharmacodynamic profiles. This compound exhibits a preference for COX-1 inhibition and has a slightly longer half-life than immediate-release diclofenac. Diclofenac, on the other hand, shows a degree of selectivity for COX-2 and is available in various formulations that can modulate its duration of action. The choice between these two agents in a research or clinical setting should be guided by a thorough understanding of their respective properties, the specific application, and the desired therapeutic outcome versus the potential for adverse effects. This guide provides a foundational comparison to inform such decisions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijbcp.com [ijbcp.com]
- 3. Pharmacokinetic studies in healthy volunteers on a new gastroprotective pharmaceutic form of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative bioavailability of two capsule formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. imsear.searo.who.int [imsear.searo.who.int]
- 17. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 18. Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
In vivo comparison of analgesic activity of Mefenamic Acid derivatives
A Comparative In Vivo Analysis of the Analgesic Efficacy of Mefenamic Acid Derivatives
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis.[1][2][3] However, its clinical application can be limited by gastrointestinal side effects.[4][5] This has prompted extensive research into the development of this compound derivatives with improved analgesic efficacy and a more favorable safety profile.[5] This guide provides a comparative overview of the in vivo analgesic activity of various this compound derivatives, supported by experimental data from recent studies.
Comparative Analgesic Activity
The analgesic potential of several novel this compound derivatives has been evaluated in various animal models. The data presented below summarizes the key findings from these comparative studies.
Ester and Prodrug Derivatives
Esterification and prodrug strategies have been employed to modify the physicochemical properties of this compound, aiming to enhance its therapeutic index.
| Derivative | Animal Model | Analgesic Test | Key Findings | Reference |
| α-tocopherol monoester of MFA (TMMA) | Mice | Acetic acid-induced writhing | Significantly greater anti-nociceptive effect than this compound.[6] | [6] |
| Formalin-induced licking | Significant inhibition of both the first and second phases of pain, whereas this compound only inhibited the second phase.[6] | [6] | ||
| Glutamate-induced licking | Significantly higher inhibition of pain compared to this compound.[6] | [6] | ||
| α-tocopherol di-ester of MFA (TDMA) | Mice | Acetic acid-induced writhing | Significantly greater anti-nociceptive effect than this compound.[6] | [6] |
| Formalin-induced licking | Significant inhibition of both the first and second phases of pain.[6] | [6] | ||
| Glutamate-induced licking | Significantly higher inhibition of pain compared to this compound.[6] | [6] | ||
| Hydroxyethyl Ester of this compound (HEMA) | Mice | Acetic acid-induced writhing | Significantly higher anti-nociceptive effect compared to an equimolar dose of this compound.[7][8] | [7][8] |
| Mutual Prodrug with Paracetamol (MA-P) | Not Specified | Not Specified | Synthesized as a gastrosparing NSAID.[4] | [4] |
| 4-nitrobenzoyl-mefenamic acid | Not Specified | Hot plate method | Higher analgesic activity than this compound.[9] | [9] |
N-Arylhydrazone Derivatives
A series of N-arylhydrazone derivatives of this compound have demonstrated potent analgesic effects, with several compounds surpassing the efficacy of the parent drug.
| Compound | Animal Model | Analgesic Test | % Inhibition of Writhing Response | Reference |
| Compound 10 | Mice | Acetic acid-induced writhing | 71.1% | |
| Compound 11 | Mice | Acetic acid-induced writhing | 58.5% | |
| Compound 14 | Mice | Acetic acid-induced writhing | 46.7% | |
| Compound 15 | Mice | Acetic acid-induced writhing | 42.4% | |
| Compound 18 | Mice | Acetic acid-induced writhing | 67.9% | |
| Compound 19 | Mice | Acetic acid-induced writhing | 93.7% | |
| Compound 20 | Mice | Acetic acid-induced writhing | 50.9% | |
| This compound | Mice | Acetic acid-induced writhing | 25.6% |
Note: Several other N-arylhydrazone derivatives (compounds 12, 16, 21) were also found to be significantly more potent than this compound in the writhing test.[2]
Other Derivatives
| Derivative Class | Animal Model | Analgesic Test | Key Findings | Reference |
| 4-Thiazolidinone Derivatives | Rats | Not specified for analgesia | Compounds IVa, IVd, and IVe showed more potent anti-inflammatory effects than this compound.[3] | [3] |
| Metal Complexes (Mn, Co, Ni, Cu, Zn) | Rats | Not specified for analgesia | The Zinc complex exhibited superior anti-inflammatory activity compared to this compound.[10] | [10] |
Experimental Protocols
The following are detailed methodologies for the key in vivo analgesic assays cited in the reviewed studies.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity.
-
Animals: Mice are typically used for this assay.[2]
-
Procedure:
-
The test compounds, a control vehicle, and a standard drug (this compound) are administered to different groups of mice, usually via intraperitoneal injection.[6]
-
After a predetermined period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[2]
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group, providing a measure of analgesic activity.
Formalin-Induced Licking Test
This model allows for the assessment of both neurogenic and inflammatory pain.
-
Animals: The test is commonly performed in mice.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The animal's response is observed in two distinct phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), corresponding to inflammatory pain.[6]
-
The total time spent licking or biting the injected paw is recorded for both phases.
-
-
Data Analysis: The reduction in licking time in the treated groups compared to the control group indicates the analgesic effect of the test compound.
Hot Plate Test
This method is used to evaluate central analgesic activity.
-
Animals: Mice or rats are placed on a heated surface maintained at a constant temperature.
-
Procedure:
-
The latency to a pain response (e.g., licking of the paws, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: An increase in the reaction time in the drug-treated group compared to the control group suggests a centrally mediated analgesic effect.[9]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.
Caption: General mechanism of action for this compound and its derivatives.
Interestingly, some ester derivatives of this compound, such as TMMA and TDMA, may possess additional mechanisms of action. The reversal of their anti-nociceptive effects by naloxone (B1662785) (an opioid antagonist) and flumazenil (B1672878) (a GABA antagonist) suggests an interaction with opioid and GABAergic pathways, in addition to potential effects on glutamate (B1630785) receptors.[6]
Caption: Proposed multi-target analgesic pathway for specific ester derivatives.
Conclusion
The development of this compound derivatives has yielded several promising candidates with enhanced analgesic activity compared to the parent compound. Ester and N-arylhydrazone derivatives, in particular, have demonstrated significant improvements in in vivo models of pain. The exploration of alternative mechanisms of action, beyond COX inhibition, may pave the way for novel analgesics with improved efficacy and safety profiles. Further investigation into the pharmacokinetic and toxicological properties of these derivatives is warranted to fully assess their therapeutic potential.
References
- 1. Carboranyl Analogues of this compound and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of N-arylhydrazone derivatives of this compound [sites.ualberta.ca]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ptfarm.pl [ptfarm.pl]
- 5. The Chemistry and Bioactivity of this compound Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Esters of this compound with Pronounced Anti-nociceptive Effects and a Proposed Activity on GABA, Opioid and Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Toxicity and Therapeutic Efficacy of this compound and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study: A promising Drug Derivative | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of this compound and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Edge of Fenamates: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) against other major NSAID classes. It delves into their unique mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data to inform future drug development strategies.
Fenamates, a class of NSAIDs derived from N-phenylanthranilic acid, exhibit a distinct pharmacological profile that extends beyond the conventional cyclooxygenase (COX) inhibition shared by other NSAIDs. While drugs like mefenamic acid, meclofenamic acid, and flufenamic acid are known for their analgesic and anti-inflammatory properties, emerging evidence highlights unique molecular interactions that may offer a therapeutic advantage in specific clinical contexts, particularly in neuroinflammation and certain pain states. This guide synthesizes experimental data to evaluate the therapeutic edge of fenamates over other widely used NSAID classes, including propionic acid derivatives (e.g., ibuprofen), acetic acid derivatives (e.g., diclofenac), and selective COX-2 inhibitors (e.g., celecoxib).
Differentiating Fenamates: Beyond COX Inhibition
The primary mechanism of action for all NSAIDs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1] However, fenamates possess additional pharmacological actions that are not typically associated with other NSAID classes.
One of the most significant distinguishing features of fenamates is their ability to modulate the NLRP3 (NOD-like receptor protein 3) inflammasome .[2][3] This multi-protein complex is a key component of the innate immune system and its activation leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[2] Studies have shown that fenamates can inhibit the NLRP3 inflammasome independently of their COX-inhibiting activity.[2][3] This inhibition is mediated through the blockade of the volume-regulated anion channel (VRAC).[2] This unique mechanism suggests potential therapeutic applications for fenamates in inflammatory conditions where the NLRP3 inflammasome plays a significant pathological role, such as in certain neurodegenerative diseases like Alzheimer's disease.[2][4]
Furthermore, fenamates have been shown to modulate ion channels , including GABA-A receptors, which may contribute to their analgesic and neuroprotective effects. This activity is not a recognized feature of other NSAID classes like propionic or acetic acid derivatives.
Comparative Efficacy
Cyclooxygenase (COX) Inhibition
The relative inhibition of COX-1 and COX-2 isoforms is a critical determinant of an NSAID's efficacy and side-effect profile. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is induced during inflammation.[1]
| NSAID Class | Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Fenamates | This compound | 1.1 | 0.09 | 12.2 |
| Propionic Acids | Ibuprofen (B1674241) | 5.9 | 9.9 | 0.6 |
| Naproxen (B1676952) | 0.6 | 1.1 | 0.5 | |
| Acetic Acids | Diclofenac (B195802) | 0.7 | 0.23 | 3.0 |
| COX-2 Inhibitors | Celecoxib (B62257) | 16 | 0.54 | 29.6 |
Data compiled from multiple sources.[4][5][6] IC50 values can vary depending on the assay conditions.
This table illustrates that while fenamates are potent COX inhibitors, their selectivity for COX-2 over COX-1 is moderate compared to highly selective COX-2 inhibitors like celecoxib.
Anti-inflammatory Potency
The in vivo anti-inflammatory potency of NSAIDs is often assessed using animal models, such as the carrageenan-induced paw edema model in rats. The effective dose 50 (ED50) represents the dose required to produce a 50% reduction in edema.
| NSAID Class | Drug | ED50 (mg/kg) in Carrageenan-Induced Rat Paw Edema |
| Acetic Acids | Diclofenac | 7.2 |
| Indomethacin | 13.5 | |
| Propionic Acids | Naproxen | 15 |
Data compiled from multiple sources.[7][8] Direct comparative ED50 data for fenamates in the same standardized model is limited in the reviewed literature.
Analgesic Efficacy
The Number Needed to Treat (NNT) is a measure of the therapeutic effect of a drug, indicating the average number of patients who need to be treated to prevent one additional bad outcome (or, in this case, to achieve at least 50% pain relief). A lower NNT indicates a more effective treatment.
| NSAID Class | Drug | NNT for at least 50% pain relief over 4-6 hours (Acute Pain) |
| Propionic Acids | Ibuprofen (200mg) + Acetaminophen (500mg) | 1.6 |
| Naproxen | 2.7 | |
| Acetic Acids | Diclofenac | Not available in a comparable format in the reviewed literature |
| Fenamates | This compound | Data not available in a comparable NNT format in the reviewed literature |
Data compiled from Cochrane Reviews.[3]
A network meta-analysis of 72 randomized controlled trials for primary dysmenorrhea found that this compound was superior to aspirin (B1665792) for pain relief, with an odds ratio of 0.28.[9][10] In the same analysis, ibuprofen and diclofenac also showed superiority over aspirin.[9][10]
Comparative Safety Profile
The safety profile of NSAIDs is a critical consideration in their clinical use and development, primarily focusing on gastrointestinal (GI) and cardiovascular (CV) adverse events.
Gastrointestinal Adverse Events
The inhibition of COX-1 in the gastric mucosa can lead to a reduction in protective prostaglandins, increasing the risk of ulcers and bleeding.
| NSAID Class | Drug | Relative Risk (RR) of Upper GI Complications (vs. Non-use) |
| COX-2 Inhibitors | Celecoxib | 1.16 - 1.45 |
| Propionic Acids | Ibuprofen | 1.84 - 2.28 |
| Acetic Acids | Diclofenac | 3.34 |
| Fenamates | This compound | Data on relative risk is less consistent across large meta-analyses compared to other NSAIDs. |
Data compiled from multiple meta-analyses of observational studies.[11][12]
A multicenter, randomized trial showed that daily celecoxib resulted in a significantly lower rate of lower gastrointestinal bleeding events (0.9%) compared to diclofenac plus omeprazole (B731) (3.6%).[13] While comprehensive data for this compound in large-scale GI outcome trials is less abundant, it is generally considered to have a moderate risk profile.
Cardiovascular Adverse Events
The cardiovascular risks associated with NSAIDs, particularly with selective COX-2 inhibitors, are a significant concern. This risk is thought to be related to the inhibition of COX-2-mediated production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
| NSAID Class | Drug | Hazard Ratio (HR) for Major Cardiovascular Events (vs. Placebo or other NSAIDs) |
| COX-2 Inhibitors | Celecoxib | Non-inferior to ibuprofen and naproxen in the PRECISION trial |
| Propionic Acids | Ibuprofen | Increased risk of nonfatal myocardial infarction compared to naproxen in the PRECISION trial |
| Naproxen | Appeared to have a more favorable cardiovascular risk profile in some studies | |
| Acetic Acids | Diclofenac | Associated with an increased risk of cardiovascular events |
| Fenamates | This compound | A population-based cohort study in patients with hypertension found an increased risk of major cardiovascular events when comparing celecoxib to this compound (HR 2.11).[9] |
Data compiled from the PRECISION trial and a population-based cohort study.[9][14]
A nested case-control study found that the risk of acute myocardial infarction was elevated for several NSAIDs, including diclofenac, ibuprofen, and naproxen.[15] It is important to note that the cardiovascular risk of any NSAID is influenced by the dose and duration of use.
Signaling Pathways and Experimental Workflows
To visualize the key mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: General mechanism of action of NSAIDs via COX-1 and COX-2 inhibition.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. mndental.org [mndental.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
- 15. Risk of acute myocardial infarction during use of individual NSAIDs: A nested case-control study from the SOS project - PMC [pmc.ncbi.nlm.nih.gov]
Mefenamic Acid Derivatives: A Comparative Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies on novel Mefenamic Acid derivatives, offering insights into their potential as anti-inflammatory agents. By objectively presenting performance data and detailed experimental protocols, this document aims to facilitate further research and development in this area. This compound, a non-steroidal anti-inflammatory drug (NSAID), is known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The development of novel derivatives seeks to enhance efficacy, improve selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects, and explore other therapeutic applications.
Comparative Docking Performance of this compound Derivatives
The following tables summarize the molecular docking performance of various this compound derivatives against COX-1 and COX-2 enzymes from several key studies. These derivatives primarily include amide, 1,3,4-oxadiazole, and other heterocyclic modifications.
| Compound | Target | Docking Score (kcal/mol) | Interacting Residues | Reference |
| This compound | COX-2 | -9.1 | TYR385, SER530 | [1] |
| p-bromophenyl derivative | COX-2 | Higher than standard | Active amino acids of COX-2 | [2] |
| Compound 3 | COX-2 | High potential | Not specified | [3] |
| Compound 6 | COX-2 | High potential | Not specified | [3] |
| Compound 10 | COX-1 | High potential | Not specified | [3] |
| Compound 10 | COX-2 | High potential | Not specified | [3] |
| Compound 4 | COX-1 | High potential | Not specified | [3] |
| nido-carborane analogue 5 | COX-1 | 80% inhibition at 100 µM | Not specified | [4] |
| nido-carborane analogue 5 | COX-2 | 76% inhibition at 100 µM | Not specified | [4] |
Experimental Protocols: A Closer Look
The methodologies employed in the cited molecular docking studies share a common workflow, from protein and ligand preparation to the final docking analysis.
Protein Preparation
The three-dimensional crystal structure of the target enzyme, typically human cyclooxygenase-2 (COX-2), is retrieved from the Protein Data Bank (PDB). A common PDB ID used in these studies is 4PH9 .[2][5] The protein structure is then prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Defining the binding site, usually based on the location of the co-crystallized inhibitor.
Ligand Preparation
The 3D structures of the this compound derivatives are built using molecular modeling software such as SYBYL-X 1.2.[6] The ligands undergo energy minimization to obtain a stable conformation. This process typically involves:
-
Using a conjugate gradient algorithm.
-
Setting a gradient convergence value (e.g., 0.01 kcal/molÅ).
-
Calculating partial atomic charges using methods like the Gasteiger-Hückel method.[6]
Molecular Docking Simulation
Software such as AutoDock or SYBYL-X is used to perform the docking calculations.[6] The prepared ligands are docked into the defined active site of the prepared protein. The docking process involves a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the binding pocket. The results are then scored based on the predicted binding affinity.
Analysis of Docking Results
The docking results are analyzed to identify the best-docked poses based on their docking scores and binding energies. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the binding mode.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in these studies, the following diagrams outline the typical experimental workflow for molecular docking and the general signaling pathway of NSAIDs.
Caption: A typical workflow for molecular docking studies of this compound derivatives.
Caption: The general mechanism of action for NSAIDs like this compound and its derivatives.
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. Molecular docking, synthesis and biological screening of this compound derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Carboranyl Analogues of this compound and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of Mefenamic Acid in a Laboratory Setting
Essential guidance for the safe and compliant disposal of mefenamic acid, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety practices and environmental regulations.
Waste Classification and Regulatory Overview
This compound, in its pure, unused form, is not typically classified as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). It is not found on the EPA's P-list or U-list of acute or toxic hazardous wastes.[1][2][3][4] However, it is imperative to note that waste classification can be influenced by several factors:
-
Contamination: If this compound is mixed with or contaminated by other hazardous substances (e.g., RCRA-listed solvents), the resulting waste mixture may be classified as hazardous.
-
State and Local Regulations: Individual state and local regulations may be more stringent than federal guidelines.[5][6][7] Always consult your institution's Environmental Health and Safety (EHS) department and local regulatory agencies for specific requirements in your area.[6]
-
Characteristic Waste: While unlikely for pure this compound, a waste mixture containing it could potentially exhibit characteristics of hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.[1][8]
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of this compound. This should be adapted to comply with your institution-specific and local regulations.
Step 1: Waste Identification and Segregation
-
Unused, Pure this compound: Segregate pure, unused this compound waste from other waste streams.
-
Contaminated this compound: Any this compound waste mixed with hazardous solvents or other regulated chemicals must be treated as hazardous waste and segregated accordingly.
-
Empty Containers: Containers that held pure this compound should be managed as non-hazardous waste, unless they contain visible residue that cannot be practically removed. Puncture or otherwise render containers unusable to prevent reuse.[5]
-
Contaminated Labware: Disposable labware (e.g., gloves, weighing paper, pipette tips) that has come into contact with this compound should be collected in a designated solid waste container.
Step 2: Waste Collection and Labeling
-
Collect solid this compound waste in a clearly labeled, sealed container.[5]
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste" (if applicable and confirmed by your EHS department)
-
An accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[5]
-
Ensure the container is kept closed except when adding waste.
Step 4: Disposal
-
Non-Hazardous this compound Waste:
-
Arrange for pickup and disposal through your institution's chemical waste program.
-
Disposal is typically via incineration by a licensed professional waste disposal company.[9]
-
Crucially, do not discharge this compound solutions down the sanitary sewer. [7] While some non-hazardous chemical waste may be eligible for sewer disposal after neutralization and dilution, this is not recommended for this compound due to its potential environmental toxicity.[10][11]
-
-
Hazardous this compound Waste (if contaminated):
-
Follow your institution's established procedures for hazardous waste disposal. This will involve specific labeling, storage, and pickup by a certified hazardous waste vendor.
-
Quantitative Data: Aquatic Toxicity of this compound
The following table summarizes the acute toxicity of this compound to specific aquatic organisms, highlighting the importance of preventing its release into the environment.
| Organism | Test Type | Duration | LC50 (Median Lethal Concentration) | Reference |
| Thamnocephalus platyurus (freshwater crustacean) | Static | 24 hours | 3.95 mg/L | [10] |
| Oryzias latipes (Japanese medaka fish) | Static | 96 hours | 8.04 mg/L | [10] |
Experimental Protocol: Degradation of this compound in Aqueous Solutions via Photo-Fenton Process
For research purposes involving the degradation of this compound in aqueous solutions, the photo-Fenton process has been shown to be effective. This advanced oxidation process can achieve significant removal of this compound from water.[12]
Objective: To degrade this compound in an aqueous solution using a photo-Fenton reaction.
Materials:
-
This compound solution
-
Ferrioxalate (B100866) solution
-
Hydrogen peroxide (H₂O₂) solution
-
UV light source
-
Reaction vessel
-
Magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
Adjust the initial pH of the solution to approximately 6.1.
-
In the reaction vessel, add ferrioxalate to the this compound solution to achieve a final concentration of 1.005 mmol/L.
-
Add hydrogen peroxide to the solution to a final concentration of 17.5 mmol/L. It is recommended to add the hydrogen peroxide at the beginning of the reaction.
-
Continuously stir the solution.
-
Expose the reaction mixture to a UV light source for 60 minutes.
-
At predetermined time intervals, withdraw samples to monitor the degradation of this compound.
-
Analyze the concentration of this compound in the samples using a validated HPLC/UV method.[12]
Expected Outcome: This process has been demonstrated to achieve up to 95% removal of this compound from the aqueous solution under these optimized conditions.[12]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. pwaste.com [pwaste.com]
- 2. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 3. memphis.edu [memphis.edu]
- 4. NM RLD | Official Website of the NM Regulation & Licensing Dept. [rld.nm.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aksci.com [aksci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. epa.gov [epa.gov]
- 9. actenviro.com [actenviro.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. neptjournal.com [neptjournal.com]
- 12. Removal of this compound from aqueous solutions by oxidative process: Optimization through experimental design and HPLC/UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mefenamic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mefenamic Acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child.[2] Long-term or repeated exposure may have adverse effects on the gastrointestinal system, liver, kidneys, and heart.[3]
Signal Word: Danger[4]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[1][5][6] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after.[1][5] |
| Body Protection | Laboratory coat or impervious protective clothing. | Prevents contamination of personal clothing.[1][4] |
| Respiratory Protection | NIOSH-approved respirator. | Required when engineering controls are insufficient to control airborne dust, or if the occupational exposure limit is exceeded.[3][7] |
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Route of Exposure | Test Species | Dose (LD50) |
| Oral | Mouse | 525 mg/kg |
| Oral | Rat | 740 mg/kg |
| Intraperitoneal | Mouse | 120 mg/kg |
| Intraperitoneal | Rat | 327 mg/kg |
| Data sourced from Cayman Chemical Safety Data Sheet.[2] |
Standard Operating Procedures for Handling
Routine Handling:
-
Preparation: Ensure a well-ventilated area, such as a chemical fume hood, is used for handling this compound powder to minimize dust generation.[3][5]
-
Personal Protective Equipment: Before handling, don all required PPE as specified in the table above.
-
Weighing and Transfer: Handle this compound carefully to avoid creating dust.[5][8] Use clean, dedicated spatulas and weighing boats.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][6] Clean all equipment and the work area to prevent cross-contamination.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]
Emergency Protocols
Immediate and appropriate responses to emergencies can significantly mitigate harm.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][9]
-
Skin Contact: Remove contaminated clothing and wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5][6]
Spill Management Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[1][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[1][8]
-
Clean-up (Dry Spill):
-
Decontamination: Thoroughly clean the spill area with a damp cloth or appropriate cleaning materials.[9]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][8]
Below is a workflow diagram illustrating the spill response procedure.
Caption: Workflow for this compound Spill Response.
Disposal Plan
All this compound waste, including contaminated materials, must be handled as hazardous waste.
Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Place waste in a clearly labeled, sealed, and appropriate container to prevent leakage or spillage.[6][8]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] All disposal activities must comply with local, state, and federal regulations.[1][8] Do not dispose of down the drain or in general trash.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. scribd.com [scribd.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. fishersci.com [fishersci.com]
- 7. msdsdigital.com [msdsdigital.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
